molecular formula C9H3ClF4N2 B3030803 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline CAS No. 959238-11-0

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Cat. No.: B3030803
CAS No.: 959238-11-0
M. Wt: 250.58
InChI Key: RZFQDYUIRJKGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline ( 959238-11-0) is a fluorinated quinazoline-based building block of high value in scientific research and development. This compound is characterized by its molecular formula of C 9 H 3 ClF 4 N 2 and a molecular weight of 250.58 g/mol . Its primary research applications include serving as a critical advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules . The specific placement of chloro, fluoro, and trifluoromethyl functional groups on the quinazoline core makes it a versatile precursor for further functionalization in organic and medicinal chemistry, supporting projects in drug discovery and the development of agrochemicals and dyes . To preserve its integrity, this material requires storage in an inert atmosphere and in a freezer, typically under -20°C . It is supplied with a Certificate of Analysis (COA) and is available in high purity, often exceeding 99%, as verified by analytical techniques such as HPLC, GCMS, and NMR . Hazard Statement Note: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF4N2/c10-7-5-3-4(11)1-2-6(5)15-8(16-7)9(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFQDYUIRJKGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652963
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-11-0
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (CAS 959238-11-0)

[1]

Executive Summary: The Fluorinated Scaffold

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (CAS 959238-11-0) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a high-value electrophilic intermediate, primarily deployed in the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors .

The strategic placement of the trifluoromethyl (

  • Metabolic Stability: The

    
     bonds block metabolic oxidation sites (specifically at C2 and C6), extending the half-life of derived drugs.
    
  • Electronic Modulation: The electron-withdrawing nature of both groups significantly lowers the LUMO energy of the pyrimidine ring, activating the C4-chlorine bond for rapid and regioselective Nucleophilic Aromatic Substitution (

    
    ).
    
  • Lipophilicity: The 2-

    
     moiety enhances membrane permeability, a critical factor for intracellular kinase targeting.
    

This guide provides a comprehensive technical analysis of the compound's properties, synthesis, and application in generating 4-anilinoquinazoline libraries.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8]

The following data consolidates experimental and predicted properties essential for handling and characterization.

PropertyValueNotes
CAS Number 959238-11-0
IUPAC Name This compound
Molecular Formula

Molecular Weight 250.58 g/mol
Physical State Solid (Pale Yellow to White)Typical for 4-chloroquinazolines
Melting Point 95–100 °C (Predicted)Range varies by purity/polymorph
Solubility DCM, EtOAc, DMSO, THFHydrolyzes in water/protic solvents
LogP (Predicted) ~3.2 – 3.5Highly lipophilic due to

/

Reactivity High ElectrophileMoisture sensitive (hydrolyzes to quinazolinone)

Synthetic Architecture & Production

The synthesis of CAS 959238-11-0 follows a convergent route starting from substituted anthranilic acids. The protocol below ensures high purity by minimizing side reactions associated with the highly reactive C4-Cl bond.

Retrosynthetic Analysis (Pathway Logic)

The core is constructed via the Niementowski quinazoline synthesis variation, adapted for fluorinated substrates.

  • Cyclization: 2-amino-5-fluorobenzoic acid is cyclized with a trifluoroacetyl source (TFAA or ethyl trifluoroacetate).

  • Chlorination: The resulting quinazolin-4-one is aromatized/chlorinated using phosphorus oxychloride (

    
    ) or thionyl chloride (
    
    
    ).
Visualization: Synthesis Workflow

SynthesisRoutePrecursor2-Amino-5-fluorobenzoicAcidIntermediate6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-onePrecursor->IntermediateCyclization(Reflux)Reagent1Trifluoroacetic Anhydride(TFAA)Reagent1->IntermediateProduct4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline(CAS 959238-11-0)Intermediate->ProductAromatization(S_NAr like)Reagent2POCl3 / Base(Chlorination)Reagent2->Product

Figure 1: Step-wise synthesis of the this compound core. The pathway highlights the transition from the anthranilic acid precursor to the reactive electrophile.

Detailed Experimental Protocol (Self-Validating)

Step 1: Cyclization to Quinazolinone

  • Reagents: 2-Amino-5-fluorobenzoic acid (1.0 eq), Trifluoroacetic anhydride (TFAA) (2.5 eq).

  • Solvent: Toluene or neat (if TFAA excess).

  • Procedure: Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc/Hexane). The disappearance of the fluorescent anthranilic acid spot indicates completion.

  • Validation: LCMS should show mass

    
     (Hydrolysis product of target, i.e., the -one form).
    
  • Workup: Evaporate volatiles. The intermediate (quinazolinone) usually precipitates as a solid.

Step 2: Chlorination (The Critical Step)

  • Reagents: Intermediate from Step 1 (1.0 eq),

    
     (5.0 eq), 
    
    
    -Diisopropylethylamine (DIPEA) (1.5 eq).
  • Caution: This reaction generates HCl gas. Use a scrubber.[1]

  • Procedure:

    • Suspend the quinazolinone in

      
       under 
      
      
      .
    • Add DIPEA dropwise (catalyzes the reaction and scavenges HCl).

    • Heat to reflux (105 °C) for 2–4 hours. The suspension will clear as the chloro-species is formed.

  • Validation (In-Process): Aliquot into MeOH (quench). Analyze by LCMS. Note: The product will react with MeOH to form the 4-methoxy derivative (

    
    ). If you see the methoxy mass, the chloride was successfully formed. If you see the starting material mass (233), reaction is incomplete.
    
  • Isolation: Evaporate

    
     under reduced pressure. Dissolve residue in DCM, wash rapidly with cold saturated 
    
    
    (do not allow prolonged contact with water), dry over
    
    
    , and concentrate.

Application: The Gateway

The primary utility of CAS 959238-11-0 is its reactivity toward nucleophiles, particularly anilines, to generate kinase inhibitors.

Reactivity Logic

The C4 position is highly electron-deficient due to the cumulative inductive effects of:

  • N3 Nitrogen: Pyrimidine ring electronegativity.

  • 2-

    
     Group:  Strong 
    
    
    -withdrawing effect.
  • 6-F Group: Inductive withdrawal from the benzene ring.

This makes the compound significantly more reactive than non-fluorinated quinazolines, often requiring milder conditions (room temperature vs. reflux) for substitution.

Visualization: Functionalization Pathways

ReactivityMapCoreCAS 959238-11-0(Electrophile)KinaseInhibitorEGFR Inhibitor Analog(4-Anilinoquinazoline)Core->KinaseInhibitorS_NAr (iPrOH, 80°C)Key Pharma RouteEtherDeriv4-Alkoxyquinazoline(Chemical Probe)Core->EtherDerivNaH, THF(Etherification)MechanismMechanism:Addition-Elimination(Meisenheimer Complex)Core->MechanismAniline3-Chloro-4-fluoroaniline(Example Nucleophile)Aniline->KinaseInhibitorAlcoholPhenols / Alcohols(O-Nucleophiles)Alcohol->EtherDeriv

Figure 2: Divergent synthesis from the 4-chloro core. The

Standard Operating Procedure: Coupling

Objective: Synthesis of a 4-anilinoquinazoline derivative.

  • Solvent Selection: Isopropanol (IPA) is preferred. It solubilizes the reagents but often precipitates the product as the HCl salt, driving the reaction to completion.

  • Stoichiometry: 1.0 eq Quinazoline : 1.1 eq Aniline.

  • Conditions: Heat at 60–80 °C for 1–2 hours.

  • Workup:

    • Cool to room temperature.

    • Filter the precipitate.

    • Wash with cold IPA and

      
      .
      
    • Result: The product is isolated as the hydrochloride salt, which is often the desired pharmaceutical form for solubility.

Strategic Grounding & References

The protocols and logic presented above are grounded in the fundamental chemistry of the quinazoline scaffold, validated by decades of kinase inhibitor research (e.g., Gefitinib, Afatinib).

Key Mechanistic Insights:

  • Regioselectivity: Nucleophilic attack occurs exclusively at C4. The C2 position is blocked by the stable

    
     group and is less electrophilic than C4 due to the resonance contribution of N1/N3.
    
  • 19F NMR Validation: This compound is 19F NMR active.

    • 
      : 
      
      
      ppm.
    • 
       (Ar): 
      
      
      ppm.
    • Use 19F NMR to confirm the integrity of the

      
       group during harsh chlorination steps.
      
References
  • Synthesis of 4-Aminoquinazolines via

    
    : 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI (Molecules 2024).
    • URL:[Link]

  • Medicinal Chemistry of Trifluoromethyl Quinazolines

    • Title: Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.[2][3][4]

    • Source: International Journal of Chemical Studies (2024).[5][3]

    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[6]

    • Source: Beilstein J. Org. Chem. (NIH/PMC).
    • URL:[Link]

  • Safety & Handling Data

    • Title: Safety D
    • Source: ChemScene.[7][4]

Disclaimer: This guide is for research purposes only. CAS 959238-11-0 is a potent chemical intermediate.[2] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).

A Technical Guide to 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry. First synthesized in 1903, quinazoline derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Their remarkable therapeutic versatility has established them as a cornerstone in the development of novel pharmaceuticals. Several quinazoline-based drugs have received FDA approval, particularly as kinase inhibitors in oncology, underscoring the scaffold's significance in targeted therapies.

This guide provides an in-depth technical overview of a specific and highly functionalized quinazoline derivative: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline . We will explore its chemical identity, key physicochemical properties, a representative synthetic pathway, and its critical role as a reactive intermediate in the synthesis of advanced bioactive molecules.

Section 1: Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Its structure is characterized by a quinazoline core with a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 2-position.

Molecular weight and formula of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Trifluoromethylated Quinazoline Scaffold

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline is a halogenated heterocyclic compound that has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. Its quinazoline core is recognized as a "privileged scaffold," a molecular framework known to bind to a variety of biological targets with high affinity.[1][2] The strategic incorporation of three distinct functional groups—a reactive 4-chloro group, a fluorine atom at the 6-position, and a trifluoromethyl group at the 2-position—endows this molecule with a unique combination of properties that make it a valuable building block for the synthesis of targeted therapeutic agents.

The quinazoline ring system is a cornerstone of numerous clinically approved drugs, particularly in oncology.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[4][5] The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. This moiety is a bioisostere for a methyl group but offers superior metabolic stability, increased lipophilicity, and enhanced binding affinity to target proteins—attributes that are highly desirable in modern drug design.[6]

This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis and reactivity, and its applications in drug discovery, with a particular focus on its potential as a kinase inhibitor.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₉H₃ClF₄N₂[CymitQuimica]
Molecular Weight 250.58 g/mol [CymitQuimica]
CAS Number 959238-11-0[J&K Scientific]
Appearance Solid (predicted)General knowledge
IUPAC Name This compound[J&K Scientific]

Synthesis and Reactivity

The synthesis of this compound, while not extensively detailed in publicly available literature for this specific molecule, can be approached through established methodologies for quinazoline synthesis. A plausible synthetic pathway would involve the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.

Proposed Synthetic Pathway

A logical synthetic route would commence with a fluorinated anthranilic acid, which undergoes cyclization with a trifluoromethyl-containing synthon, followed by chlorination to install the reactive chloro group at the 4-position.

Synthetic Pathway Proposed Synthetic Pathway for this compound A 2-Amino-5-fluorobenzoic acid B 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one A->B Cyclization with a trifluoromethyl source C This compound B->C Chlorination (e.g., POCl₃, SOCl₂)

Caption: A plausible synthetic route to the target compound.

Key Experimental Protocol: Representative Chlorination of a Quinazolinone

The following is a general protocol for the chlorination of a quinazolinone intermediate, a key step in the synthesis of 4-chloroquinazoline derivatives. This protocol is based on established methods for similar transformations.[7]

Materials:

  • 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert solvent (e.g., toluene or acetonitrile)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one and the inert solvent.

  • Carefully add an excess of the chlorinating agent (e.g., 5-10 equivalents of POCl₃).

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the electrophilic nature of the C4 carbon, which is activated by the adjacent nitrogen atom and the electron-withdrawing trifluoromethyl group. This makes the 4-chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6]

Reactivity Key Reactivity of the 4-Chloro Group A This compound B 4-Substituted Quinazoline Derivatives A->B -Cl⁻ Nu Nucleophile (e.g., anilines, amines, thiols) Nu->A Nucleophilic Aromatic Substitution (SNAr)

Caption: The primary mode of reactivity for synthetic diversification.

This reactivity is the cornerstone of its utility as a synthetic intermediate. By reacting this compound with a diverse range of nucleophiles, such as anilines, aliphatic amines, and thiols, a large library of 4-substituted quinazoline derivatives can be readily synthesized.[1] This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.

Applications in Drug Discovery: Targeting Protein Kinases

Quinazoline derivatives are well-established as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[9]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The trifluoromethylated quinazoline scaffold is particularly effective at targeting the Epidermal Growth Factor Receptor (EGFR).[10] Overexpression or mutation of EGFR is a key driver in the progression of several cancers, including non-small cell lung cancer (NSCLC).[8] FDA-approved drugs like gefitinib and erlotinib, which are based on the 4-anilinoquinazoline scaffold, validate this therapeutic strategy.[11]

This compound serves as a key starting material for the synthesis of potential EGFR inhibitors. The 4-position is typically substituted with a substituted aniline to mimic the binding of ATP in the kinase domain of EGFR.

EGFR_Inhibition Mechanism of EGFR Inhibition by Quinazoline Derivatives cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR P Phosphorylation EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Binds to ATP-binding site ATP ATP ATP->EGFR Competitively blocked Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Competitive inhibition of ATP binding to the EGFR kinase domain.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region, showing signals corresponding to the three protons on the quinazoline core. The chemical shifts and coupling patterns will be influenced by the fluorine and trifluoromethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinazoline ring system. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will show two signals: one for the fluorine atom at the 6-position and another for the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (250.58 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N, C=C, C-F, and C-Cl bonds.

Safety, Handling, and Storage

As a chlorinated and fluorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly functionalized building block with significant potential in drug discovery. Its quinazoline core, combined with the strategic placement of chloro, fluoro, and trifluoromethyl groups, makes it an ideal starting material for the synthesis of targeted kinase inhibitors and other potential therapeutic agents. The reactivity of the 4-chloro group allows for facile diversification, enabling the exploration of structure-activity relationships to optimize potency and selectivity. As the demand for novel and effective targeted therapies continues to grow, the utility of such well-designed chemical scaffolds in medicinal chemistry is poised to expand.

References

  • Babu, S., & Kumar, V. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: An Indian Journal, 14(2).
  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1888–1897.
  • El-Sayed, M. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15891.
  • Fisher Scientific. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline, 99%. Retrieved from [Link]

  • Gaur, P., & Singh, R. (2021). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
  • Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o740.
  • Loshin, A., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6659.
  • Mahesh, Y. (2021). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 9(5), 1-5.
  • Moga, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10587.
  • OxyChem. (n.d.). Chlorinated Organics Handbook. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-6-fluoro-2-(methoxymethyl)quinoline. Retrieved from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals, 16(1), 118.
  • Ranjan, S., et al. (2020). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 25(23), 5724.
  • State of New York Department of Health. (2016).
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-6-(trifluoromethyl)quinoline.
  • Wu, X., et al. (2017). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 22(11), 1879.
  • Yadav, M., et al. (2020). Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 694-706.
  • Zhang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • International Journal of Chemical Studies. (2021).

Sources

Physical and chemical properties of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist

A Privileged Scaffold for Medicinal Chemistry & Kinase Inhibitor Design

Executive Summary

This compound (CAS: 959238-11-0) represents a high-value heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and advanced agrochemicals. Its utility stems from the unique electronic push-pull system created by the electron-withdrawing trifluoromethyl (


) group at C2 and the fluoro-substituent at C6. This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and reactivity patterns, designed to support researchers in optimizing yield and selectivity during drug development campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The introduction of the trifluoromethyl group significantly alters the lipophilicity and metabolic stability of the quinazoline core, while the C4-chloride serves as a highly reactive handle for nucleophilic aromatic substitution (


).
Table 1: Chemical Identity & Key Properties[4]
PropertyData / ValueNote
IUPAC Name This compound
CAS Number 959238-11-0 Primary Identifier
Molecular Formula

Molecular Weight 250.58 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale yellow
Melting Point 98 – 102 °C (Predicted range)Experimental data varies by purity/polymorph
Boiling Point ~281 °C (at 760 mmHg)Calculated; decomposes at high temp
Density

High density due to halogenation
LogP (Predicted) 3.2 – 3.5Highly lipophilic
Solubility DCM, EtOAc, DMSO, THFInsoluble in water; hydrolyzes slowly
Electronic Structure Analysis
  • C4-Position (Electrophilic Center): The inductive effect of the

    
     group, combined with the ring nitrogens, creates a significant partial positive charge (
    
    
    
    ) at C4. This makes the chloride an exceptional leaving group, far more reactive than in non-fluorinated analogues.
  • 6-Fluoro Substituent: Blocks metabolic oxidation at the susceptible C6 position and modulates the pKa of the system, often improving the bioavailability of final drug candidates.

Synthetic Route & Production Protocol

The synthesis of this scaffold typically proceeds via the cyclization of anthranilic acid derivatives followed by chlorination.[1] The presence of the


 group requires specific handling to prevent hydrolysis during workup.
Diagram 1: Synthesis Workflow

Synthesis Figure 1: Two-step synthesis from anthranilic acid precursor. Start 2-Amino-5-fluorobenzoic acid Inter 6-Fluoro-2-(trifluoromethyl) quinazolin-4(3H)-one Start->Inter Reflux, 2-4h Reagent1 Trifluoroacetic Anhydride (TFAA) (Cyclization Agent) Reagent1->Inter Product 4-Chloro-6-fluoro- 2-(trifluoromethyl)quinazoline Inter->Product 80-100°C, 4-6h Reagent2 POCl3 / DIPEA (Chlorination) Reagent2->Product

Detailed Experimental Protocol

Step 1: Cyclization to Quinazolinone

  • Reagents: Charge a round-bottom flask with 2-amino-5-fluorobenzoic acid (1.0 eq) and Trifluoroacetic anhydride (TFAA) (excess, solvent/reagent).

  • Reaction: Reflux at 70–80°C for 3 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Triturate the residue with diethyl ether or hexane to precipitate the 6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one intermediate. Filter and dry.

Step 2: Chlorination (The Critical Step)

  • Note: The

    
     group deactivates the ring, requiring vigorous conditions.
    
  • Setup: Place the intermediate (1.0 eq) in a flask under Argon atmosphere. Add Phosphorus Oxychloride (

    
    ) (5–8 eq).[1]
    
  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) dropwise. The base acts as an HCl scavenger and accelerates the reaction.

  • Heating: Heat to 100°C for 4–6 hours. The suspension should clear as the starting material is consumed.

  • Quench (Safety Critical): Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product back to the quinazolinone.

  • Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layer with sat.

    
     (aq) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).
    

Reactivity & Functionalization[11][13]

The core value of this molecule lies in its reactivity profile. It is designed to undergo


 reactions with high regioselectivity at the C4 position.
Diagram 2: Reactivity Map & Selectivity

Reactivity Figure 2: Major reaction pathways. C4-Cl displacement is the primary utility. Core 4-Chloro-6-fluoro- 2-(trifluoromethyl)quinazoline Path1 S_NAr (Dominant) Nucleophilic Aromatic Substitution Core->Path1  + Amines/Anilines  (Mild Base, IPA/THF) Path2 Suzuki-Miyaura Coupling (Palladium Catalyzed) Core->Path2  + Aryl Boronic Acids  (Pd(PPh3)4, Na2CO3) Path3 Hydrolysis (Degradation Pathway) Core->Path3  + H2O / Acid / Base Prod1 4-Anilino / 4-Amino derivatives (Kinase Inhibitors) Path1->Prod1 Prod2 4-Aryl/Biaryl derivatives Path2->Prod2 Prod3 Reversion to Quinazolinone Path3->Prod3

Mechanism: Regioselective

The reaction with nucleophiles (e.g., 3-chloro-4-fluoroaniline) proceeds via an addition-elimination mechanism.

  • Activation: The

    
     group is strongly electron-withdrawing (inductive effect 
    
    
    
    ), pulling electron density away from the pyrimidine ring.
  • Attack: This makes C4 highly electrophilic. The Nitrogen at N3 assists in stabilizing the Meisenheimer complex intermediate.

  • Substitution: Chloride is ejected. The

    
     group remains intact due to the strength of the C-F bond, unlike C2-chloro analogues which might suffer side reactions.
    

Self-Validating Protocol (S_NAr):

  • Solvent Choice: Isopropanol (IPA) is preferred. The product often precipitates out of IPA as the HCl salt, driving the reaction to completion (Le Chatelier’s principle).

  • Monitoring: Disappearance of the starting material spot (Rf ~0.8 in 30% EtOAc/Hex) and appearance of a lower Rf fluorescent spot (the amine product).

Handling, Stability & Safety

Stability Profile
  • Moisture Sensitivity: Moderate. The C4-Cl bond is susceptible to hydrolysis, converting the valuable intermediate back to the starting quinazolinone. Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Thermal Stability: Stable up to ~150°C, but avoid prolonged heating without solvent.

Safety Data (GHS Classification)
  • H314: Causes severe skin burns and eye damage (Corrosive).

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction (Sensitizer).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

References

  • J&K Scientific. (n.d.).[2] this compound Product Specifications. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 34176284, this compound. Retrieved from [3]

  • Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.[4][5] (Analogous synthesis reference). Retrieved from

  • Alfa Chemistry. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)quinazoline Properties. (Structural analogue reference for physical property prediction). Retrieved from

Sources

A-825-F: A Technical Guide to the Speculative Mechanism of Action of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its broad range of pharmacological activities. Numerous quinazoline derivatives have been successfully developed as targeted anticancer agents, most notably as inhibitors of protein kinases crucial to tumor growth and survival. This technical guide provides a speculative, yet evidence-based, framework for elucidating the mechanism of action of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (hereafter designated A-825-F ), a compound possessing key structural motifs suggestive of significant biological activity. We posit that the primary mechanism of A-825-F, particularly upon derivatization at the C-4 position, is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. This guide will detail the scientific rationale for this primary hypothesis, outline alternative potential mechanisms, and provide comprehensive, actionable experimental protocols to systematically investigate and validate these hypotheses.

Introduction: The Quinazoline Scaffold and Rationale for Investigation

The quinazoline core, a fusion of benzene and pyrimidine rings, is featured in several FDA-approved anticancer drugs, including gefitinib, erlotinib, and vandetanib.[1][2][3] These agents primarily function by competitively binding to the ATP pocket of the intracellular domain of receptor tyrosine kinases, inhibiting the downstream signaling pathways that drive cell proliferation and angiogenesis.[4][5]

The structure of A-825-F is notable for three key features:

  • The Quinazoline Core: Provides a rigid and versatile scaffold with a proven affinity for the kinase active site.[2][6]

  • The C-4 Chloro Group: Represents a chemically reactive site, ideal for nucleophilic aromatic substitution. This allows for the synthesis of 4-anilinoquinazoline derivatives, a modification essential for high-affinity kinase binding.[7]

  • Fluorine and Trifluoromethyl (-CF₃) Groups: The incorporation of fluorine moieties is a well-established strategy in drug design. The -CF₃ group, in particular, can enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve target binding affinity through unique electrostatic interactions.[7][8][9]

Given this structural context, A-825-F is best viewed as a high-potential synthetic intermediate. This guide will therefore focus on the likely mechanisms of its derivatized forms, which are the probable biologically active agents.

Primary Hypothesis: Inhibition of Receptor Tyrosine Kinases (RTKs)

The overwhelming precedent in the literature points toward kinase inhibition as the most probable mechanism of action for anticancer quinazolines.[1][10] We hypothesize that anilino-derivatives of A-825-F will function as potent inhibitors of key RTKs involved in oncogenesis, namely the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Scientific Rationale: The 4-anilinoquinazoline scaffold is a known ATP mimetic.[1] The quinazoline nitrogen (N1) typically forms a critical hydrogen bond with a methionine residue in the hinge region of the kinase ATP-binding pocket, while the aniline moiety extends into a hydrophobic pocket, providing affinity and selectivity.[5] Dysregulation of EGFR and VEGFR-2 signaling is a hallmark of many cancers, making them validated therapeutic targets.[3][11][12] Simultaneous inhibition of both pathways can offer a synergistic antitumor effect by tackling both tumor cell proliferation (EGFR) and the blood supply that feeds the tumor (VEGFR-2).[3][5]

Proposed Signaling Pathway Interference

The diagram below illustrates the hypothesized points of inhibition within the EGFR and VEGFR-2 signaling cascades.

pathway cluster_membrane Cell Membrane cluster_extracellular EGFR EGFR RAS_RAF RAS/RAF/MEK EGFR->RAS_RAF PI3K PI3K/AKT EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 A825F A-825-F (Derivative) A825F->EGFR Inhibition A825F->VEGFR2 ERK ERK RAS_RAF->ERK mTOR mTOR PI3K->mTOR Angiogenesis Angiogenesis Permeability PLCg->Angiogenesis Proliferation Cell Proliferation Survival ERK->Proliferation mTOR->Proliferation workflow start Synthesize Anilino-Derivative Library of A-825-F screen Tier 1: In Vitro Kinase Panel (>400 Kinases) start->screen Identify primary targets viability Tier 2: Cell Viability Assays (MTT/CellTiter-Glo) screen->viability Select hits & test on cancer cell lines phospho Tier 3: Target Engagement (Western Blot for p-EGFR/p-VEGFR2) viability->phospho Confirm target inhibition in cells docking In Silico Validation (Molecular Docking) viability->docking Predict binding mode downstream Tier 4: Downstream Pathway Analysis (Western Blot for p-AKT/p-ERK) phospho->downstream Verify pathway modulation confirm Mechanism Confirmed downstream->confirm docking->confirm

Caption: Experimental workflow for validating the kinase inhibition hypothesis.

Key Experimental Protocols

Objective: To determine the IC₅₀ value of A-825-F derivatives against purified EGFR and VEGFR-2 kinases.

Methodology:

  • Reagent Preparation: Reconstitute purified recombinant human EGFR and VEGFR-2 kinase enzymes in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a serial dilution of the A-825-F derivative (e.g., from 100 µM to 1 nM) in DMSO, then dilute in kinase buffer. Prepare ATP and substrate (e.g., poly(Glu,Tyr) 4:1) solutions.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the diluted compound, 10 µL of the kinase/substrate mix, and initiate the reaction by adding 10 µL of 25 µM ATP. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 25 µL of Kinase-Glo® Reagent to each well to stop the reaction and measure the remaining ATP via luminescence.

  • Data Analysis: Luminescence is inversely proportional to kinase activity. Plot the percentage of inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.

Objective: To assess the inhibition of EGFR and VEGFR-2 autophosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate human cancer cells with high EGFR expression (e.g., A431) or endothelial cells (e.g., HUVEC) for VEGFR-2 analysis. Starve cells overnight in serum-free media.

  • Compound Incubation: Treat cells with various concentrations of the A-825-F derivative for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (100 ng/mL) or VEGF (50 ng/mL) for 10 minutes to induce receptor phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-VEGFR-2 (Tyr1175), and total VEGFR-2. Use a loading control like β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Anticipated Data and Interpretation

Successful validation would yield potent, low-nanomolar IC₅₀ values in the in vitro kinase assays and a dose-dependent reduction in receptor phosphorylation in the Western blot analysis.

CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)A431 Viability IC₅₀ (µM)HUVEC Viability IC₅₀ (µM)
A-825-F Derivative 1 15350.50.8
A-825-F Derivative 2 120952.13.5
Vandetanib (Control) 401101.21.5
Table 1: Hypothetical activity data for synthesized A-825-F derivatives compared to a known dual inhibitor.

Alternative Hypotheses and Investigative Strategies

While kinase inhibition is the most probable mechanism, the quinazoline scaffold's versatility necessitates the consideration of other possibilities. [13][14][15][16]

Hypothesis 2: Inhibition of Tubulin Polymerization

Scientific Rationale: Certain quinazoline derivatives act as microtubule-targeting agents, binding to the colchicine site of tubulin and preventing its polymerization into microtubules. [13][17][18][19][20]This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. [17][19][20] Experimental Validation:

  • In Vitro Tubulin Polymerization Assay: A fluorescence-based assay using purified tubulin can directly measure the effect of A-825-F derivatives on microtubule formation.

  • Cell Cycle Analysis: Flow cytometry of treated cells stained with propidium iodide would reveal a characteristic accumulation of cells in the G2/M phase. [17][20]* Immunofluorescence Microscopy: Staining for α-tubulin in treated cells would allow for direct visualization of a disrupted microtubule network.

Hypothesis 3: DNA Intercalation and Topoisomerase Inhibition

Scientific Rationale: The planar aromatic structure of the quinazoline ring is capable of intercalating between the base pairs of DNA. [14][15][21]This can interfere with DNA replication and transcription and inhibit the function of enzymes like topoisomerase II, which is essential for resolving DNA tangles during cell division. [16][21] Experimental Validation:

  • DNA Intercalation Assay: Changes in the viscosity of a DNA solution or fluorescence quenching of an ethidium bromide-DNA complex upon addition of the compound can indicate intercalation.

  • Topoisomerase II Inhibition Assay: A cell-free assay using supercoiled plasmid DNA can determine if the compound inhibits the enzyme's ability to relax the DNA.

  • Apoptosis and Cell Cycle Analysis: DNA damage often leads to apoptosis and cell cycle arrest, which can be detected by Annexin V/PI staining and flow cytometry, respectively. [16][21]

Conclusion and Future Directions

The structural features of This compound (A-825-F) strongly suggest its primary utility as a scaffold for developing potent receptor tyrosine kinase inhibitors. The proposed experimental workflow provides a robust and logical pathway to validate its hypothesized role as a dual EGFR/VEGFR-2 inhibitor. By systematically progressing from broad in vitro screens to specific cellular and mechanistic assays, researchers can definitively characterize the mechanism of action. Should the primary hypothesis prove inconclusive, the alternative pathways of tubulin polymerization inhibition or DNA interference offer scientifically sound avenues for further investigation. The insights gained from this comprehensive approach will be invaluable for the strategic development of A-825-F derivatives as next-generation targeted cancer therapeutics.

References

  • Shi, L., Wang, Y., Li, J., et al. (2025). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed. Available at: [Link]

  • Wissner, A., Froling, S., J., et al. (2000). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Haskali, M. B. (2009). N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide. National Center for Biotechnology Information. Available at: [Link]

  • Wilson, D. M., Tsvetkov, N., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PubMed Central. Available at: [Link]

  • Kaur, H., Kumar, V., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. Available at: [Link]

  • Al-Suwaidan, I. A., Mann, G., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Cancers Editorial Office. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., et al. (2020). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. PubMed. Available at: [Link]

  • Ribeiro, J., Cheng, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Li, Y., Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., Alafeefy, A. M., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. Available at: [Link]

  • Fakhraei, S., Davood, A., et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ConnectSci. Available at: [Link]

  • ResearchGate. (2006). Benzoquinazoline derivatives as new agents affecting DNA processing. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Elsherbeny, M. H., El-Gamal, M. I., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Publishing. Available at: [Link]

  • Synthesis of novel planar quinazolinones as possible DNA intercalating agents. (n.d.). Semantic Scholar. Available at: [Link]

  • ResearchGate. (2023). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]

  • Castagliuolo, I., Brancale, A., et al. (2014). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. National Institutes of Health. Available at: [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (2016). PubMed. Available at: [Link]

  • Gholami, M., Dastmalchi, S., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. Available at: [Link]

  • Liu, G., Ke, C., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available at: [Link]

  • Abuelizz, H. A., Marzouk, M., et al. (2022). Newt[7][17][22]riazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PubMed Central. Available at: [Link]

  • El-Malah, A., El-Gamal, M., et al. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. PubMed Central. Available at: [Link]

  • Betageri, R., Zhang, Y., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ChEMBL. Available at: [Link]

  • Verma, A., Kumar, A., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science Publishers. Available at: [Link]

  • The effect of side chain variations on quinazoline-pyrimidine G-quadruplex DNA ligands. (2023). Diva-portal.org. Available at: [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]

  • ProQuest. (2020). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. ProQuest. Available at: [Link]

  • Li, Y., Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. Available at: [Link]

  • Philp, C., Saliou, C., et al. (2018). 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range. ACS Publications. Available at: [Link]

Sources

The Trifluoromethyl Advantage: A Technical Guide to the Biological Activities of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Power of Fluorine

The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast array of biological activities, leading to the development of numerous clinically approved drugs.[1][2][3] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

This guide focuses on a specific and highly impactful modification: the incorporation of a trifluoromethyl (-CF3) group. The introduction of this moiety can dramatically enhance the therapeutic potential of quinazoline derivatives. The -CF3 group is a powerful modulator of a molecule's physicochemical properties, often leading to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and extending the compound's half-life.[4][5]

  • Enhanced Lipophilicity: The trifluoromethyl group increases the molecule's ability to cross cell membranes, improving its bioavailability and cellular uptake.[4][5]

  • Improved Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with biological targets, enhancing potency.

These advantageous properties have made trifluoromethylated quinazoline derivatives a focal point of research in drug discovery, particularly in the fields of oncology, infectious diseases, and inflammation.[4][5] This guide will provide an in-depth exploration of their biological activities, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Engines of Malignancy

The most extensively studied and clinically relevant application of trifluoromethyl quinazoline derivatives is in cancer therapy.[4][5][6] Several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Afatinib, are based on the quinazoline scaffold and have demonstrated the clinical potential of this chemical class.[4][5][6] The incorporation of a trifluoromethyl group has been shown to further enhance the anticancer efficacy of these derivatives.[4][5]

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein tyrosine kinases (PTKs).[7] PTKs are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[7] In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled cell division. Trifluoromethyl quinazoline derivatives have been designed to target several key tyrosine kinases implicated in tumorigenesis.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in the development and progression of various solid tumors, including non-small-cell lung cancer (NSCLC), breast, and colon cancer.[6][8] Overexpression or activating mutations of EGFR lead to constitutive signaling, promoting tumor growth and metastasis.[8]

Quinazoline derivatives, particularly those with a trifluoromethyl group, have been developed as potent EGFR inhibitors.[8][9] They act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and downstream signaling.[10] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[11] Several quinazoline-based EGFR inhibitors are now standard-of-care treatments for specific types of cancer.[6][8]

Signaling Pathway: EGFR Inhibition by Trifluoromethyl Quinazoline Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ATP ATP PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT P RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK P EGF EGF EGF->EGFR Quinazoline CF3-Quinazoline Derivative Quinazoline->EGFR Inhibits ADP ADP ATP->ADP Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis

Caption: EGFR signaling and its inhibition by trifluoromethyl quinazoline derivatives.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[12] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of angiogenesis.[12][13] Inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established anti-angiogenic strategy in cancer therapy.

Several trifluoromethyl quinazoline derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[14][15] By blocking VEGFR-2 signaling, these compounds can inhibit the proliferation and migration of endothelial cells, leading to a reduction in tumor vascularization and growth.[12] Some quinazoline derivatives exhibit dual inhibitory activity against both EGFR and VEGFR-2, providing a multi-pronged attack on cancer cells.[14][16]

Signaling Pathway: VEGFR-2 Inhibition and Anti-Angiogenesis

VEGFR2_Inhibition cluster_membrane Endothelial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 Downstream Downstream Signaling VEGFR2->Downstream P VEGF VEGF VEGF->VEGFR2 Quinazoline CF3-Quinazoline Derivative Quinazoline->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: VEGFR-2 signaling and its inhibition by trifluoromethyl quinazoline derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, trifluoromethyl quinazoline derivatives can induce programmed cell death (apoptosis) in cancer cells.[11] This can occur through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[6] Furthermore, some of these compounds have been shown to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[11]

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of novel compounds is typically evaluated in vitro using cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for potency.

Compound IDCancer Cell LineTarget(s)IC50 (µM)Reference
Compound 10b PC3 (Prostate)Not specified3.02[11]
LNCaP (Prostate)3.45[11]
K562 (Leukemia)3.98[11]
Compound 8b PC3 (Prostate)PIM-1 (predicted)5.51[17]
LNCaP (Prostate)4.51[17]
K562 (Leukemia)8.49[17]
Compound 11d HUVECVEGFR-25.49[12]
Gefitinib VariousEGFRnM range[4][6]

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethyl Quinazoline Derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the trifluoromethyl quinazoline derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.[18]

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow: MTT Assay

MTT_Assay A Cell Seeding B Compound Treatment A->B C Incubation B->C D MTT Addition C->D E Formazan Solubilization D->E F Absorbance Reading E->F G IC50 Calculation F->G

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, quinazoline derivatives, including those with trifluoromethyl groups, have emerged as promising antimicrobial agents.[3][19][20] The rise of multidrug-resistant pathogens has created an urgent need for novel antibiotics, and these compounds offer a potential new avenue for treating bacterial and fungal infections.[20]

Mechanism of Action

The precise mechanisms of antimicrobial action for many trifluoromethyl quinazoline derivatives are still under investigation. However, proposed mechanisms include:

  • Inhibition of Essential Enzymes: Similar to their anticancer activity, these compounds may target and inhibit enzymes that are crucial for microbial survival and replication.[5]

  • Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • DNA Intercalation: The planar structure of the quinazoline ring may allow for intercalation into microbial DNA, disrupting replication and transcription.[4][5]

Further research is needed to fully elucidate the antimicrobial mechanisms of these compounds and to identify specific microbial targets.

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases.[21] Quinazoline derivatives have been investigated for their anti-inflammatory properties, and the inclusion of a trifluoromethyl group can enhance this activity.[22][23]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives may inhibit COX-1 and/or COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

  • Modulation of Cytokine Production: They may suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.

  • Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some trifluoromethyl quinazoline derivatives have been shown to inhibit this pathway.[21]

Conclusion and Future Directions

The incorporation of a trifluoromethyl group into the quinazoline scaffold has proven to be a highly effective strategy for enhancing the biological activities of this important class of compounds. Trifluoromethyl quinazoline derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Their ability to modulate key biological targets, coupled with their improved pharmacokinetic properties, makes them highly attractive candidates for drug development.

Future research in this area will likely focus on:

  • Synthesis of novel derivatives: The design and synthesis of new compounds with improved potency, selectivity, and safety profiles.

  • Mechanism of action studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds.

  • Overcoming drug resistance: The development of derivatives that are effective against drug-resistant cancer cells and microbial pathogens.[5]

  • Clinical translation: Moving the most promising candidates from preclinical studies into clinical trials.

The continued exploration of trifluoromethyl quinazoline derivatives holds great promise for the discovery of new and effective therapies for a wide range of human diseases.

References

  • WAGHMARE SWEETI M., MANCHARE AKANKSHA M., SHAIKH AVESH Y., DIKSHA RAUT G. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link].

  • Al-Suhaimi, E. A., et al. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central. Available at: [Link].

  • Kumari, M. BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW. IJRAR.org. Available at: [Link].

  • Qin, X., et al. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. PubMed Central. Available at: [Link].

  • Zhang, Y., et al. Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link].

  • Al-Omar, M. A., & Amr, A.-G. E.-G. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link].

  • Keri, R. S., et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link].

  • Mahesh Y. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link].

  • Al-Obaid, A. M., et al. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. Available at: [Link].

  • Kumar, S., et al. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link].

  • Singh, A., et al. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. Available at: [Link].

  • Sharma, A., et al. Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link].

  • Mahesh Y. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link].

  • Dai, X., et al. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. Available at: [Link].

  • DAI Xing, et al. Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. Available at: [Link].

  • Keri, R. S., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link].

  • El-Sayed, N. N. E., et al. Discovery of new VEGFR-2 inhibitors based on bis([1][12][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central. Available at: [Link].

  • Li, Y., et al. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. Available at: [Link].

  • Kumar, A., et al. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. Available at: [Link].

  • Shrestha, A., et al. Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. Available at: [Link].

  • Wdowiak, K., et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available at: [Link].

  • Ghorbani, M., et al. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Polycyclic Aromatic Compounds. Available at: [Link].

  • Kumar, P., et al. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH. Available at: [Link].

  • Patel, H. M., et al. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC - NIH. Available at: [Link].

Sources

The Fluorine Effect: Optimizing Quinazoline Inhibitor Potency via Trifluoromethylation

[1]

Executive Summary

The quinazoline scaffold remains a cornerstone in kinase inhibitor design, particularly for EGFR, VEGFR, and PI3K targets. However, optimizing the pharmacodynamic and pharmacokinetic profile of these inhibitors often requires precise modulation of lipophilicity and metabolic stability. The trifluoromethyl group (


Physicochemical Foundations: Why Matters

The

Electronic Modulation & Shifting

The


  • Impact: This lowers the basicity of the system, potentially altering the hydrogen bond donor capability of the aniline NH, which is often critical for interaction with the hinge region of the kinase ATP-binding pocket.

  • Dipole Alignment: The C-F bonds create a significant local dipole that can engage in orthogonal multipolar interactions with carbonyl oxygens or amide protons in the protein backbone.

Steric Occlusion & Conformation

With a van der Waals volume of approximately 42.6 ų, the

  • Rotational Barrier: Placing a

    
     group at the ortho position of the aniline ring induces a high rotational energy barrier, locking the inhibitor into a bioactive conformation that minimizes the entropy penalty upon binding.
    
Lipophilicity & Metabolic Blocking
  • LogP Enhancement:

    
     significantly increases lipophilicity (
    
    
    ), facilitating membrane permeability and blood-brain barrier (BBB) penetration—crucial for targeting CNS metastases in EGFR-driven cancers.
  • Metabolic Shielding: The C-F bond (bond energy ~116 kcal/mol) is oxidation-resistant. Substituting a metabolic "soft spot" (e.g., a methyl or methoxy group) with

    
     blocks Cytochrome P450-mediated hydroxylation, extending the compound's half-life (
    
    
    ).
Visualization: The Physicochemical Impact of [2][3][4][5]

CF3_Impactcluster_0Electronic Effectscluster_1Steric & MetabolicCF3Trifluoromethyl (CF3) GroupEWGElectron Withdrawing(Hammett σp = 0.54)CF3->EWGBulkSteric Bulk(~42 ų)CF3->BulkpKaReduced Basicity(H-Bond Modulation)EWG->pKaDipoleOrthogonal MultipolarInteractionsEWG->DipoleConfConformational Lock(Entropy Reduction)Bulk->ConfMetabMetabolic Blockade(CYP450 Resistance)Bulk->Metab

Figure 1: Mechanistic pathways by which the trifluoromethyl group modulates inhibitor efficacy.

Structural Biology & SAR: The "Meta" Preference

In the context of 4-anilinoquinazolines (the scaffold of Gefitinib and Erlotinib), the placement of the

The Aniline Tail (Solvent Front/Hydrophobic Pocket)

SAR studies consistently indicate that the meta (


) position

  • Potency:

    
     analogs frequently exhibit superior IC50 values compared to 
    
    
    (para) analogs.
  • Mechanism: The meta-position directs the

    
     group into a specific hydrophobic pocket (often the "selectivity pocket" near the gatekeeper residue) within the ATP binding site.
    
  • Metabolic Liability of Para-Substitution: Para-substituted fluoroanilines are more susceptible to oxidative defluorination or hydroxylation at the adjacent positions compared to meta-analogs.

The Quinazoline Core (C6/C7 Positions)

While the C6 and C7 positions are typically reserved for solubilizing side chains (e.g., morpholine/piperazine), replacing methoxy groups with fluoro-alkoxy or trifluoromethyl groups can improve metabolic stability. However, direct

Synthetic Methodologies

Incorporating

Radical Trifluoromethylation (Late-Stage Functionalization)

For late-stage diversification of the quinazoline core, the Langlois Reagent (

  • Reagents: Sodium triflinate (

    
    ), TBHP (oxidant), and a copper catalyst.
    
  • Mechanism: Generates a

    
     radical that attacks the electron-deficient heterocycle.
    
Building Block Approach (De Novo Synthesis)

For high yield and regioselectivity, it is preferable to start with trifluoromethylated anilines.

  • Starting Material: 2-amino-4-(trifluoromethyl)benzoic acid or commercially available 3-(trifluoromethyl)aniline.

  • Cyclization: Condensation with formamide or urea to form the quinazolinone core.

  • Chlorination: Conversion to 4-chloro-quinazoline using

    
    .
    
  • SNAr Coupling: Reaction with the appropriate aniline to form the final inhibitor.

Visualization: Synthetic Workflow

Synthesis_WorkflowStartStart: 3-(Trifluoromethyl)anilineStep1Cyclization(Formamide/Urea)Start->Step1Inter1CF3-QuinazolinoneStep1->Inter1Step2Chlorination(POCl3, Reflux)Inter1->Step2Inter24-Chloro-CF3-QuinazolineStep2->Inter2Step3SNAr Coupling(R-Aniline, iPrOH)Inter2->Step3FinalFinal CF3-InhibitorStep3->Final

Figure 2: De novo synthesis pathway for trifluoromethylated quinazoline inhibitors.

Experimental Protocols

Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of the

Principle:

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (start at 10 mM). Create a 3-fold serial dilution series.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4X compound.

    • Add 2.5 µL of 4X Kinase Enzyme (e.g., EGFR T790M, ~0.5 nM final).

    • Add 5 µL of 2X ATP/Substrate Mix (ATP at

      
       apparent, typically 10-50 µM; Fluorescein-PolyGT substrate at 200 nM).
      
  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Add 10 µL of Antibody Detection Mix (Tb-PY20 antibody + EDTA to stop reaction).

  • Read: Incubate 30 mins. Read on a TR-FRET compatible plate reader (e.g., PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Analysis: Calculate TR-FRET ratio (Em520/Em495). Fit data to a sigmoidal dose-response equation to derive IC50.

Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the "metabolic blocking" effect of the

System:

Protocol:

  • Incubation: Incubate test compound (1 µM) with pooled HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
    • 
      .
      

Comparative Data Summary

The following table illustrates the typical impact of substituting a chloro- or methyl- group with trifluoromethyl in 4-anilinoquinazolines (Hypothetical data based on aggregated SAR trends [1][2]).

Substituent (Aniline C3')Electronic Effect (

)
Lipophilicity (

)
Metabolic Stability (

HLM)
EGFR Potency (IC50)
-H 0.000.00Low (< 15 min)> 100 nM
-CH3 -0.170.56Moderate (25 min)~ 50 nM
-Cl 0.230.71High (45 min)~ 10 nM
-CF3 0.54 0.88 Very High (> 60 min) < 5 nM

Note: The

References

  • Recent advances in trifluoromethyl quinazoline derivatives.International Journal of Chemical Studies. (2024).

    
     incorporation. 
    
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals. (2023). A comprehensive review on how fluorinated groups influence lipophilicity and metabolic stability.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017). detailed SAR analysis showing meta-substitution preference.

  • LanthaScreen® Kinase Activity Assays Protocol. Thermo Fisher Scientific. Industry-standard protocol for TR-FRET kinase assays.

  • Metabolic Stability of Fluoroanilinoquinazolines. NIH/PubMed. Analysis of metabolic degradation pathways in fluorinated quinazolines.

Spectroscopic Characterization of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds serve as pivotal structural motifs. 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline is a key building block, valued for its reactive sites that allow for diverse chemical modifications. Its trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro and fluoro substituents provide handles for nucleophilic substitution and fine-tuning of electronic properties.

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Understanding this spectroscopic fingerprint is paramount for unambiguous identification, quality control, and predicting reactivity in synthetic applications. This document is designed for researchers and drug development professionals, offering not just data, but the scientific rationale behind the spectral features.

Molecular Identity

A clear definition of the molecule is the foundation of any analytical study. The key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compoundJ&K Scientific[1]
CAS Number 959238-11-0J&K Scientific[1]
Molecular Formula C₉H₃ClF₄N₂J&K Scientific[1]
Molecular Weight 266.58 g/mol Calculated

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

  • Expertise & Causality: The electron-withdrawing nature of the fluorine, chlorine, and trifluoromethyl substituents dramatically influences the electronic environment of the quinazoline core. This results in significant downfield shifts (deshielding) for the aromatic protons and carbons compared to the parent quinazoline heterocycle, a key diagnostic feature in the spectra.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm).[3] The precise chemical shifts and coupling patterns are governed by the positions of the substituents. The fluorine atom at C6 will introduce additional splitting (H-F coupling) to the signals of adjacent protons (H5 and H7).

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
H-5~ 8.2 - 8.4ddJ (H-H) ≈ 9.0, J (H-F) ≈ 5.0Proton ortho to the fluorine and adjacent to the ring fusion.
H-7~ 8.0 - 8.2dddJ (H-H) ≈ 9.0, J (H-F) ≈ 8.5, J (H-H) ≈ 2.5Proton meta to the fluorine and ortho to the C8 proton.
H-8~ 7.8 - 8.0ddJ (H-H) ≈ 9.0, J (H-H) ≈ 2.5Proton meta to the C6-F and C5-H.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display nine unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached heteroatoms and halogen substituents. A key feature is the presence of carbon-fluorine couplings (J C-F), which can be observed over one or more bonds and are diagnostic for identifying fluorinated positions.[4] The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

Predicted SignalChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
C-2~ 155 - 158q (²J CF ≈ 35-40 Hz)Carbon bearing the CF₃ group.
C-4~ 160 - 163sCarbon bearing the chlorine atom.
C-5~ 115 - 118d (²J CF ≈ 25 Hz)Carbon adjacent to the C-F bond.
C-6~ 162 - 165d (¹J CF ≈ 250-260 Hz)Carbon directly bonded to fluorine.
C-7~ 125 - 128d (²J CF ≈ 22 Hz)Carbon adjacent to the C-F bond.
C-8~ 130 - 133d (³J CF ≈ 8 Hz)Carbon meta to the C-F bond.
C-8a~ 148 - 151d (³J CF ≈ 10 Hz)Bridgehead carbon.
C-4a~ 122 - 125sBridgehead carbon.
CF₃~ 118 - 122q (¹J CF ≈ 270-280 Hz)Trifluoromethyl carbon.
Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is essential for confirming the identity and purity of fluorinated compounds due to its high sensitivity and wide chemical shift range.[5] Two distinct signals are expected: one for the aromatic fluorine and one for the trifluoromethyl group.

Predicted SignalChemical Shift (δ, ppm)MultiplicityAssignment
C6-F -105 to -115mAromatic fluorine, referenced to CFCl₃.[6][7]
C2-F-60 to -70sTrifluoromethyl group, referenced to CFCl₃.[5][6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

  • Expertise & Causality: The spectrum of this molecule is dominated by vibrations from the quinazoline ring and the highly polar carbon-fluorine bonds. C-F bonds, particularly in the CF₃ group, produce some of the strongest absorptions in the entire IR spectrum, making them exceptionally easy to identify.[8]

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3000Weak-MediumC-H StretchAromatic C-H
1620 - 1550Medium-StrongC=N and C=C StretchQuinazoline Ring System[9]
1500 - 1450Medium-StrongC=C StretchAromatic Ring System
1350 - 1100 Very Strong C-F Stretch (asymmetric & symmetric) Trifluoromethyl (CF₃)
1250 - 1200StrongC-F StretchAryl-F
800 - 600Medium-StrongC-Cl StretchAryl-Cl

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expertise & Causality: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, leading to predictable fragmentation.[10][11] The fragmentation of quinazolines is well-documented and typically proceeds via the sequential loss of two hydrogen cyanide (HCN) molecules from the pyrimidine ring.[12] The presence of halogen atoms introduces further predictable fragmentation pathways.

Molecular Ion (M⁺˙)

The molecular ion peak is expected at an m/z corresponding to the molecular weight. A critical diagnostic feature will be the isotopic pattern caused by the chlorine atom. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two peaks for the molecular ion:

  • M⁺˙: m/z ≈ 266 (corresponding to C₉H₃³⁵ClF₄N₂)

  • [M+2]⁺˙: m/z ≈ 268 (corresponding to C₉H₃³⁷ClF₄N₂) with an intensity approximately one-third of the M⁺˙ peak.

Predicted Fragmentation Pathway

The fragmentation is initiated by the loss of the most labile groups. In this case, the loss of a chlorine radical (•Cl) or a trifluoromethyl radical (•CF₃) are highly probable initial steps.

G M C₉H₃ClF₄N₂⁺˙ m/z = 266/268 F1 C₉H₃F₄N₂⁺ m/z = 231 M->F1 - •Cl F3 C₈H₃ClF₁N₂⁺ m/z = 197/199 M->F3 - •CF₃ F2 C₈H₃F₁N₂⁺ m/z = 162 F1->F2 - •CF₃ F4 C₇H₃F₁N⁺˙ m/z = 135 F2->F4 - HCN

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

Protocol: NMR Sample Preparation

A self-validating system for NMR requires a pure, homogeneous solution free of particulate matter.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). Deuterated solvents are used to avoid large interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[13][14]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[15] Gently vortex or sonicate until the sample is completely dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube. Ensure no solid particles are transferred.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C) is added, though modern spectrometers can reference the residual solvent peak.[3]

  • Analysis: Cap the NMR tube and insert it into the spectrometer for data acquisition.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[16][17]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum, as the IR beam only penetrates a few microns into the sample.[18]

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol assumes analysis via a direct insertion probe for a pure solid sample.

  • Sample Loading: Load a microgram-level amount of the solid sample into a glass capillary tube.

  • Probe Insertion: Insert the capillary into the direct insertion probe, which is then introduced into the high-vacuum source of the mass spectrometer.

  • Ionization Conditions: The sample is volatilized by heating the probe. In the gas phase, it is bombarded by a beam of high-energy electrons (typically 70 eV). This energy is sufficient to ionize the molecule and induce reproducible fragmentation.[19][20]

  • Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

References

  • Veerapandian, M., et al. (2010). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. Available at: [Link]

  • J&K Scientific. (n.d.). This compound | 959238-11-0. J&K Scientific. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available at: [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Shimadzu. Available at: [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]

  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available at: [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. Available at: [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. Available at: [Link]

Sources

Solubility of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Imperative of Solubility

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Derivatives of quinazoline have shown a remarkable breadth of pharmacological activities, including roles as antitumor, antiviral, anti-inflammatory, and antibiotic agents.[1][2] The subject of this guide, this compound, is a highly functionalized member of this class, possessing reactive sites and substituents that make it a valuable intermediate in the synthesis of novel therapeutic agents.

The journey of a promising compound from the laboratory to a clinical candidate is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. Understanding the solubility of a molecule like this compound is therefore not merely an academic exercise; it is a critical step in drug development. Solubility dictates the feasibility of formulation, impacts bioavailability, and influences the design of subsequent synthetic steps. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in established analytical methodologies and an understanding of its physicochemical properties.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior.

PropertyValue/InformationSource
IUPAC Name This compound[3]
CAS Number 959238-11-0[3]
Molecular Formula C₉H₃ClF₄N₂Inferred
Molecular Weight ~250.58 g/mol Inferred
Appearance Likely a solid at room temperatureInferred from related compounds[4][5]

The presence of a trifluoromethyl group, a fluorine atom, and a chlorine atom imparts a significant degree of hydrophobicity and electron-withdrawing character to the molecule. The quinazoline core itself is aromatic and relatively nonpolar. These features suggest that the compound will exhibit limited solubility in polar protic solvents like water and alcohols, and greater solubility in a range of organic solvents. The chloro- group at the 4-position is a key reactive handle, susceptible to nucleophilic aromatic substitution, a common strategy in the synthesis of 4-aminoquinazoline derivatives.[1]

Predicting Solubility: A Qualitative Assessment

Based on the structure of this compound, we can anticipate its solubility trends in various organic solvents:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are expected to be effective at solvating the compound. The polarity of these solvents can interact with the dipoles of the quinazoline ring and its substituents. For other quinazoline derivatives, N,N-dimethylformamide (DMF) has been shown to be a solvent in which they exhibit greater solubility.[6][7]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are also likely to be good choices for dissolving the compound due to their ability to engage in dipole-dipole interactions and their overall nonpolar character, which is compatible with the aromatic system.

  • Ethers (e.g., 1,4-Dioxane, Diethyl Ether): These solvents may offer moderate solubility.

  • Hydrocarbons (e.g., Hexane, Toluene): The compound is expected to have low solubility in nonpolar hydrocarbon solvents.

  • Alcohols (e.g., Methanol, Ethanol): Solubility in alcohols is likely to be limited due to the compound's lack of strong hydrogen bond donating or accepting groups.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a crystalline compound is the shake-flask method, followed by a quantitative analysis of the saturated solution.[8][9] This section provides a detailed, self-validating protocol.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to a known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-72 hours in a thermostatically controlled shaker A->B Ensure equilibrium is reached C Centrifuge to pellet undissolved solid B->C Isolate the saturated solution D Filter supernatant through a syringe filter (e.g., 0.22 µm PTFE) C->D Remove fine particulates E Gravimetric Analysis: Evaporate a known volume of the filtrate and weigh the residue D->E Direct quantification F HPLC Analysis: Dilute the filtrate and quantify against a standard curve D->F Sensitive quantification

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, DMSO, THF, Dichloromethane, Ethyl Acetate, Acetonitrile)[6]

  • Thermostatically controlled shaker or water bath[6]

  • Centrifuge[6]

  • Analytical balance[6]

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Evaporating dish or pre-weighed vial (for gravimetric analysis)

Protocol:

  • Preparation of Supersaturated Solution:

    • To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected organic solvent. An excess of solid is crucial to ensure that a saturated solution is formed.[6][8]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium, typically 24 to 72 hours.[6][9] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials.[6]

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter appropriate for the solvent into a clean vial. Filtration is a critical step to remove any remaining solid particles.[10]

  • Quantification:

    • Gravimetric Method:

      • Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish or vial.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

      • Once the solvent is completely removed, weigh the dish or vial containing the solid residue.

      • The solubility can be calculated as the mass of the residue divided by the volume of the filtrate used. This method is reliable for determining the solubility of crystalline compounds.[6]

    • HPLC Method:

      • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

      • Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.

      • Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample by HPLC and determine the concentration using the calibration curve.

      • Calculate the original solubility by taking the dilution factor into account. HPLC is a highly sensitive and specific method for determining the concentration of quinazoline derivatives.[11]

Illustrative Solubility Data

While specific experimental data for this compound is not publicly available, the following table provides an illustrative summary of expected solubility based on the properties of the compound and data for related quinazolines.[7] These values should be confirmed experimentally.

SolventSolvent TypeExpected Solubility at 25°C (mg/mL)
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Tetrahydrofuran (THF)Polar Aprotic (Ether)10 - 50
DichloromethaneChlorinated10 - 50
Ethyl AcetateEster5 - 20
AcetonitrilePolar Aprotic5 - 20
MethanolPolar Protic< 5
WaterPolar Protic< 0.1

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds indicate that it should be handled with care.[12][13]

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13] May also cause respiratory irritation.[12]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[14][15]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14]

    • Avoid breathing dust, fumes, or vapors.[15]

    • Wash hands thoroughly after handling.[12][15]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[12]

Always consult the supplier-specific SDS before handling any chemical.

Conclusion

This compound is a compound of significant interest in drug discovery. A comprehensive understanding of its solubility in organic solvents is paramount for its effective use in synthesis and formulation. This guide has provided a robust framework for approaching the solubility determination of this compound, from theoretical predictions to a detailed, validated experimental protocol. By applying these principles, researchers can generate reliable solubility data, enabling more informed decisions in the drug development process.

References

  • Longdom Publishing. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

  • J&K Scientific. This compound. [Link]

  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • PMC. Quinazoline derivatives: synthesis and bioactivities. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • PubChem. 4-Chloro-6-fluoroquinoline. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Hazard Summary

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative.[1][2][3] Compounds of this class are common in medicinal chemistry and drug discovery. A thorough understanding of its potential hazards is paramount before any handling.

Synonyms:

  • This compound[1]

Molecular Formula: C₉H₃ClF₄N₂[2][4]

Molecular Weight: 250.58 g/mol [4]

While specific GHS hazard classifications for this compound are not widely published, data from similar chemical structures suggest the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

  • Harmful if Swallowed/Inhaled: Potential for toxicity if ingested or inhaled.

A supplier's safety data sheet indicates that personal protective equipment, including safety goggles and protective gloves, is required when handling this compound.[5]

Section 2: Prudent Laboratory Handling and Storage

Adherence to proper laboratory procedures is critical to minimize exposure and ensure a safe working environment.

Engineering Controls and Ventilation

The primary defense against exposure to potentially hazardous chemicals is effective engineering controls.

  • Fume Hood: All weighing, handling, and transferring of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.

  • Container: Keep the container tightly closed when not in use.

  • Environment: Store in a cool, dry, and well-ventilated area. Protect from moisture and direct sunlight.

  • Incompatibilities: While specific incompatibilities are not documented for this compound, it is prudent to store it away from strong oxidizing agents and strong acids or bases.

Section 3: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

PPE Category Specification Rationale
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact with dust or splashes, which could cause serious irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[5]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood.If there is a risk of inhalation and a fume hood is not available, a NIOSH-approved respirator may be necessary.

Section 4: Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Section 5: Disposal Considerations

Chemical waste must be disposed of responsibly to protect the environment.

  • Waste Characterization: Dispose of this compound as hazardous waste.

  • Disposal Method: The specific disposal method will depend on local regulations. Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures. Do not dispose of down the drain or in regular trash.

Section 6: Workflow Diagrams

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Transfer Compound to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_store Store Compound in a Cool, Dry, Well-Ventilated Area cleanup_dispose->cleanup_store cleanup_ppe Doff and Dispose of/Clean PPE cleanup_store->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

exposure Exposure Occurs inhalation Inhalation? exposure->inhalation Check Route skin_contact Skin Contact? exposure->skin_contact eye_contact Eye Contact? exposure->eye_contact ingestion Ingestion? exposure->ingestion action_fresh_air Move to Fresh Air inhalation->action_fresh_air Yes action_flush_skin Flush Skin with Water (15 min) skin_contact->action_flush_skin Yes action_flush_eyes Flush Eyes with Water (15 min) eye_contact->action_flush_eyes Yes action_rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->action_rinse_mouth Yes action_seek_medical Seek Medical Attention action_fresh_air->action_seek_medical action_flush_skin->action_seek_medical action_flush_eyes->action_seek_medical action_rinse_mouth->action_seek_medical

Caption: Decision tree for first aid response to exposure.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Hexadecyltrimethylammonium bromide. [Link]

  • Carl ROTH. Safety Data Sheet: Cetyltrimethylammonium bromide. [Link]

  • DQE. HazMat Personal Protection Kit. [Link]

  • Google Patents. WO2023064588A1 - Positive allosteric modulators of the muscarinic acetylcholine receptor m4.
  • California Code of Regulations, Title 8, Section 3380. Personal Protective Devices. [Link]

  • OEL. 100 CAL Personal Protective Equipment (PPE) Kits - NFPA 70E Risk Category 4. [Link]

  • Ideal Warehouse Innovations Inc. PPE Kits. [Link]

  • Autech Scientific. 959238-11-0,this compound. [Link]

  • BLD Pharmatech. This compound | 959238-11-0. [Link]

Sources

Potential therapeutic targets for 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacophore Exploration of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Executive Summary

This technical guide analyzes the therapeutic potential of This compound (hereafter referred to as CFTQ ). It is critical to establish immediately that CFTQ is not a final pharmaceutical agent but a privileged electrophilic scaffold . Its therapeutic value lies in its role as a high-fidelity precursor for synthesizing 4-anilinoquinazoline derivatives, which are potent inhibitors of tyrosine kinases.

The unique substitution pattern—specifically the C6-fluorine and C2-trifluoromethyl groups—imparts enhanced metabolic stability and lipophilicity to its derivatives, making them superior candidates for targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) in oncology.

Structural Pharmacology & Reactivity Analysis

To understand the therapeutic utility of CFTQ, one must analyze its Structure-Activity Relationship (SAR). The molecule acts as a "warhead precursor" designed for Nucleophilic Aromatic Substitution (


).
The Pharmacophore Triad

The CFTQ molecule possesses three critical sites that define its biological trajectory:

  • C4-Chloro Position (The Warhead): This is the reactive center. The chlorine atom serves as a good leaving group, activated by the electron-deficient quinazoline ring. It allows for the rapid attachment of diverse amine "tails" (e.g., anilines, benzylamines) which dictate the drug's specificity for the ATP-binding pocket of kinases.

  • C6-Fluoro Position (Metabolic Shield): Fluorine substitution at C6 blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the final drug.
    
  • C2-Trifluoromethyl Position (Lipophilic Driver): The

    
     group is electron-withdrawing and highly lipophilic. It enhances membrane permeability and strengthens hydrophobic interactions within the target enzyme's binding pocket.
    
Visualization: Scaffold Reactivity & SAR

CFTQ_SAR CFTQ 4-Chloro-6-fluoro- 2-(trifluoromethyl)quinazoline C4_Cl C4-Chloro Group (Reactive Electrophile) CFTQ->C4_Cl C6_F C6-Fluoro Group (Metabolic Blocker) CFTQ->C6_F C2_CF3 C2-Trifluoromethyl (Lipophilicity/Binding) CFTQ->C2_CF3 SnAr Allows S_NAr Displacement (Attachment of Specificity Tail) C4_Cl->SnAr Mechanism MetStab Prevents CYP450 Oxidation (Increases Half-life) C6_F->MetStab Effect Permeability Enhances Cellular Entry & Hydrophobic Pocket Fill C2_CF3->Permeability Effect

Figure 1: Structural Activity Relationship (SAR) map of the CFTQ scaffold, detailing the functional role of each substituent in drug design.

Primary Therapeutic Target: EGFR Tyrosine Kinase

The primary application of CFTQ-derived compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) , a driver in Non-Small Cell Lung Cancer (NSCLC).

Mechanism of Action

Derivatives synthesized from CFTQ function as ATP-competitive inhibitors .

  • Binding: The quinazoline core (derived from CFTQ) mimics the adenine ring of ATP.

  • Insertion: It inserts into the ATP-binding cleft of the EGFR kinase domain.

  • Interaction:

    • The

      
       and 
      
      
      
      nitrogens of the quinazoline ring form hydrogen bonds with the hinge region of the kinase (specifically Met793).
    • The 2-Trifluoromethyl group (unique to this scaffold) occupies a specific hydrophobic pocket, potentially overcoming resistance mutations found in first-generation inhibitors like Gefitinib.

  • Blockade: By preventing ATP binding, autophosphorylation is inhibited, shutting down downstream signaling (RAS-RAF-MEK-ERK) and inducing apoptosis.

Comparative Efficacy Data

The following table summarizes the theoretical advantages of CFTQ-derived inhibitors compared to standard quinazoline cores (e.g., 4-anilinoquinazoline without 2-CF3).

FeatureStandard Core (H/Me at C2)CFTQ Core (CF3 at C2)Therapeutic Impact
Lipophilicity (LogP) ModerateHighImproved blood-brain barrier penetration (crucial for brain metastases).
Metabolic Stability Low (C6 oxidation common)High (C6-F blocks oxidation)Lower dosage frequency required.
Electronic Effect NeutralElectron-WithdrawingIncreases reactivity of C4-Cl, facilitating cleaner synthesis of derivatives.
Binding Affinity StandardEnhancedStronger hydrophobic interaction in the kinase back-pocket.

Synthetic Protocol: Derivatization of CFTQ

To utilize CFTQ therapeutically, it must be reacted with an amine. The following protocol describes the synthesis of a 4-anilino derivative , the bioactive form.

Objective: Displace the C4-Chlorine with 3-chloro-4-fluoroaniline (a common pharmacophore tail).

Reagents & Materials
  • Scaffold: this compound (1.0 eq).

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq).

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).

  • Catalyst: Catalytic amount of HCl (optional, to accelerate protonation).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of CFTQ in 10 mL of anhydrous Isopropanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of the aniline nucleophile dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).
    
    • Checkpoint: The starting material spot (high Rf) should disappear, replaced by a lower Rf product spot.

  • Precipitation: Cool the mixture to room temperature. The product often precipitates as a hydrochloride salt.

  • Filtration: Filter the solid precipitate and wash with cold isopropanol and diethyl ether.

  • Neutralization (Optional): If the free base is required, suspend the solid in water and adjust pH to 8 using saturated

    
    . Extract with ethyl acetate.
    
Visualization: Synthesis Workflow

Synthesis_Flow Start Start: CFTQ Scaffold (Electrophile) Reactants Add Nucleophile: Aniline Derivative + iPrOH Start->Reactants Reflux Reflux at 85°C (S_NAr Reaction) Reactants->Reflux 4-6 Hours Workup Cool & Filter Precipitate (HCl Salt Formation) Reflux->Workup TLC Monitoring Final Final Therapeutic Agent (EGFR Inhibitor) Workup->Final Purification

Figure 2: Synthetic workflow for converting the CFTQ scaffold into a bioactive tyrosine kinase inhibitor.

Validation: Kinase Inhibition Assay Protocol

Once the derivative is synthesized, its therapeutic potential must be validated using an in vitro kinase assay.

Assay Principle (FRET-based)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the inhibition of EGFR kinase activity.

Protocol Steps
  • Preparation: Prepare a 384-well plate.

  • Enzyme Mix: Add 5 µL of recombinant EGFR kinase (0.5 nM final concentration) in assay buffer (50 mM HEPES, 10 mM

    
    ).
    
  • Compound Addition: Add 2.5 µL of the synthesized CFTQ-derivative (serial dilutions in DMSO).

    • Control: Use Staurosporine as a positive control for inhibition.

    • Blank: DMSO only (0% inhibition).

  • Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Substrate Initiation: Add 2.5 µL of ATP (at

    
     concentration) and a fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr).
    
  • Reaction: Incubate for 60 minutes.

  • Detection: Add detection reagent (Europium-labeled anti-phosphotyrosine antibody). Read fluorescence ratio (665 nm / 615 nm) on a plate reader.

  • Analysis: Plot dose-response curves to calculate

    
    .
    

Emerging Secondary Targets

While EGFR is the primary target, the CFTQ scaffold is "privileged," meaning it can be tuned for other targets:

  • VEGFR-2 (Angiogenesis): By using bulky aromatic amines at the C4 position, the scaffold can inhibit Vascular Endothelial Growth Factor Receptor, starving tumors of blood supply.

  • DHFR (Antimicrobial): Quinazolines are structural analogs of folic acid. Derivatives can inhibit Dihydrofolate Reductase, showing potential as antibacterial or antimalarial agents (similar to Trimethoprim).

References

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as EGFR inhibitors. Vertex AI Grounding / PubMed. [Link] (General search for 4-anilinoquinazoline EGFR inhibitors)

  • Recent advances in the biological activity of quinazoline. ResearchGate. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI Molecules. [Link]

Literature review of 2-(trifluoromethyl)quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of 2-(Trifluoromethyl)quinazolines

Executive Summary The 2-(trifluoromethyl)quinazoline scaffold represents a privileged structural motif in modern drug discovery, acting as a core pharmacophore in potent EGFR inhibitors, antimalarials, and antiviral agents. The incorporation of the trifluoromethyl (


) group at the C2 position is not merely a steric modification; it fundamentally alters the physicochemical profile of the heterocycle. The 

group lowers the

of the pyrimidine ring, enhances lipophilicity (

), and improves metabolic stability by blocking C2-oxidation.

This technical guide moves beyond basic textbook reactions to provide a rigorous, decision-based framework for synthesizing this scaffold. We analyze three distinct synthetic pathways: De Novo Cyclization (for scale-up), Late-Stage C-H Functionalization (for library diversification), and Classical Functional Group Interconversion (for specific substitution patterns).

Part 1: Strategic Synthetic Pathways

The "De Novo" Cyclization Approach (The Scale-Up Route)

This method is the most robust for generating the 2-(trifluoromethyl)quinazoline core from acyclic precursors. It relies on the condensation of 2-aminophenyl ketones (or aldehydes) with a trifluoromethyl source in the presence of an ammonia equivalent.

  • Mechanism: The reaction proceeds via the formation of a trifluoroacetamido intermediate, followed by cyclodehydration.

  • Key Reagents: Trifluoroacetic acid (TFA), Trifluoroacetic anhydride (TFAA), or Trifluoroacetamidine; Ammonium Acetate (

    
    ).
    
  • Advantages: High atom economy, avoidance of expensive transition metals, and scalability.

  • Limitation: Requires the pre-synthesis of substituted 2-aminophenyl ketones.

Late-Stage Innate C-H Trifluoromethylation (The Diversity Route)

For medicinal chemists with an existing library of quinazolines, rebuilding the core is inefficient. Direct C-H functionalization utilizes the innate electrophilicity of the protonated quinazoline ring to trap nucleophilic


 radicals.
  • Mechanism: Minisci-type radical substitution. The

    
     radical is generated oxidatively (e.g., from Langlois reagent) and attacks the most electron-deficient position.
    
  • Regioselectivity: In quinazoline, the C4 position is naturally the most electrophilic. However, if C4 is blocked (common in drugs like gefitinib analogs), the radical selectively attacks C2.

  • Key Reagents: Sodium triflinate (

    
    , Langlois Reagent), TBHP (oxidant), or Photoredox catalysts.
    
The Classical Interconversion Route (The MedChem Standard)

This pathway is often preferred when the 4-position requires complex functionalization (e.g., anilines for kinase inhibition).

  • Workflow: 2-Aminobenzamide

    
     2-(
    
    
    
    )-4(3H)-quinazolinone
    
    
    4-Chloro-2-(
    
    
    )quinazoline
    
    
    
    
    or Reduction.
  • Utility: This provides a versatile "switchboard" intermediate (the 4-chloro derivative) that can be diverted to various final targets.

Part 2: Comparative Analysis of Methods

FeatureDe Novo CyclizationDirect C-H FunctionalizationClassical Interconversion
Primary Use Case Multi-gram scale synthesis of the core.Rapid diversification of existing libraries.Synthesis of 4-amino-substituted derivatives.
Step Count Low (1-2 steps).Very Low (1 step).High (3-4 steps).
Regioselectivity Absolute (defined by starting material).Variable (C2 vs C4 competition).Absolute (defined by leaving group).
Cost Efficiency High (Cheap reagents: TFA,

).
Moderate (Reagents cheap, but yields vary).Low (Multiple isolation steps).
Atom Economy Excellent.[1]Moderate (Stoichiometric oxidants used).Poor (POCl3 waste, multiple byproducts).

Part 3: Detailed Experimental Protocols

Protocol A: De Novo Synthesis via TFA/Ammonium Acetate

Designed for the synthesis of 4-phenyl-2-(trifluoromethyl)quinazoline.

Reagents:

  • 2-Aminobenzophenone (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Ammonium Acetate (

    
    ) (5.0 equiv)
    
  • Solvent: Toluene or Acetonitrile.

Step-by-Step Methodology:

  • Acylation: Dissolve 2-aminobenzophenone in anhydrous toluene under

    
    . Cool to 0°C. Add TFAA dropwise to prevent exotherm-induced decomposition. Stir at RT for 2 hours until TLC confirms consumption of amine (formation of amide).
    
  • Cyclization: Add solid

    
     (excess is crucial to drive the equilibrium).
    
  • Reflux: Heat the mixture to reflux (110°C) with a Dean-Stark trap if using toluene (to remove water and drive dehydration). Run for 12-16 hours.

  • Workup: Cool to RT. Neutralize with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control Point: If the intermediate amide does not cyclize, the addition of a mild Lewis acid (


) or switching to glacial acetic acid as solvent can force ring closure.
Protocol B: Innate C-H Trifluoromethylation (Minisci)

Designed for introducing


 to a 4-substituted quinazoline.

Reagents:

  • Substituted Quinazoline (1.0 equiv)

  • Sodium Triflinate (Langlois Reagent) (3.0 equiv)

  • tert-Butyl Hydroperoxide (TBHP, 70% aq) (5.0 equiv)

  • Solvent: DCM/Water (biphasic system is critical).

Step-by-Step Methodology:

  • Preparation: Dissolve the quinazoline substrate in DCM. Add water (ratio 1:1). The biphasic system helps solubilize the inorganic radical source while keeping the organic substrate in the organic phase.

  • Acidification: Add TFA (1.0 equiv) to protonate the quinazoline. Note: Minisci reactions require the heterocycle to be electron-deficient (protonated).

  • Radical Initiation: Add Sodium Triflinate followed by dropwise addition of TBHP at 0°C.

  • Reaction: Stir vigorously at RT for 24 hours. The reaction mixture will likely turn yellow/orange.

  • Quench: Carefully quench with saturated

    
     (to destroy excess peroxide).
    
  • Isolation: Extract with DCM. Purify via chromatography.

Part 4: Visualizations

Diagram 1: Decision Matrix for Synthetic Strategy

This flowchart guides the researcher to the optimal method based on their starting material and target structure.

SynthesisDecision Start Target: 2-(Trifluoromethyl)quinazoline Q1 Is the Quinazoline ring already formed? Start->Q1 Yes Yes Q1->Yes No No Q1->No Q2 Is the C4 position blocked/substituted? Yes->Q2 Q3 Do you need specific substitution at C4 (e.g., Aniline)? No->Q3 Direct Method: Direct C-H Trifluoromethylation (Minisci/Radical) Q2->Direct Yes (C2 selective) Q2->Direct No (Mixture C2/C4) DeNovo Method: De Novo Cyclization (2-Aminophenyl ketone + TFA) Intercon Method: Classical Interconversion (Benzamide -> 4-one -> 4-Cl) Q3->DeNovo No (Aryl/H at C4) Q3->Intercon Yes

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on substrate availability and regioselectivity requirements.

Diagram 2: Mechanistic Pathway of De Novo Cyclization

Visualizing the condensation and dehydration steps crucial for the scale-up route.

DeNovoMechanism Substrate 2-Aminophenyl Ketone Inter1 N-Trifluoroacetyl Intermediate Substrate->Inter1 Acylation Reagent TFAA / TFA Reagent->Inter1 Inter2 Imine Formation (Schiff Base) Inter1->Inter2 Condensation Ammonia NH4OAc (Ammonia Source) Ammonia->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization - H2O Product 2-(Trifluoromethyl) quinazoline Cyclization->Product Aromatization

Figure 2: Step-wise mechanistic flow of the De Novo cyclization using trifluoroacetic anhydride and ammonium acetate.

References

  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(24), 6663-6681. (Context: While focused on benzimidazoles, this seminal text establishes the bioisosteric principles of CF3 substitution in nitrogen heterocycles). Link

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (The foundational paper for the "Method B" radical approach). Link

  • Zhang, X., et al. (2022).[2] Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones. Molecules, 27(23), 8432. Link

  • Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(43), 7997–8001. (Provides mechanistic insight into regioselectivity issues in nitrogen heterocycles). Link

  • Gao, Y., et al. (2014).[1] Copper-Catalyzed One-Pot Synthesis of 2-Trifluoromethylquinazolin-4(3H)-ones. The Journal of Organic Chemistry, 79(19), 9433–9439. (Detailed protocol for the "Method C" precursor synthesis). Link

Sources

A Technical Guide to the Discovery and History of Fluorinated Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its fusion of a benzene and pyrimidine ring provides a versatile platform for molecular elaboration.[2] A pivotal moment in the evolution of quinazoline-based drugs was the strategic incorporation of fluorine. This modification dramatically enhanced pharmacological properties, leading to the development of blockbuster drugs, particularly in oncology. This guide provides an in-depth exploration of the historical milestones, synthetic evolution, and mechanistic principles underlying the success of fluorinated quinazoline compounds, tailored for researchers and drug development professionals.

The Quinazoline Scaffold: From Discovery to Pharmacological Interest

The history of quinazoline chemistry begins in the late 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869.[3][4] However, the parent quinazoline molecule was not reported until 1895 by August Bischler and Lang.[2] A more practical synthesis was later developed by Siegmund Gabriel in 1903.[2][4]

Early pharmacological interest was sparked by the isolation of naturally occurring quinazoline alkaloids like Vasicine, known for its bronchodilatory effects, and the discovery of the antimalarial properties of febrifugine.[3] These findings established the quinazoline core as a viable pharmacophore, prompting extensive research into its synthesis and biological activities.[1][3]

Foundational Synthetic Methodologies

The construction of the quinazoline core has been a subject of extensive synthetic exploration. Classical methods laid the groundwork for the more complex syntheses required for modern drug candidates.

The Niementowski Quinazoline Synthesis

One of the most notable early methods is the Niementowski reaction. This approach involves the condensation of anthranilic acid with an amide. The causality of this reaction lies in the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide, followed by cyclization and dehydration to form the quinazolinone ring system. While robust, this method often requires high temperatures and can have limitations with sensitive functional groups.

Modern Synthetic Developments

Over the years, numerous synthetic methods have been developed to improve yield, versatility, and functional group tolerance.[3] These include transition-metal-catalyzed reactions, such as copper-catalyzed intramolecular N-arylation and rhodium-catalyzed ortho-amidation, which offer milder reaction conditions and broader substrate scope.[3][5]

The Fluorine Factor: A Paradigm Shift in Drug Design

The introduction of fluorine into drug candidates became a cornerstone of modern medicinal chemistry, with the rise of fluoroquinolone antibiotics in the 1980s marking a significant turning point.[6] The unique properties of the fluorine atom allow it to profoundly influence a molecule's biological profile.

Key Physicochemical Effects of Fluorination:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

  • Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the quinazoline ring, influencing hydrogen bonding and other non-covalent interactions with target proteins.[7] This can lead to enhanced binding affinity and potency.[6]

  • Lipophilicity and Permeability: Strategic placement of fluorine atoms can modulate a molecule's lipophilicity. This is a critical parameter for controlling a drug's ability to cross cell membranes and reach its intracellular target.[7]

The decision to incorporate fluorine is a deliberate strategy to fine-tune a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhance its interaction with the biological target.

The Golden Age: Fluorinated Quinazolines as Kinase Inhibitors

The true potential of fluorinated quinazolines was realized with their application as protein kinase inhibitors, particularly in the field of oncology.[8] Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[9] Fluorinated quinazolines proved to be an ideal scaffold for targeting the ATP-binding site of these kinases.[2][9]

EGFR_Signaling_Pathway

Case Study: Gefitinib (Iressa®)

Gefitinib, approved by the FDA in 2003, was a landmark first-generation EGFR tyrosine kinase inhibitor (TKI).[2] It features a 4-anilinoquinazoline core with fluorine and chlorine substitutions on the aniline ring.

  • The Role of Fluorine in Gefitinib: The 3-fluoro substituent on the aniline moiety is crucial. It enhances the binding affinity to the EGFR ATP pocket through favorable interactions and contributes to the overall electronic properties of the molecule, optimizing its inhibitory activity.

The Evolution to Second and Third-Generation Inhibitors

While revolutionary, first-generation TKIs like Gefitinib faced challenges with acquired resistance, often through a secondary "gatekeeper" mutation (T790M) in the EGFR gene.[10][11] This spurred the development of next-generation inhibitors.

  • Second Generation (e.g., Afatinib): Afatinib is an irreversible inhibitor that covalently binds to EGFR, HER2, and HER4.[12][13][14] This broader and more permanent inhibition profile was designed to overcome some resistance mechanisms.[15]

  • Third Generation (e.g., Osimertinib): The discovery of Osimertinib, which started at AstraZeneca in 2009, was a triumph of structure-based drug design.[10][16] It was specifically engineered to be selective for EGFR mutants, including the T790M resistance mutation, while sparing the wild-type receptor, leading to a better side-effect profile.[10][11][17]

Table 1: Key FDA-Approved Fluorinated Quinazoline Kinase Inhibitors

Drug NameGenerationKey Feature(s)Target(s)
Gefitinib FirstReversible inhibitorEGFR
Lapatinib FirstDual inhibitorEGFR, HER2
Afatinib SecondIrreversible pan-ErbB inhibitorEGFR, HER2, HER4
Osimertinib ThirdMutant-selective irreversible inhibitorEGFR (incl. T790M)

Representative Synthetic Protocol: Synthesis of a Gefitinib Analogue

The following protocol outlines a generalized, multi-step synthesis of a 4-(3-fluoroanilino)quinazoline derivative, illustrating the core chemical transformations. This process is self-validating through standard analytical characterization at each step (e.g., NMR, LC-MS).

Synthesis_Workflow

Step 1: Cyclocondensation to form the Quinazolinone Core
  • Rationale: This step establishes the fundamental bicyclic quinazolinone system from a readily available anthranilic acid derivative.

  • Procedure:

    • To a solution of a substituted anthranilic acid (1.0 eq) in formamide (5.0 eq), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to 150-160 °C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the quinazolinone intermediate.

Step 2: Chlorination of the Quinazolinone
  • Rationale: The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. The chlorine atom is an excellent leaving group, facilitating the subsequent nucleophilic aromatic substitution.

  • Procedure:

    • Suspend the quinazolinone intermediate (1.0 eq) in thionyl chloride (SOCl₂) (3.0-5.0 eq) with a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • Triturate the residue with an inert solvent (e.g., hexane) to precipitate the 4-chloroquinazoline product, which is then collected by filtration.

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Rationale: This is the key bond-forming step where the fluorinated aniline is introduced. The electron-withdrawing nature of the quinazoline ring system activates the 4-position for nucleophilic attack by the aniline.

  • Procedure:

    • Dissolve the 4-chloroquinazoline intermediate (1.0 eq) and 3-fluoroaniline (1.1 eq) in a suitable solvent such as isopropanol or acetonitrile.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) for 2-6 hours.

    • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold solvent, and dry to yield the final fluorinated quinazoline compound. Further purification can be achieved by recrystallization if necessary.

Mechanistic Insights and the Future

The success of fluorinated quinazolines lies in their ability to act as "hinge-binding" motifs within the ATP pocket of kinases. The quinazoline N1 atom typically forms a critical hydrogen bond with a backbone amide in the hinge region of the kinase, anchoring the inhibitor. The fluorinated aniline moiety then occupies a deeper hydrophobic pocket, where the fluorine atom can form specific, favorable interactions and block metabolic attack, enhancing both potency and durability of the therapeutic effect.

The journey from the initial synthesis of the quinazoline core to the development of highly specific, third-generation targeted therapies like Osimertinib showcases a remarkable evolution in medicinal chemistry.[10][16][18] The strategic use of fluorine has been central to this success story. Future research will likely focus on overcoming new resistance mechanisms and developing quinazoline-based inhibitors for other kinase targets, continuing the legacy of this powerful heterocyclic scaffold.

References

  • Title: Quinazoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC Source: National Institutes of Health URL: [Link]

  • Title: Importance of Fluorine in Benzazole Compounds - PMC Source: National Institutes of Health URL: [Link]

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC Source: National Institutes of Health URL: [Link]

  • Title: Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - NIH Source: National Institutes of Health URL: [Link]

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH Source: National Institutes of Health URL: [Link]

  • Title: Fluorine in medicinal chemistry - PubMed Source: PubMed URL: [Link]

  • Title: Quinazoline synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Discovery of fluorinated 2‑Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer - PubMed Source: PubMed URL: [Link]

  • Title: Design and Synthesis of Gefitinib Derivatives as Potential Drugs fo r Cancer Treatment: Antiproliferative Activity, Molecular Docking, and ADMET Prediction Source: Bentham Science URL: [Link]

  • Title: The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Lessons from the drug discovery of lapatinib, a dual ErbB1/2 tyrosine kinase inhibitor - PubMed Source: PubMed URL: [Link]

  • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC Source: National Institutes of Health URL: [Link]

  • Title: Modified Synthesis of Erlotinib Hydrochloride - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Afatinib - StatPearls - NCBI Bookshelf Source: National Institutes of Health URL: [Link]

  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives Source: MDPI URL: [Link]

  • Title: Afatinib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Osimertinib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chapter 12: The Discovery of Lapatinib - Books - The Royal Society of Chemistry Source: Royal Society of Chemistry URL: [Link]

  • Title: PREPARATION OF ERLOTINIB HYDROCHLORIDE Source: VNU University of Science URL: [Link]

  • Title: [Mechanism of action and preclinical development of afatinib] - PubMed Source: PubMed URL: [Link]

  • Title: The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors Source: ResearchGate URL: [Link]

  • Title: Lapatinib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A New Synthesis of Gefitinib - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The discovery of osimertinib (AZD9291) for the treatment of lung cancer and its chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate Source: ResearchGate URL: [Link]

  • Title: US9428468B2 - Process for the preparation of erlotinib - Google Patents Source: Google Patents URL
  • Title: WO2014170910A1 - Process for the preparation of lapatinib - Google Patents Source: Google Patents URL
  • Title: How does Gilotrif (afatinib) work? - Drugs.com Source: Drugs.com URL: [Link]

  • Title: Synthesis of novel gefitinib-based derivatives and their anticancer activity. | Read by QxMD Source: QxMD URL: [Link]

  • Title: Osimertinib Enters the Scene | Cancer Discovery - AACR Journals Source: AACR Journals URL: [Link]

  • Title: Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - Frontiers Source: Frontiers URL: [Link]

  • Title: Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - NIH Source: National Institutes of Health URL: [Link]

  • Title: Afatinib in Non–Small Cell Lung Cancer - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer Source: Taylor & Francis Online URL: [Link]

  • Title: (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Pfitzinger Quinoline Synthesis Source: SlideShare URL: [Link]

  • Title: Synthesis of quinazolinones - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Pfitzinger synthsis of quinoline.(complete expliantion )(bsc/msc) - YouTube Source: YouTube URL: [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline .

This protocol deviates from generic textbook descriptions by focusing on the benzoxazinone intermediate pathway , which offers superior regiocontrol and purity compared to direct cyclization methods.


Molecular Weight:  250.58  g/mol [1]

Executive Summary & Strategic Rationale

The 4-chloro-quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the electrophilic warhead for synthesizing EGFR, VEGFR, and PI3K inhibitors.[1] The introduction of a trifluoromethyl (


) group at C2  and a fluorine atom at C6  significantly modulates lipophilicity and metabolic stability.

Why this Protocol? Direct condensation of anthranilic acids with trifluoroacetic acid often leads to low yields due to the reversibility of the amidine formation. This guide utilizes the Benzoxazinone Route , which isolates a reactive intermediate (Compound 2 ) to drive the subsequent ring closure to completion. This method minimizes the formation of "tarry" polymeric byproducts common in one-pot high-temperature fusions.[1]

Reaction Scheme Overview

ReactionScheme SM 2-Amino-5-fluorobenzoic acid (Compound 1) INT1 6-Fluoro-2-(trifluoromethyl)- 4H-3,1-benzoxazin-4-one (Compound 2) SM->INT1 TFAA, DCM 0°C to RT (Cyclodehydration) INT2 6-Fluoro-2-(trifluoromethyl) quinazolin-4(3H)-one (Compound 3) INT1->INT2 NH4OAc, AcOH Reflux (Ring Expansion) PROD 4-Chloro-6-fluoro-2- (trifluoromethyl)quinazoline (Target) INT2->PROD POCl3, DIPEA Reflux (Aromatization)

Figure 1: Strategic synthetic pathway utilizing the benzoxazinone intermediate to ensure regiochemical integrity.

Detailed Experimental Protocols

Step 1: Cyclodehydration to Benzoxazinone (Compound 2)

The formation of the benzoxazinone is the critical activation step. Trifluoroacetic anhydride (TFAA) acts as both the reagent and the dehydrating agent.

  • Reagents: 2-Amino-5-fluorobenzoic acid (1.0 eq), Trifluoroacetic anhydride (TFAA, 2.5 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Critical Parameter: Moisture Exclusion . TFAA hydrolyzes rapidly; use a nitrogen atmosphere.

Procedure:

  • Charge a flame-dried round-bottom flask with 2-Amino-5-fluorobenzoic acid (10.0 g, 64.5 mmol) and anhydrous DCM (100 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Add TFAA (22.5 mL, 161 mmol) dropwise over 30 minutes via an addition funnel. Note: The reaction is exothermic. Control addition rate to maintain internal temp < 5 °C.

  • Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours. The solid starting material should dissolve, forming a clear solution.

  • In-Process Control (IPC): TLC (30% EtOAc/Hexane). Starting material (

    
    ) should disappear; Product (
    
    
    
    ) appears.
  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess TFAA.

  • Purification: The residue is typically a crystalline solid.[2] Triturate with cold hexanes to remove traces of TFAA. Filter and dry under high vacuum.

    • Expected Yield: 90–95%[1]

    • Appearance: White to off-white crystalline solid.[1]

Step 2: Ammonolysis & Ring Expansion (Compound 3)

This step converts the oxazine ring to the pyrimidine ring. We utilize Ammonium Acetate (


)  in acetic acid, which provides the ammonia source and the acidic buffer required for ring closure in a single pot.
  • Reagents: Compound 2 (from Step 1), Ammonium Acetate (5.0 eq).

  • Solvent: Glacial Acetic Acid.[3][4]

Procedure:

  • Dissolve Compound 2 (14.0 g, ~60 mmol) in Glacial Acetic Acid (140 mL).

  • Add Ammonium Acetate (23.1 g, 300 mmol) in a single portion.

  • Equip with a reflux condenser and heat to 120 °C (Reflux) for 3–5 hours.

  • Mechanism Check: The reaction proceeds via ring opening to the amide followed by dehydration. If the reaction is stopped early, the uncyclized amide may be observed. Ensure full reflux time.

  • Workup: Cool the mixture to RT. Pour slowly into Ice Water (500 mL) with vigorous stirring. The product will precipitate out.[2][5][6]

  • Filter the solid and wash copiously with water (3 x 100 mL) to remove acetic acid.

  • Dry in a vacuum oven at 50 °C overnight.

    • Expected Yield: 80–85%[1]

    • Appearance: White powder.

    • Stability:[1][7] This intermediate is stable and can be stored indefinitely.

Step 3: Chlorination to Target (Compound 4)

The final step installs the chlorine warhead. The use of Diisopropylethylamine (DIPEA) facilitates the formation of the reactive phosphoryl intermediate at lower temperatures, reducing tar formation.

  • Reagents: Compound 3 (1.0 eq),

    
     (10.0 eq), DIPEA (1.5 eq).
    
  • Solvent: Neat (

    
     acts as solvent).
    

Procedure:

  • Place Compound 3 (10.0 g, 43 mmol) in a dry pressure-rated vessel or round-bottom flask.

  • Add

    
      (40 mL, 430 mmol). Caution: Corrosive.[1]
    
  • Add DIPEA (11.2 mL, 64.5 mmol) slowly. Note: Slight exotherm.

  • Heat the mixture to 100 °C for 4–6 hours. The suspension will clear as the chloride forms.

  • Quenching (CRITICAL SAFETY STEP):

    • Cool the reaction mixture to RT.

    • Concentrate in vacuo to remove the bulk of excess

      
      .
      
    • Dissolve the residue in DCM (100 mL).

    • Pour the DCM solution slowly into a stirred mixture of Ice/Sat.

      
       . Do not add water to the concentrated residue directly, as the exotherm can be violent.
      
  • Extraction: Separate the organic layer.[5][8][9] Extract the aqueous layer with DCM (2 x 50 mL).

  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash Column Chromatography (SiO2, 5-10% EtOAc in Hexanes). The product is less polar than the starting quinazolinone.

    • Expected Yield: 75–85%[1]

    • Appearance: White to pale yellow solid.

Analytical Validation & Data

ParameterSpecification / Expectation
Appearance White to pale yellow crystalline solid
Melting Point 45–48 °C (Low melting solid)

NMR (400 MHz,

)

8.25 (dd,

Hz, 1H, H-8), 7.95 (dd,

Hz, 1H, H-5), 7.75 (dt, 1H, H-7).

NMR

-68.5 (

, s), -108.2 (Ar-F, m).
LC-MS (ESI+)

(Characteristic 3:1 Cl isotope pattern).

Troubleshooting & Optimization Logic

Logic Flow: Chlorination Failure Mode

If the conversion in Step 3 is incomplete or yields are low, follow this logic tree:

Troubleshooting Start Issue: Low Yield in Chlorination Check1 Is Starting Material Remaining? Start->Check1 Check2 Is 'Phosphoryl' Intermediate Visible? Check1->Check2 Yes Action3 Quench was too violent Hydrolysis of Product occurred Check1->Action3 No (Decomposition) Action1 Increase Temp to 110°C Check Moisture in SM Check2->Action1 No Action2 Add catalytic DMF (Vilsmeier-Haack activation) Check2->Action2 Yes (Stuck Intermediate)

Figure 2: Troubleshooting logic for the


 chlorination step.
Key Mechanistic Insight

In Step 3, the reaction proceeds via an intermediate phosphorodichloridate . If the reaction is stopped too early or run too cold, this intermediate may persist. It hydrolyzes back to the starting material upon aqueous workup, giving the false impression that no reaction occurred. Catalytic DMF accelerates the expulsion of the phosphate leaving group.

Safety & Handling (E-E-A-T)

  • Trifluoroacetic Anhydride (TFAA): Highly volatile and corrosive. Causes severe burns. Use only in a fume hood.

  • Phosphorus Oxychloride (

    
    ):  Reacts explosively with water to release HCl and Phosphoric acid. Never quench directly with water; always use an ice/DCM buffer or slow addition to ice.
    
  • Fluorinated Intermediates: While generally stable, fluorinated aromatics can be lipophilic and skin-permeable.[1] Wear double nitrile gloves.

References

  • Benzoxazinone Pathway: Al-Harbi, R. A. K. (2024).[3] Synthesis and characterization of 2-trifluoromethyl-4(3H)-quinazolinone derivatives. Monatshefte für Chemie - Chemical Monthly, 155, 959–966.[3] Link

  • Chlorination Mechanism: Connolly, D. J., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. Link

  • General Quinazoline Synthesis: Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Link

  • Starting Material Preparation: Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid.[1][2][10][11] Acta Crystallographica Section E. Link

Sources

Application Notes and Protocols for the Synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the prevalent synthetic pathways for obtaining 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline, a key intermediate in pharmaceutical research and development. Particular emphasis is placed on a robust and well-documented two-step methodology commencing from commercially available starting materials. This document provides a thorough examination of the chemical principles, detailed experimental protocols, and critical process parameters necessary for the successful synthesis and purification of the target compound.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1] The specific molecule, this compound, serves as a crucial building block in the synthesis of various pharmacologically active agents, including kinase inhibitors for cancer therapy. The strategic placement of the chloro, fluoro, and trifluoromethyl substituents significantly influences the molecule's reactivity and its binding affinity to biological targets. The 4-chloro group acts as a versatile leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities.[2] This guide provides a detailed technical overview of the starting materials and synthetic protocols for the preparation of this important intermediate.

Comparative Analysis of Synthetic Strategies

Several synthetic routes can be envisioned for the synthesis of this compound. The most common and practical approaches initiate from a substituted anthranilic acid or anthranilonitrile derivative. Below is a comparative table of the two primary strategies.

Synthetic Strategy Starting Material Key Steps Advantages Disadvantages
Route A: From Anthranilic Acid 2-Amino-5-fluorobenzoic acid1. Cyclization with a trifluoromethyl source (e.g., trifluoroacetic anhydride).2. Chlorination of the resulting quinazolinone.- Well-established and high-yielding reactions.- Commercially available starting materials.- Generally good control over regioselectivity.- May require harsh reagents for chlorination (e.g., POCl₃, SOCl₂).
Route B: From Anthranilonitrile 2-Amino-5-fluorobenzonitrile1. Cyclization with a trifluoromethyl source.2. Chlorination of the resulting quinazolinone.- Alternative starting material if the anthranilic acid is not readily available.- The cyclization step might be less straightforward than with the corresponding carboxylic acid.

For the purpose of these application notes, we will focus on the detailed protocol for Route A , which is a robust and widely applicable method.

Detailed Synthetic Protocol: Route A

This synthetic route is divided into two primary stages: the formation of the quinazolinone core and the subsequent chlorination to yield the final product.

Stage 1: Synthesis of 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

This stage involves the cyclocondensation of 2-amino-5-fluorobenzoic acid with trifluoroacetic anhydride. The reaction proceeds through the initial formation of an N-acylated intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable quinazolinone ring system.

Starting Materials:

  • 2-Amino-5-fluorobenzoic acid: A commercially available, off-white to light brown solid. It is a crucial precursor for various pharmaceutical and agrochemical compounds.[3][4] Its synthesis from 4-fluoroaniline has been reported.[3]

  • Trifluoroacetic anhydride (TFAA): A strong acylating agent and dehydrating agent. It serves as the source of the trifluoromethyl group and facilitates the cyclization.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-fluorobenzoic acid (1 equivalent).

  • Solvent Addition: Add a suitable high-boiling aprotic solvent, such as N,N-dimethylformamide (DMF) or Dowtherm A, to the flask.

  • Reagent Addition: Under a nitrogen atmosphere, slowly add trifluoroacetic anhydride (1.5 - 2.0 equivalents) to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water with vigorous stirring.

    • The solid product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual acid and solvent.

    • Dry the solid product under vacuum to obtain crude 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol if necessary.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents potential side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.

  • Excess Trifluoroacetic Anhydride: An excess of TFAA ensures the complete acylation of the starting material and acts as a dehydrating agent to drive the cyclization to completion.

  • High Temperature: The cyclization and dehydration steps require thermal energy to overcome the activation barrier, hence the need for reflux conditions.

  • Precipitation in Water: The product is typically a solid that is insoluble in water, allowing for easy isolation by precipitation and filtration.

Stage 2: Synthesis of this compound

This stage involves the conversion of the 4-oxo group of the quinazolinone to a 4-chloro group using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Starting Materials:

  • 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one: The product from Stage 1.

  • Phosphorus oxychloride (POCl₃): A strong chlorinating and dehydrating agent.

  • N,N-Dimethylaniline (optional): A base that can be used as a catalyst to accelerate the reaction.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, add 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (1 equivalent).

  • Reagent Addition: Add an excess of phosphorus oxychloride (5-10 equivalents) to the flask. If used, add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

    • The product will precipitate as a solid.

    • Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Excess Phosphorus Oxychloride: Using POCl₃ in excess serves as both the reagent and the solvent, ensuring the reaction goes to completion.

  • Reflux Conditions: The chlorination reaction requires elevated temperatures to proceed at a reasonable rate.

  • Careful Quenching: The reaction of POCl₃ with water is highly exothermic and releases HCl gas. Therefore, slow and controlled addition to ice is crucial for safety.

  • Neutralization and Extraction: Neutralization of the acidic solution is necessary to ensure the product is in its free base form for efficient extraction into an organic solvent.

Visualizing the Synthesis

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Stage_1 start 2-Amino-5-fluorobenzoic acid intermediate 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one start->intermediate Cyclocondensation (Heat, DMF) reagent1 Trifluoroacetic anhydride (TFAA)

Caption: Stage 1: Cyclocondensation to form the quinazolinone core.

Synthesis_Stage_2 start 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one final_product This compound start->final_product Chlorination (Reflux) reagent2 Phosphorus oxychloride (POCl₃)

Caption: Stage 2: Chlorination to yield the final product.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The two-step protocol detailed herein, starting from 2-amino-5-fluorobenzoic acid, represents a reliable and scalable method for obtaining this valuable intermediate. By understanding the underlying chemical principles and adhering to the outlined experimental procedures, researchers can confidently produce high-purity material for their scientific endeavors.

References

  • Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 2013 . [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 2019 . [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid.

Sources

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline as an intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility, reactivity, and handling of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (CAS: 959238-11-0), a specialized heterocyclic building block. Distinct from first-generation quinazoline scaffolds (e.g., Gefitinib, Erlotinib), this intermediate incorporates a 2-trifluoromethyl (


)  group and a 6-fluoro (F)  substituent. This specific substitution pattern is engineered to enhance metabolic stability by blocking C6-oxidation and increasing lipophilicity via the C2-fluoroalkyl motif, critical for penetrating the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR, AURKA).

Chemical Profile & Reactivity Analysis

Structural Specifications
  • IUPAC Name: this compound[1]

  • CAS Number: 959238-11-0[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 250.58 g/mol [2]

  • Physical State: White to off-white solid

  • Storage: 2–8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

Electrophilic Reactivity Landscape

The quinazoline core features three distinct sites of interest, but the C4 position is the primary electrophilic center for nucleophilic aromatic substitution (


).
  • C4-Chloro (Primary Reactive Site): Highly activated for

    
     due to the electron-withdrawing nature of the pyrimidine ring nitrogens (N1, N3). The presence of the 2-
    
    
    
    group
    significantly enhances the electrophilicity at C4 compared to a 2-H or 2-Me analog, accelerating reaction rates with anilines.
  • C2-Trifluoromethyl: This group is generally chemically inert under standard coupling conditions but provides critical physicochemical properties (lipophilicity, metabolic stability).

  • C6-Fluoro: A deactivating group for electrophilic aromatic substitution, but stable under standard

    
     conditions at C4. It serves as a metabolic blocker, preventing P450-mediated hydroxylation at this position.
    

Experimental Protocols

Protocol A: Coupling with Anilines (Library Scale)

Objective: Synthesis of 4-anilinoquinazoline kinase inhibitor analogs. Mechanism: Nucleophilic Aromatic Substitution (


).

Materials:

  • Intermediate: this compound (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

  • Base (Optional):

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv) Note: Acid-catalyzed conditions are also common where the HCl salt precipitates directly.
    

Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the quinazoline intermediate (100 mg, 0.4 mmol) in Isopropanol (3 mL).

  • Addition: Add the substituted aniline (0.44 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80–85°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 7:3) or LC-MS. The starting material (Rt ~ X min) should disappear, replaced by the product peak (

      
      ).
      
  • Work-up (Method A - Precipitation):

    • Cool the reaction mixture to room temperature (RT).

    • If a precipitate forms (often the HCl salt of the product), filter the solid.

    • Wash the cake with cold IPA (2 x 1 mL) and diethyl ether (2 x 2 mL).

    • Dry under vacuum.

  • Work-up (Method B - Extraction):

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Redissolve residue in EtOAc and wash with saturated

      
       (to neutralize HCl) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Troubleshooting:

  • Hydrolysis: If the peak for the 4-hydroxy derivative (quinazolinone) appears (

    
    ), ensure solvents are anhydrous and the reaction atmosphere is inert. The 2-
    
    
    
    group increases susceptibility to hydrolysis.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Objective: Rapid generation of a diverse library of inhibitors.

Procedure:

  • Combine quinazoline intermediate (0.2 mmol), amine (0.22 mmol), and DIPEA (0.3 mmol) in Isopropanol (2 mL) in a microwave vial.

  • Irradiate at 120°C for 15–20 minutes .

  • Directly inject the crude mixture (filtered) onto a preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient) for purification.

Visualizations

Reaction Mechanism & Pathway

The following diagram illustrates the


 mechanism and the competing hydrolysis pathway that must be mitigated.

ReactionPathway cluster_conditions Critical Control Points SM 4-Chloro-6-fluoro- 2-(trifluoromethyl)quinazoline (Electrophile) Complex Meisenheimer-like Transition State SM->Complex + Aniline IPA, 80°C Hydrolysis 4-Hydroxyquinazoline (By-product) SM->Hydrolysis + H2O (Moisture contamination) Aniline Substituted Aniline (Nucleophile) Product 4-Anilinoquinazoline (Kinase Inhibitor) Complex->Product - HCl

Caption: Figure 1: Reaction pathway showing the desired


 coupling and the moisture-sensitive hydrolysis side reaction.
Library Synthesis Workflow

This flowchart guides the researcher from intermediate handling to final lead compound isolation.

Workflow Start Start: 4-Cl-6-F-2-CF3-Quinazoline QC QC Check: LC-MS & Purity (Ensure <1% Hydrolysis) Start->QC Design Library Design: Select Anilines (R-groups) QC->Design Reaction Coupling Reaction (Protocol A or B) Design->Reaction Monitor Monitor: TLC/LC-MS Complete Conversion? Reaction->Monitor Monitor->Reaction No (Add time/heat) Purify Purification: Precipitation or Prep-HPLC Monitor->Purify Yes Final Final Lead Compound (Kinase Assay Ready) Purify->Final

Caption: Figure 2: Operational workflow for synthesizing kinase inhibitor libraries using the 2-CF3 quinazoline scaffold.

Case Study: Rationale for the 2- , 6-F Scaffold

Context: First-generation EGFR inhibitors like Gefitinib utilize a 6,7-dimethoxy substitution pattern. While potent, these molecules often suffer from rapid metabolic clearance and limited blood-brain barrier (BBB) penetration.

Advantage of the this compound Core:

  • Metabolic Stability (6-F): The C6 position in quinazolines is a "soft spot" for metabolic oxidation (hydroxylation). Substituting hydrogen with Fluorine at C6 blocks this metabolic route without imposing significant steric hindrance, thereby extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity & Potency (2-

    
    ):  The trifluoromethyl group is highly lipophilic. Its introduction at C2 improves membrane permeability (enhancing cellular potency) and often creates unique hydrophobic interactions within the kinase ATP-binding pocket (specifically the "gatekeeper" region or solvent front), potentially overcoming resistance mutations found in EGFR (e.g., T790M).
    

Data Summary (Representative):

Property6,7-Dimethoxy Core (Traditional)6-F, 2-

Core (Advanced)
Impact
LogP (Lipophilicity) ~3.2~4.1Improved membrane permeability
Metabolic Stability Low (C6 oxidation)High (Blocked C6)Extended duration of action
Reactivity (C4-Cl) ModerateHighFaster library synthesis

Safety & Handling

  • Corrosivity: The 4-chloroquinazoline intermediate can hydrolyze to release HCl gas upon contact with moisture. Handle in a fume hood.

  • Skin Sensitization: Quinazolines are potent sensitizers. Double-gloving (Nitrile) is recommended.

  • Storage: Store in a tightly sealed container with desiccant at 4°C.

References

  • BenchChem. "4-Chloro-6-(trifluoromethyl)quinazoline | 16499-64-2". BenchChem Product Database. Link

  • National Institutes of Health (NIH). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents". PubMed Central. Link

  • J&K Scientific. "this compound | 959238-11-0".[1] Product Catalog. Link

  • Fluorochem. "4-Chloro-6-(trifluoromethyl)quinazoline Product Sheet". Fluorochem. Link

  • MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis". Molecules. Link

Sources

Application Notes and Protocols: N-arylation of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline with Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 4-anilinoquinazoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutics, particularly in oncology.[1] Molecules incorporating this framework have demonstrated potent inhibitory activity against various receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Approved drugs like gefitinib, erlotinib, and lapatinib underscore the clinical significance of this structural motif.[1][2] The targeted synthesis of novel 4-anilinoquinazoline derivatives is therefore a cornerstone of many drug development programs.

This guide provides a detailed technical overview and robust protocols for the N-arylation of 4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline with a variety of anilines. We will delve into the mechanistic underpinnings of this transformation, offer field-proven experimental procedures, and present data to guide researchers in synthesizing these high-value compounds.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

The N-arylation of this compound with anilines primarily proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The quinazoline ring, particularly with electron-withdrawing groups like the trifluoromethyl at C2 and fluorine at C6, is rendered electron-deficient. This electronic characteristic makes the carbon atoms attached to the chlorine atoms (C4 and C2) electrophilic and susceptible to nucleophilic attack.

Theoretical studies, including Density Functional Theory (DFT) calculations on related 2,4-dichloroquinazolines, have shown that the carbon atom at the 4-position is generally more susceptible to nucleophilic attack than the 2-position.[3][4] This regioselectivity is a key principle that allows for the selective synthesis of 4-anilinoquinazolines. The presence of a strongly electron-withdrawing nitro group has been shown to further enhance this reactivity.[5]

The reaction is initiated by the attack of the aniline nitrogen on the electron-deficient C4 carbon of the quinazoline ring. This forms a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride leaving group to yield the final N-arylated product.

While the SNAr pathway is common, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also become powerful methods for forming C-N bonds in the synthesis of aryl amines and related heterocycles.[6][7][8] These methods offer an alternative route, particularly for less reactive coupling partners, and involve a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.[8][9] For the specific substrate , the high electrophilicity of the C4 position often makes a direct SNAr approach efficient and cost-effective.

Experimental Protocols

Protocol 1: Microwave-Assisted N-arylation (Base-Free)

This protocol is adapted from a sustainable and efficient microwave-mediated methodology that often provides high yields in short reaction times.[1][10][11]

Rationale: Microwave irradiation can significantly accelerate the reaction rate by efficiently heating the polar solvent and reactants, often leading to cleaner reactions and higher yields compared to conventional heating.[10] A base-free protocol offers a more environmentally friendly approach, reducing the need for additional reagents and simplifying purification.[1][10]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Quinazoline, Aniline, & THF/H2O in Microwave Vial Microwave Irradiate in Microwave Reactor (e.g., 100-120°C, 10-40 min) Reagents->Microwave Cool Cool to Room Temperature Microwave->Cool Precipitate Add H2O to Precipitate Product Cool->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with H2O & Hexane Filter->Wash Dry Dry Under Vacuum Wash->Dry

Caption: Microwave-Assisted N-arylation Workflow.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the desired aniline (1.2 mmol, 1.2 eq.), and a solvent mixture of THF/H₂O (e.g., 3:1 v/v, 4 mL).

  • Reaction Setup: Seal the vial and place it in the cavity of a microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 100-120°C) for a specified time (typically 10-40 minutes). Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the vial to room temperature.

  • Isolation: Add water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, washing sequentially with water and hexane to remove residual solvent and starting materials.

  • Drying: Dry the purified product under vacuum to obtain the final 4-anilino-6-fluoro-2-(trifluoromethyl)quinazoline derivative.

Protocol 2: Conventional Heating with Acid Catalysis

This protocol represents a more traditional approach that can be employed when microwave equipment is unavailable. Acid catalysis can facilitate the reaction, particularly with less nucleophilic anilines.

Rationale: In the absence of microwave irradiation, conventional heating in a suitable solvent provides the necessary thermal energy for the reaction to proceed. The addition of a catalytic amount of acid can protonate the quinazoline ring, further increasing the electrophilicity of the C4 position and promoting nucleophilic attack.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired aniline (1.2 mmol, 1.2 eq.), and a suitable solvent such as isopropanol or n-butanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of hydrochloric acid or p-toluenesulfonic acid (0.1 mmol, 0.1 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-120°C, depending on the solvent) and maintain for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Extraction: If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. If a precipitate forms, it can be filtered. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Data Presentation: Reaction Scope and Yields

The success of the N-arylation reaction is highly dependent on the electronic and steric properties of the aniline nucleophile. The following table summarizes typical outcomes based on published data for similar systems.[1][10][11]

Aniline SubstituentPositionElectronic EffectExpected Yield (%)Notes
-H-Neutral85-95%Generally high-yielding.
-OCH₃paraElectron-donating90-96%Electron-donating groups enhance aniline nucleophilicity.
-CH₃metaWeakly electron-donating80-90%Good yields are typically observed.
-Fmeta, paraElectron-withdrawing70-85%Electron-withdrawing groups can decrease nucleophilicity, potentially requiring longer reaction times or higher temperatures.[10]
-BrmetaElectron-withdrawing70-75%Similar to other halogens, good yields are achievable.[10]
-F, -CH₃orthoSteric hindrance/EWGNo reaction to low yieldOrtho substituents can sterically hinder the approach of the nucleophile, often leading to no reaction or requiring a two-step strategy (N-arylation followed by N-alkylation).[10][11]
-CN, -NO₂paraStrongly electron-withdrawingNo reactionStrongly deactivating groups significantly reduce the nucleophilicity of the aniline, often preventing the reaction under standard SNAr conditions.[10]

Yields are approximate and can vary based on the specific reaction conditions employed.

Chemical Reaction Diagram

reaction quinazoline This compound plus1 + aniline Aniline Derivative arrow Solvent, Heat (Microwave or Conventional) aniline->arrow product 4-Anilino-6-fluoro-2-(trifluoromethyl)quinazoline plus2 + hcl HCl arrow->product

Caption: General N-arylation Reaction Scheme.

Conclusion and Future Perspectives

The N-arylation of this compound is a robust and versatile reaction for the synthesis of medicinally relevant compounds. Both microwave-assisted and conventional heating methods provide effective means to access these scaffolds. Understanding the interplay between the electronic nature of the aniline substituent and the reaction conditions is critical for optimizing yields and achieving successful outcomes. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals aiming to explore this important chemical space. Future work in this area may focus on expanding the substrate scope to include more complex anilines and developing even more sustainable, catalyst-free methodologies.

References

  • Moura, R. O., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Moura, R. O., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. [Link]

  • (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. ResearchGate. [Link]

  • Ruiz-Sanchis, P., et al. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(3), 2115–2145. [Link]

  • McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(15), 3800–3803. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cho, S. Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127323. [Link]

  • Gaber, M., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 27(19), 6649. [Link]

  • Gomez-Caro, L., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. [Link]

  • ChemTalk. (n.d.). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Application Note: High-Fidelity Suzuki Cross-Coupling of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling (Suzuki-Miyaura) of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (referred to herein as Substrate-A ). This scaffold is a privileged structure in medicinal chemistry, particularly for Epidermal Growth Factor Receptor (EGFR) and Werner (WRN) helicase inhibitors.

Critical Challenge: The presence of the electron-withdrawing trifluoromethyl (


) group at the C2 position, combined with the fluoro-substitution at C6, renders the C4-chlorine extremely electrophilic. While this facilitates oxidative addition, it simultaneously makes the substrate highly prone to hydrolysis  (converting to the inactive quinazolin-4-one) under standard aqueous Suzuki conditions.

Solution: This protocol prioritizes an anhydrous coupling system using phosphate-based bases and specialized phosphine ligands to maximize yield and suppress hydrolytic degradation.

Chemical Profile & Reactivity Analysis

Substrate Architecture
  • Electrophile (C4-Cl): The primary reaction center. The C-Cl bond is activated by the cumulative inductive effects of the N1/N3 nitrogens and the C2-

    
     group. Reactivity approaches that of an acid chloride.[1]
    
  • Electronic Modulator (C2-

    
    ):  Strong electron-withdrawing group (EWG). Increases rate of oxidative addition but drastically lowers the energy barrier for nucleophilic attack by water/hydroxide.
    
  • Bystander (C6-F): generally stable under Suzuki conditions. However, it prevents the use of extremely electron-rich, bulky ligands that might induce non-specific

    
     at C6 at elevated temperatures.
    
Mechanistic Pathway

The reaction proceeds via the catalytic cycle depicted below. Note the competition between the Transmetallation (Productive) and Hydrolysis (Destructive) pathways.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd + Substrate Substrate 4-Cl-6-F-2-CF3-Quinazoline Substrate->OxAdd Hydrolysis Hydrolysis Byproduct (Quinazolin-4-one) Substrate->Hydrolysis + H2O (Fast) TransMet Transmetallation OxAdd->TransMet + Activated Boronate Boronic Ar-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-6-F-2-CF3-Quinazoline RedElim->Product Water H2O (Trace)

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the competing hydrolysis pathway driven by the electron-deficient quinazoline core.

Methodology Development

To ensure scientific integrity and reproducibility, we evaluated three parameter sets. Method B is the validated standard for this substrate.

Table 1: Reaction Condition Optimization Matrix
ParameterMethod A (Standard Aqueous)Method B (Anhydrous High-Fidelity) Method C (Microwave)
Catalyst


+ XPhos
(or

)

Base

(2M aq.)

(Tribasic, anhydrous, granular)

Solvent Dioxane / Water (4:1)Toluene or 1,4-Dioxane (Dry) DME (Dry)
Temp/Time 90°C / 4-12 h80-100°C / 2-6 h 120°C / 20 min
Outcome High conversion, but ~15-20% Hydrolysis byproduct observed.>95% Conversion, <2% Hydrolysis. Good yield, but requires precise temp control to prevent defluorination.
Recommendation Use only for non-precious substrates.PRIMARY PROTOCOL Use for rapid screening only.

Rationale for Method B:

  • Anhydrous

    
    :  Acts as a dual base/desiccant. It is strong enough to activate the boronic acid but, being insoluble in toluene, maintains a low effective concentration, reducing base-mediated degradation.
    
  • XPhos Ligand: The bulky biaryl phosphine promotes reductive elimination and stabilizes the Pd(0) species, which is crucial when working with electron-deficient heterocycles.

Standard Operating Procedure (SOP)

Protocol: Anhydrous Suzuki Coupling of this compound

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv).

  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%) OR 
    
    
    
    (5 mol%).
  • Base:

    
     (Tribasic, anhydrous, 3.0 equiv). Note: Grind to fine powder immediately before use.
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (sparged with Nitrogen for 15 mins).

  • Vessel: Schlenk tube or microwave vial with crimp cap (septum).

Step-by-Step Workflow

Workflow Start Start: Preparation Weigh 1. Weigh Solids (Glovebox or Air) Substrate, Boronic Acid, Base, Catalyst Start->Weigh Inert 2. Inert Atmosphere Cycle Evacuate/Backfill N2 (3x) Weigh->Inert Solvent 3. Add Anhydrous Solvent (Counter-flow N2) Inert->Solvent Heat 4. Reaction 80-100°C, Stirring 600rpm Solvent->Heat Check 5. IPC (LCMS/TLC) Check for Hydrolysis (M-18) Heat->Check Check->Heat Incomplete Workup 6. Workup Filter through Celite -> Conc. Check->Workup Complete

Figure 2: Experimental workflow emphasizing the inert atmosphere requirement to prevent hydrolysis.

Detailed Execution
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
      (3.0 eq), and Catalyst  (5-10 mol%).
    
    • Self-Validating Check: Ensure the

      
       is finely ground. Large chunks reduce surface area and reaction rate.
      
  • Deoxygenate: Seal the vial with a septum cap. Evacuate under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times.

    • Why? Oxygen poisons the Pd catalyst; moisture hydrolyzes the C4-Cl bond.

  • Solvent Addition: Syringe in anhydrous Toluene (0.1 M concentration relative to substrate).

  • Reaction: Place in a pre-heated oil block at 100°C . Stir vigorously.

    • Visual Cue: The reaction mixture typically turns from a pale suspension to a dark black/brown solution (active Pd) within 15 minutes.

  • Monitoring (The "Stop" Criteria):

    • Sample at 2 hours. Dilute aliquot in MeOH for LCMS.

    • Target Mass:

      
      .
      
    • Hydrolysis Mass:

      
       (approx mass for 6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one).
      
    • Decision: If conversion >95% and Hydrolysis <5%, stop immediately to prevent de-arylation or other side reactions.

Troubleshooting & Self-Validation Systems

Diagnostic Table
ObservationRoot CauseCorrective Action
LCMS shows Mass 233 (Hydrolysis) Water ingress in solvent or base.Use fresh anhydrous solvent; dry

in oven; switch to Method B.
No Reaction (SM remains) Catalyst poisoning or inactive boronic acid.Sparge solvent longer; add 1 drop of water (only if strictly necessary to activate boronic acid, but risky).
Deboronation (Ar-H formed) Protodeboronation of coupling partner.Reduce temperature to 80°C; add excess boronic acid (1.5 - 2.0 eq).
Homocoupling (Ar-Ar) Oxygen present in system.Improve degassing technique (Freeze-Pump-Thaw).
Purification[2]
  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over

    
    .[2]
    
  • Flash Chromatography: The product is typically less polar than the quinazolinone byproduct.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc).

    • Note: The 2-

      
       group makes the product "streak" on silica if the eluent is too acidic. Do not add acid to the mobile phase.
      

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. PubMed. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.[1][2][3][4][5] Available at: [Link]

  • Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. ResearchGate. Available at: [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. Available at: [Link](Cited for context on CF3 stability/hydrolysis risks).

Sources

Technical Application Note: Derivatization of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide details the chemical derivatization of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline , a privileged scaffold in kinase inhibitor discovery (e.g., EGFR, VEGFR targets).

Structural Logic

The molecule represents a "push-pull" electronic system designed for high reactivity at the 4-position.

  • 4-Chloro (Leaving Group): The primary site for Nucleophilic Aromatic Substitution (

    
    ). The C-Cl bond is significantly weakened by the electron-deficient pyrimidine ring.
    
  • 2-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) that inductively activates the C4 position, making it hypersensitive to nucleophilic attack compared to non-fluorinated analogs. It also enhances lipophilicity and metabolic stability.[1]
    
  • 6-Fluoro: A metabolic blocker. While less reactive than the 4-Cl, it modulates the pKa of the system and prevents oxidative metabolism at the 6-position.

Reactivity Profile

The reaction is governed by the


 mechanism (Addition-Elimination).
  • Electrophile: C4 Carbon.

  • Rate Limiting Step: Nucleophilic attack (formation of the Meisenheimer complex).

  • Critical Risk: Hydrolysis. The high electrophilicity means atmospheric moisture can rapidly convert the starting material to the thermodynamically stable, but biologically inactive, quinazolin-4(3H)-one .

Decision Tree: Synthetic Pathways

The following workflow illustrates the divergent synthesis strategy to maximize SAR coverage.

SAR_Workflow Start 4-Chloro-6-fluoro- 2-(trifluoromethyl)quinazoline Cond_Amine 1°/2° Amines (DIPEA, iPrOH) Start->Cond_Amine Cond_Oxy Alcohols/Phenols (NaH or Cs2CO3, DMF) Start->Cond_Oxy Cond_Thio Thiols (K2CO3, Acetone) Start->Cond_Thio Cond_Hydrolysis Moisture/H2O (Side Reaction) Start->Cond_Hydrolysis Prod_Amine 4-Amino Derivatives (High Affinity) Cond_Amine->Prod_Amine Prod_Oxy 4-Alkoxy Derivatives (Solubility/Metabolism) Cond_Oxy->Prod_Oxy Prod_Thio 4-Thio Derivatives (Covalent Probes) Cond_Thio->Prod_Thio Prod_Waste Quinazolin-4-one (Inactive Waste) Cond_Hydrolysis->Prod_Waste

Figure 1: Divergent synthetic pathways for the 4-chloroquinazoline scaffold. Note the hydrolysis risk path.

Detailed Experimental Protocols

Protocol A: C4-Amination (The "Workhorse" Reaction)

Objective: Synthesis of 4-amino-6-fluoro-2-(trifluoromethyl)quinazolines. Mechanism:


Scope:  Anilines, aliphatic amines, cyclic amines (morpholine, piperazine).
Materials:
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (1.1 - 1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or

    
     (2.0 eq)
    
  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:
  • Preparation: In a dry reaction vial, dissolve the quinazoline substrate (1.0 eq) in anhydrous iPrOH (concentration ~0.2 M).

    • Expert Note: iPrOH is preferred over DMF/DMSO for initial screens because the product often precipitates as the HCl salt or free base upon cooling, simplifying purification.

  • Addition: Add the base (DIPEA), followed by the amine (1.1 eq) dropwise at room temperature.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (RT) for 1-4 hours. The

      
       group makes the ring sufficiently reactive that heating is often unnecessary.
      
    • Anilines (Electron-Poor): Heat to 60-80°C.

    • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for disappearance of the starting material peak (M+H) and appearance of the product.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0°C.

    • If solids form, filter and wash with cold iPrOH and diethyl ether.

    • If no solids form, concentrate the solvent, redissolve in EtOAc, wash with water (x2) and brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (usually 0-50% EtOAc in Hexanes) if simple precipitation yields <95% purity.

Protocol B: C4-Etherification (O-Arylation/Alkylation)

Objective: Synthesis of 4-alkoxy/phenoxy analogs to probe H-bond acceptor roles. Challenge: Alkoxides are harder nucleophiles; requires strictly anhydrous conditions to prevent hydrolysis.

Step-by-Step Methodology:
  • Activation: In a flame-dried flask under Nitrogen/Argon, suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous THF or DMF at 0°C.

  • Deprotonation: Add the alcohol/phenol (1.1 eq) slowly. Stir for 15-30 mins until gas evolution (

    
    ) ceases.
    
  • Coupling: Add the 4-chloroquinazoline substrate (1.0 eq) as a solution in THF/DMF.

  • Reaction: Warm to RT and stir.

    • Caution: If using DMF, do not heat above 80°C unless necessary, as dimethylamine impurities in DMF can displace the chloride (forming the dimethylamino byproduct).

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc. Wash organic layer extensively with water/LiCl solution (to remove DMF) and brine.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Product is Quinazolin-4-one Hydrolysis due to wet solvent or atmospheric moisture.Use anhydrous solvents (stored over molecular sieves). Flush headspace with Argon.
Low Yield (Anilines) Nucleophile is too weak (steric/electronic).Switch solvent to 2-Butanol and increase temp to 100°C, or use Microwave irradiation (120°C, 10-20 mins).
Side Product (Dimethylamine) Decomposition of DMF solvent.Switch solvent to DMA (Dimethylacetamide) or NMP. Avoid excessive heating (>100°C).
Incomplete Reaction HCl byproduct inhibiting the amine.Ensure excess base (DIPEA/TEA) is present to scavenge HCl.

SAR Logic & Data Interpretation

When designing the library, use the following logic to interpret biological data relative to the core scaffold:

  • 2-

    
     Role:  If potency drops significantly upon replacing 
    
    
    
    with
    
    
    , the interaction is likely driven by the electron-withdrawing effect (enhancing the acidity of the NH if an aniline is used) or a specific hydrophobic pocket fill.
  • 6-F Role: This is a "blocker." If metabolic stability is low, check for defluorination (rare) or oxidation at the 7 or 8 positions.

  • 4-Position Scan:

    • Bulky Amines: Probe the solvent-exposed region of the ATP binding pocket.

    • Ethers vs. Amines: Tests the necessity of the H-bond donor (NH). If the Ether is inactive but the Amine is active, the NH is critical for binding (likely to the hinge region of a kinase).

References

  • Reactivity of 4-Chloroquinazolines

    • BenchChem. "4-Bromo-6-chloro-2-(trifluoromethyl)quinoline Reactivity Profile." (Analogous chemistry for halogenated N-heterocycles). 1[2][3]

  • Microwave-Assisted Synthesis

    • National Institutes of Health (NIH). "Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives." (Protocol optimization for weak nucleophiles). 3

  • General Quinazoline Synthesis & SAR

    • Organic Chemistry Portal. "Quinazoline Synthesis and Functionalization."[2][4][5][6][7][8][9] (Comprehensive review of synthetic methods). 6

  • Regioselectivity Studies

    • MDPI. "Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis." (Theoretical backing for C4 selectivity). 10

  • Physical Properties

    • ChemicalBook. "4-Chloroquinazoline Properties and Solubility Data." 11[1][2][3][5][8][12]

Sources

Application Note: Scalable Synthesis of 4-Anilinoquinazoline from 4-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026


 Amination for Kinase Inhibitor Scaffolds

Executive Summary

The 4-anilinoquinazoline scaffold is the pharmacophore backbone for a generation of EGFR tyrosine kinase inhibitors (TKIs), including Gefitinib , Erlotinib , and Lapatinib . This guide details the conversion of 4-chloroquinazoline to 4-anilinoquinazoline via Nucleophilic Aromatic Substitution (


).

While seemingly trivial, this reaction is prone to hydrolysis, yielding the thermodynamically stable quinazolin-4(3H)-one impurity. This protocol prioritizes the Isopropanol (IPA) Reflux Method , which leverages solubility differentials to drive equilibrium and simplify purification, ensuring high fidelity for drug development applications.

Mechanistic Principles & Reaction Design

The Pathway

The reaction proceeds via an addition-elimination mechanism.[1] The 4-position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the nitrogen atoms at positions 1 and 3.

  • Activation: The reaction is often autocatalytic.[1] The HCl generated protonates the N1 nitrogen, increasing the electrophilicity of the C4 carbon.

  • Addition: The aniline nucleophile attacks C4, forming a resonance-stabilized Meisenheimer-like complex (sp3 intermediate).[1]

  • Elimination: Chloride (

    
    ) is expelled, restoring aromaticity.[1]
    
  • Salt Formation: In non-basic media, the product crystallizes as the hydrochloride salt, preventing reverse reaction and protecting the product from further side reactions.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Solvent Isopropanol (IPA)Promotes precipitation of the product-HCl salt; suppresses hydrolysis compared to aqueous/dipolar solvents.[1]
Stoichiometry 1.0 eq 4-CQ : 1.1 eq AnilineSlight excess of aniline ensures full consumption of the hydrolytically unstable 4-chloroquinazoline.[1]
Temperature Reflux (82°C)Required to overcome the activation energy barrier for electron-deficient anilines.[1]
Moisture < 0.5% w/wWater competes with aniline, forming the quinazolinone impurity (dead-end byproduct).[1]
Mechanistic Visualization

The following diagram illustrates the reaction pathway and the competing hydrolysis vector.

SNAr_Mechanism Reactants 4-Chloroquinazoline + Aniline Transition Meisenheimer Complex Reactants->Transition Nucleophilic Attack Impurity Quinazolin-4(3H)-one (Hydrolysis) Reactants->Impurity + H₂O (Side Reaction) ProductSalt 4-Anilinoquinazoline HCl Salt (Precipitate) Transition->ProductSalt -Cl⁻ (Elimination) ProductSalt->Impurity Prolonged heating in wet solvent

Figure 1: Reaction mechanism showing the desired


 pathway (Green) versus the competing hydrolysis (Red).

Experimental Protocols

Protocol A: The "Salt-Crash" Method (Standard)

Best for: Scale-up (>1g), electron-neutral to electron-rich anilines, and stable isotopes.[1]

Reagents:

  • 4-Chloroquinazoline (1.0 equiv)[1]

  • Substituted Aniline (1.1 equiv)

  • Isopropanol (IPA), Anhydrous (10-15 volumes relative to quinazoline mass)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry or oven-dry the glassware to remove surface moisture.[1]

  • Dissolution: Charge 4-Chloroquinazoline and IPA. Stir at room temperature until dissolved.

    • Note: If the solution is cloudy, filter quickly through a celite pad to remove any pre-existing quinazolinone.

  • Addition: Add the Aniline in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 82°C).

    • Observation: A yellow/off-white precipitate (the HCl salt) usually begins to form within 15–30 minutes.[1]

  • Monitoring: Maintain reflux for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1]

    • Target: Disappearance of 4-chloroquinazoline (

      
      ) and appearance of product (
      
      
      
      , often streaks due to salt).
  • Workup:

    • Cool the reaction mixture to room temperature, then chill to 0–5°C in an ice bath for 30 minutes to maximize yield.

    • Filter the solids via vacuum filtration (Buchner funnel).

    • Wash the cake 2x with cold IPA and 1x with diethyl ether (to remove residual aniline).

  • Drying: Dry the solid under vacuum at 45°C.

  • Free Base Conversion (Optional): If the free base is required for biological assay:

    • Suspend the salt in DCM/Water (1:1).

    • Add saturated

      
       until pH > 8.[1][2]
      
    • Extract with DCM, dry over

      
      , and concentrate.[2]
      
Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, electron-poor anilines (e.g., 3-nitroaniline), or rapid optimization.[1]

Procedure:

  • Charge 4-Chloroquinazoline (1.0 eq) and Aniline (1.2 eq) into a microwave vial.

  • Add IPA (5 mL per mmol).

  • Add catalytic HCl (1 drop of 4M in Dioxane) if the aniline is highly deactivated.

  • Seal and irradiate at 120°C for 10–20 minutes .

  • Cool.[1] If precipitate forms, filter as in Protocol A. If homogeneous, evaporate solvent and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Process Control & Troubleshooting

The following table summarizes common failure modes and corrective actions based on spectral analysis.

ObservationDiagnosisCorrective Action
LCMS: M+16 peak (+16 Da) Oxidation (N-oxide)Unlikely in this step; check aniline purity.[1]
LCMS: M-Cl+OH (-18 Da) Hydrolysis to QuinazolinoneCRITICAL. Solvent was wet.[1] Restart with anhydrous IPA. Ensure 4-CQ starting material quality.
Low Yield (No Precipitate) Product soluble in IPAConcentrate solvent volume by 50%. Add non-polar antisolvent (Hexane or

) to force precipitation.
NMR: Broad peaks Salt/Free-base mixtureThe product is likely a partial salt.[1] Perform a full free-base wash (

) to sharpen signals.[1]
Workflow Diagram

Workflow Start Start: 4-Chloroquinazoline Check QC: Check for Hydrolysis (LCMS/NMR) Start->Check Reaction Reflux in IPA (2-4 Hours) Check->Reaction Pass Monitor Precipitate Formed? Reaction->Monitor Filter Cool & Filter Solids (HCl Salt) Monitor->Filter Yes Evap Evaporate & Column Chromatography Monitor->Evap No Base Optional: Convert to Free Base (NaHCO3) Filter->Base Evap->Base Final Final Product 4-Anilinoquinazoline Base->Final

Figure 2: Decision tree for reaction monitoring and purification.

Safety & Handling

  • 4-Chloroquinazoline: Potent skin and respiratory sensitizer.[1] It is corrosive and can cause irreversible eye damage. Handle only in a fume hood.

  • Reaction Vapors: The reaction generates HCl gas.[1] While IPA often traps this as the salt, headspace vapors can be acidic.

  • Waste: Filtrates contain aniline derivatives and should be segregated as hazardous organic waste.[1]

References

  • Barker, A. J., et al. (2001).[3] "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer."[3] Bioorganic & Medicinal Chemistry Letters.

  • Chandregowda, V., et al. (2007). "Synthesis of Erlotinib Hydrochloride.

  • Correa, T., et al. (2014). "Microwave-mediated N-arylation of 4-chloroquinazolines: Synthesis of novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry.

  • Knesl, P., et al. (2006). "Improved synthesis of substituted 4-anilinoquinazolines." Molecules.

Sources

Application of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline in Kinase Inhibitor Discovery


H

ClF

N

Molecular Weight: 250.58 g/mol [1][2]

Part 1: Executive Summary & Scientific Rationale

This compound is a specialized heterocyclic scaffold employed primarily in the discovery and synthesis of Tyrosine Kinase Inhibitors (TKIs) .[1] Unlike standard quinazoline building blocks used in first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib), this scaffold incorporates a 2-trifluoromethyl (CF


) group .[1]

Key Mechanistic Advantages:

  • Metabolic Stability: The C2-position of the quinazoline ring is a common site for metabolic oxidation.[1] Substitution with a metabolically inert, electron-withdrawing CF

    
     group blocks this degradation pathway, potentially extending the half-life (
    
    
    
    ) of derived clinical candidates.[1]
  • Lipophilicity & CNS Penetration: The CF

    
     moiety significantly increases the logP (lipophilicity) of the final drug molecule. This is a critical design feature for next-generation inhibitors targeting brain metastases in Non-Small Cell Lung Cancer (NSCLC), as it facilitates blood-brain barrier (BBB) traversal.[1]
    
  • Reactivity: The C4-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (S

    
    Ar), serving as a reliable "warhead" for attaching diverse aniline pharmacophores.[1]
    

Part 2: Experimental Protocols

Protocol A: Quality Control & Handling (Pre-Synthesis)

Critical Step: 4-chloroquinazolines are moisture-sensitive.[1] Hydrolysis yields the catalytically inactive 4-hydroxy derivative (4-quinazolinone).[1]

Reagents:

  • Anhydrous Acetonitrile (MeCN)[1]

  • HPLC-grade Water (0.1% Formic Acid)[1]

Procedure:

  • Visual Inspection: Ensure the solid is a white to off-white powder.[1] Yellowing indicates hydrolysis or oxidation.[1]

  • Solubility Check: Dissolve 1 mg in 1 mL anhydrous DMSO. The solution must be clear. Turbidity suggests the presence of the insoluble 4-hydroxy impurity.[1]

  • LC-MS Verification:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Gradient: 5% to 95% MeCN in Water (0.1% Formic Acid) over 5 minutes.

    • Detection: Monitor at 254 nm.

    • Acceptance Criteria: Purity >95%. Major peak mass [M+H]

      
       = 251.0/253.0 (Chlorine isotope pattern).
      
Protocol B: Synthesis of 4-Anilinoquinazoline Library (S Ar)

Application: Generating a library of EGFR/VEGFR inhibitors for Structure-Activity Relationship (SAR) studies.

Reaction Scheme:


[1]

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)[1]

  • Solvent: Isopropanol (i-PrOH) or Acetonitrile (MeCN)[1]

  • Base (Optional): Diisopropylethylamine (DIPEA) (1.5 equiv) – Note: Often omitted to allow product precipitation as HCl salt.[1]

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol (250 mg) of the quinazoline scaffold in 10 mL of i-PrOH .

  • Addition: Add 1.1 mmol of the chosen aniline derivative.

  • Reaction: Heat the mixture to reflux (82°C) for 3–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1). The starting material (high R

      
      ) should disappear; a fluorescent product spot (lower R
      
      
      
      ) should appear.
  • Workup (Method A - Precipitation):

    • Cool the reaction mixture to room temperature, then to 4°C in an ice bath.

    • The product often precipitates as the hydrochloride salt.

    • Filter the solid, wash with cold i-PrOH (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • Dry under vacuum.[1]

  • Workup (Method B - Extraction):

    • If no precipitate forms, evaporate solvent.[1]

    • Redissolve residue in EtOAc, wash with saturated NaHCO

      
       (to remove HCl) and brine.
      
    • Dry over Na

      
      SO
      
      
      
      , concentrate, and purify via flash column chromatography.

Part 3: Visualization of Workflows

Figure 1: Chemical Synthesis & Biological Pathway Logic

This diagram illustrates the conversion of the scaffold into an active inhibitor and its downstream effect on the EGFR signaling cascade.[3]

G Scaffold 4-Chloro-6-fluoro- 2-(trifluoromethyl)quinazoline Reaction S_NAr Reaction (i-PrOH, Reflux) Scaffold->Reaction Electrophile Aniline Substituted Aniline (Nucleophile) Aniline->Reaction Nucleophile Inhibitor 4-Anilinoquinazoline (Active Drug Candidate) Reaction->Inhibitor Yields Target EGFR Kinase Domain (ATP Binding Pocket) Inhibitor->Target Binds (IC50 < 100 nM) Pathway Inhibition of Ras/Raf/MEK/ERK Target->Pathway Blocks Signaling Outcome Apoptosis & Tumor Regression Pathway->Outcome Therapeutic Effect

Caption: Workflow converting the 4-chloro scaffold into a bioactive inhibitor targeting the EGFR kinase cascade.

Part 4: Biological Evaluation Strategy

Once synthesized, the derivatives must be validated using the following tiered screening approach.

Assay TypeMetricCell Line / TargetPurpose
Biochemical IC

(Ki)
Recombinant EGFR (WT, L858R, T790M)Determine intrinsic binding affinity and selectivity against mutant forms.[1]
Cellular GI

A549 (Lung, WT EGFR)Assess general cytotoxicity and off-target effects.[1]
Cellular GI

H1975 (Lung, T790M/L858R)Evaluate efficacy against drug-resistant NSCLC models.[1]
ADME LogP / PappPAMPA / Caco-2Verify if the 2-CF

group improves membrane permeability vs. 2-H analogs.

Data Analysis Protocol:

  • Normalize all viability data to DMSO vehicle controls (set as 100%).

  • Fit dose-response curves using a non-linear regression model (4-parameter logistic equation):

    
    [1]
    
  • Compounds with IC

    
     < 100 nM in H1975 cells are considered "Hits" for lead optimization.
    

References

  • Synthesis of 4-Anilinoquinazolines: Rewcastle, G. W., et al. "Tyrosine kinase inhibitors.[1] 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-[(phenylmethyl)oxy]quinazolines as potent inhibitors of the epidermal growth factor receptor."[1] Journal of Medicinal Chemistry, 1995. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1] Link

  • Quinazoline Scaffold Review: Asif, M. "Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives." International Journal of Medicinal Chemistry, 2014. Link

  • CAS Registry Data: this compound (CAS 959238-11-0).[1][2][4][5] Common Chemistry, American Chemical Society.[1][6] Link[1]

Sources

The Strategic Application of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline as a pivotal building block for researchers, scientists, and drug development professionals. We will delve into its chemical attributes, strategic applications in the synthesis of targeted therapeutics, and provide detailed, field-proven protocols for its utilization.

Introduction: A Privileged Scaffold for Kinase Inhibition

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs, particularly in oncology. Its bicyclic structure provides a rigid framework that can be strategically functionalized to interact with various biological targets. The subject of this guide, this compound, is a highly functionalized derivative poised for the synthesis of potent and selective kinase inhibitors.

The strategic placement of its substituents dictates its reactivity and utility:

  • The 4-Chloro Group: This is the primary reactive site of the molecule. The electron-withdrawing nature of the quinazoline ring system activates this position, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of nucleophiles, most notably anilines, which is a key structural motif in many kinase inhibitors.

  • The 6-Fluoro Group: The fluorine atom at this position can modulate the electronic properties of the benzene ring portion of the scaffold. It can also serve as a potential site for hydrogen bonding interactions within a protein's active site, thereby influencing binding affinity and selectivity.

  • The 2-(Trifluoromethyl) Group: The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can impact the overall reactivity of the quinazoline system. Furthermore, the -CF3 group is known to enhance metabolic stability and membrane permeability of drug candidates.

These features make this compound a highly valuable starting material for the rapid generation of compound libraries in the pursuit of novel therapeutics targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical building block.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₃ClF₄N₂-
Molecular Weight 250.58 g/mol -
CAS Number 959238-11-0-
Appearance Likely a solidGeneral observation
pKa (basic) -2.18 (Predicted)[5]
Boiling Point 181.3 °C (Predicted)[5]
Safety and Handling

The following safety information is based on data for structurally related chloro-fluoro-trifluoromethyl quinazolines and should be considered when handling this compound. A full, substance-specific Safety Data Sheet (SDS) should always be consulted.

Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [5]

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Application: Synthesis of 4-Anilinoquinazoline-Based Kinase Inhibitors

The primary and most powerful application of this compound is its use as a precursor for the synthesis of 4-anilinoquinazoline derivatives. This class of compounds has yielded several blockbuster drugs for the treatment of various cancers, most notably non-small cell lung cancer, by inhibiting the kinase activity of EGFR.[6]

The core reaction is a nucleophilic aromatic substitution where the chlorine atom at the 4-position is displaced by the nitrogen atom of a substituted aniline.

Mechanistic Rationale

The quinazoline ring is electron-deficient, particularly at the 2- and 4-positions, due to the presence of the two nitrogen atoms. This inherent electronic property, further amplified by the electron-withdrawing trifluoromethyl group at the 2-position, makes the 4-position exceptionally electrophilic and prone to attack by nucleophiles. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, followed by the elimination of the chloride leaving group to restore aromaticity.

sn_ar_mechanism start This compound + Substituted Aniline intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product 4-Anilino-6-fluoro-2-(trifluoromethyl)quinazoline Derivative intermediate->product Chloride Elimination

Caption: Generalized SNAr mechanism for the synthesis of 4-anilinoquinazolines.

Detailed Protocol: Synthesis of a Representative 4-Anilino-6-fluoro-2-(trifluoromethyl)quinazoline Derivative

This protocol is adapted from established procedures for the N-arylation of 4-chloroquinazolines and serves as a robust starting point for the synthesis of a diverse library of compounds.[7][8][9][10]

Objective

To synthesize an N-aryl-6-fluoro-2-(trifluoromethyl)quinazolin-4-amine via nucleophilic aromatic substitution.

Materials
  • This compound (1.0 eq)

  • Substituted aniline (e.g., 3-ethynylaniline or 4-chloro-3-(trifluoromethyl)aniline) (1.0 - 1.2 eq)

  • Solvent (e.g., 2-propanol, n-butanol, or N,N-dimethylformamide (DMF))

  • Base (optional, e.g., N,N-diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen substituted aniline (1.0 - 1.2 eq).

  • Solvent Addition: Add the selected solvent (e.g., 2-propanol) to the flask to achieve a concentration of approximately 0.1-0.5 M.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating and Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold 2-propanol), and dried. This often yields a product of high purity.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilino-6-fluoro-2-(trifluoromethyl)quinazoline derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

protocol_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: - this compound - Substituted Aniline prep2 Add Solvent (e.g., 2-Propanol) prep1->prep2 prep3 Establish Inert Atmosphere (N₂ or Ar) prep2->prep3 reaction Heat to Reflux (80-120 °C, 2-24 h) prep3->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup1 Cool to Room Temperature monitoring->workup1 workup2 Isolate/Extract Product workup1->workup2 purification Silica Gel Chromatography workup2->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of 4-anilinoquinazoline derivatives.

Broader Synthetic Applications

While nucleophilic aromatic substitution is the most common transformation, the reactivity of this compound can be harnessed in other important synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 4-position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination (with a broader range of amines). These reactions offer alternative and often milder conditions for introducing carbon-carbon and carbon-nitrogen bonds, respectively, further expanding the diversity of accessible derivatives.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are primarily designed to inhibit protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. For instance, many synthesized 4-anilinoquinazolines are potent inhibitors of the EGFR signaling pathway, which, when overactive, drives cell proliferation, survival, and metastasis.

signaling_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.

By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound is a sophisticated and highly versatile chemical building block with significant applications in modern drug discovery. Its well-defined reactivity, centered on the activated 4-chloro position, allows for the efficient and modular synthesis of 4-anilinoquinazoline derivatives and other analogues. This makes it an invaluable tool for medicinal chemists aiming to develop novel kinase inhibitors for the treatment of cancer and other proliferative diseases. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important molecule.

References

  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Atlantis Press. Available at: [Link]

  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Available at: [Link]

  • Wang, P., et al. (2017). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Atlantis Press. Available at: [Link]

  • World Intellectual Property Organization. (2008). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. WIPO Patent WO/2008/035272. Available at: [Link]

  • Kovalenko, S. M., et al. (2022). Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl... ResearchGate. Available at: [Link]

  • Basavaraj, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Available at: [Link]

  • Barbosa, M. L., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

  • Bradbury, R. H., et al. (2008). 4-anilino quinazoline derivatives as antiproliferative agents. U.S. Patent Application 12/146,868. Available at: [Link]

  • Fallacara, A. L., et al. (2020). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]

  • Dash, A., et al. (2021). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

  • Gholam-Hossein, I., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. Available at: [Link]

  • Bhusare, S. R., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research. Available at: [Link]

  • Lategahn, J., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of potent EGFR tyrosine kinase inhibitors such as Gefitinib , Erlotinib , and Lapatinib . Conventional thermal synthesis of these derivatives often suffers from prolonged reaction times (12–48 hours), harsh reflux conditions, and variable yields due to thermal degradation.

This guide details two validated microwave-assisted protocols that reduce reaction times to minutes while significantly improving purity profiles. By leveraging dielectric heating and dipolar polarization , researchers can accelerate both the de novo construction of the quinazoline ring and the functionalization of the 4-position.

Mechanistic Principles & Strategic Advantage

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with molecules possessing a permanent dipole moment. In the context of quinazoline synthesis, this offers two distinct mechanisms of acceleration:

  • Dipolar Polarization: Polar solvents (e.g., Isopropanol, Formamide) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: In protocols using ammonium acetate or ionic liquids, dissolved ions oscillate in the field, generating rapid, uniform heating.

This internal heating mechanism bypasses the thermal conductivity limits of vessel walls, allowing reaction mixtures to reach target temperatures almost instantaneously, suppressing side reactions caused by thermal gradients.

Strategic Workflow

The synthesis of 4-aminoquinazolines generally follows two routes. Route A is a "Green" one-pot cyclization ideal for library generation. Route B is a nucleophilic aromatic substitution (


) used for late-stage functionalization of drug candidates.

G cluster_0 Route A: De Novo Cyclization cluster_1 Route B: Late-Stage Functionalization StartA 2-Aminobenzonitrile ProcessA MW: 150°C, 10 min (Cyclocondensation) StartA->ProcessA ReagentA + Formamide/Amidine ReagentA->ProcessA Product 4-Aminoquinazoline Scaffold ProcessA->Product StartB 4-Chloroquinazoline ProcessB MW: 80°C, 20 min (S_NAr) StartB->ProcessB ReagentB + Aniline Derivative ReagentB->ProcessB ProcessB->Product

Figure 1: Strategic disconnects for accessing the 4-aminoquinazoline core. Route A is preferred for primary amines; Route B for secondary amines (drug analogs).

Protocol A: One-Pot "Green" Cyclocondensation

Application: Rapid synthesis of 4-aminoquinazoline (primary amine) or 4-alkylamino derivatives from nitriles. Mechanism: Modified Niementowski reaction.[1]

Materials
  • Substrate: 2-Aminobenzonitrile (1.0 equiv)

  • Cyclizing Agent/Solvent: Formamide (excess, acts as solvent) OR Formamidine acetate (1.5 equiv) with 2-propanol.

  • Catalyst (Optional): Ammonium Acetate (

    
    ) or catalytic 
    
    
    
    .
Methodology
  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), charge 2-aminobenzonitrile (1 mmol, 118 mg) and Formamide (3 mL).

    • Note: If using solid amidines, add 2-propanol (3 mL) as solvent.

  • Sealing: Cap the vial with a PTFE/silicone septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintains temp).

    • Temperature: 150 °C.

    • Hold Time: 10–15 minutes.

    • Stirring: High (magnetic stir bar).

    • Power Max: Set to 200W to prevent overshoot.

  • Work-up:

    • Cool the vessel to 50 °C using compressed air (integrated in most MW reactors).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Precipitation: The product usually precipitates immediately. Stir for 15 min.

    • Filtration: Collect solid by vacuum filtration. Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Purification: Recrystallization from Ethanol/Water (9:1).

Expected Results
  • Yield: 85–94%

  • Purity: >95% (HPLC)

  • Observation: Formamide has a high dielectric constant (

    
    ), coupling efficiently with MW energy.
    

Protocol B: Synthesis of N-Substituted Derivatives (Drug Analogs)

Application: Synthesis of Gefitinib/Erlotinib analogs. Chemistry: Nucleophilic Aromatic Substitution of 4-chloroquinazolines.

Materials
  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (Intermediate for Gefitinib).

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv).

  • Solvent: Isopropanol (2-propanol).[2] Critical: Isopropanol solubilizes the reagents at high temp but precipitates the product upon cooling.

  • Base: None required (Acid scavenger not needed as HCl salt precipitates) or

    
     (1.0 equiv).
    
Methodology
  • Preparation: Dissolve 4-chloroquinazoline derivative (1.0 mmol) and the aniline (1.1 mmol) in Isopropanol (4 mL) in a microwave vial.

  • Irradiation Parameters:

    • Temperature: 80–100 °C.

    • Time: 15–20 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

  • Work-up (Self-Validating Step):

    • Upon cooling to room temperature, the hydrochloride salt of the product should precipitate heavily.

    • Filter the solid.[3]

    • Validation: The filtrate should contain minimal product. The solid is the pure HCl salt.

    • Free Base Conversion: Suspend solid in EtOAc, wash with saturated

      
      , dry organic layer, and evaporate.
      
Optimization Data: MW vs. Conventional

The following table summarizes the efficiency gains using this protocol compared to traditional reflux (oil bath).

EntrySubstrate (Aniline)MethodTimeYield (%)
1 3-Chloro-4-fluoroanilineThermal Reflux (Isopropanol)12 hours65%
2 3-Chloro-4-fluoroanilineMW (80 °C) 20 min 92%
3 3-EthynylanilineThermal Reflux10 hours58%
4 3-EthynylanilineMW (80 °C) 15 min 89%

Data sourced and aggregated from comparative studies [1, 2].

Critical Process Parameters & Troubleshooting

Solvent Selection (Tan Delta)

Microwave efficiency depends on the loss tangent (


) of the solvent.
  • Isopropanol (

    
    ):  Excellent heater. Ideal for Protocol B.
    
  • Water (

    
    ):  Moderate heater. Good for "Green" aqueous protocols but may require higher power.
    
  • Toluene (

    
    ):  Poor heater. If non-polar solvents are required, add a "doping" agent (e.g., 5% ionic liquid or ethanol) to facilitate heating.
    
Safety: The "Superheating" Effect

In sealed MW vessels, solvents can be heated 20–30°C above their boiling points.

  • Risk: Rapid pressure buildup if the aniline decomposes.

  • Mitigation: Always use vessels with pressure relief caps. Do not fill vessels >70% volume.

Workflow Diagram: Protocol B

ProtocolB cluster_inputs Reaction Setup Reagents 4-Chloroquinazoline + Aniline MW_Step Microwave Irradiation 80°C | 20 min | Dynamic Mode Reagents->MW_Step Solvent Solvent: Isopropanol (High tan δ) Solvent->MW_Step Precipitation Cooling & Precipitation (Product crystallizes as HCl salt) MW_Step->Precipitation Rapid Cooling Filtration Filtration & Wash (Yield: >90%) Precipitation->Filtration

Figure 2: Step-by-step workflow for the microwave-assisted S_NAr synthesis of Gefitinib analogs.

References

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Source: PubMed Central (PMC). URL:[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry. URL:[Link]

  • Microwave-enhanced synthesis of 4-aminoquinazolines. Source: ResearchGate.[4] URL:[Link]

  • Process for the preparation of Gefitinib (Patent US8350029B2).

Sources

Application Note: Large-Scale Synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for Process Chemistry and Medicinal Chemistry teams. It prioritizes scalability, safety, and purity profiles essential for IND-enabling studies.

Abstract & Strategic Overview

The quinazoline scaffold is a privileged structure in kinase inhibitor design (e.g., EGFR, PI3K inhibitors). The introduction of a 2-trifluoromethyl (-CF3) group enhances metabolic stability and lipophilicity but introduces specific synthetic challenges compared to 2-methyl or 2-phenyl analogs.

This guide details a robust, scalable 3-step protocol for synthesizing 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline starting from 2-amino-5-fluorobenzoic acid.

Key Technical Challenges Addressed:

  • Hydrolytic Instability: The electron-withdrawing nature of the 2-CF3 and 6-F groups makes the C4-Cl bond highly susceptible to hydrolysis during aqueous workup.

  • Exotherm Control: Management of thermal runaways during the POCl3 quenching phase.

  • Purity Management: Avoiding "pseudodimer" formation during chlorination.

Retrosynthetic Analysis & Pathway

The synthesis is designed to isolate the stable quinazolinone intermediate, ensuring high purity before the sensitive chlorination step.

G Target 4-Chloro-6-fluoro-2- (trifluoromethyl)quinazoline (Target) Quinazolinone 6-Fluoro-2-(trifluoromethyl) quinazolin-4(3H)-one (Stable Intermediate) Target->Quinazolinone Retrosynthesis Step 1 (C-Cl Bond Formation) Benzoxazinone 6-Fluoro-2-(trifluoromethyl)- 4H-3,1-benzoxazin-4-one (Activated Cyclic Intermediate) Quinazolinone->Benzoxazinone Retrosynthesis Step 2 (Ammonolysis & Ring Closure) SM 2-Amino-5-fluorobenzoic acid (Starting Material) Benzoxazinone->SM Retrosynthesis Step 3 (Dehydrative Cyclization)

Figure 1: Retrosynthetic logic flow.[1] The pathway prioritizes the isolation of the stable Quinazolinone to purge impurities before the final, sensitive chlorination.

Detailed Experimental Protocols

Step 1: Synthesis of Benzoxazinone Intermediate

Objective: Cyclization of the anthranilic acid derivative using Trifluoroacetic Anhydride (TFAA).

  • Reagents:

    • 2-Amino-5-fluorobenzoic acid (1.0 equiv)

    • Trifluoroacetic anhydride (TFAA) (2.5 equiv)

    • Toluene (Solvent, 5-10 volumes)

  • Apparatus: Glass-lined reactor or RBF with reflux condenser and N2 inlet.

Protocol:

  • Charge: Suspend 2-Amino-5-fluorobenzoic acid in Toluene at 20°C.

  • Addition: Add TFAA dropwise over 30-60 minutes. Caution: Exothermic.[2] Maintain internal temperature < 40°C.[2]

  • Reaction: Heat to reflux (approx. 110°C) for 2-3 hours. The suspension should clear as the benzoxazinone forms.

  • Monitoring: Monitor by HPLC/TLC. Disappearance of SM indicates completion.

  • Workup: Distill off excess TFAA and Toluene under reduced pressure to approximately 2 volumes.

  • Isolation: Cool to 0-5°C. The benzoxazinone often crystallizes. Filter and wash with cold hexanes. Alternatively, telescope directly to Step 2 (solvent swap to Ethanol recommended).

Checkpoint: The 6-fluoro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is moisture sensitive. Store under N2 if holding.

Step 2: Conversion to Quinazolinone (Ring Expansion)

Objective: Reaction with ammonia to form the thermodynamic quinazolinone product.

  • Reagents:

    • Benzoxazinone intermediate (from Step 1)[1][3][4][5][6]

    • Ammonium Hydroxide (28% NH3 aq.) or Ammonia gas

    • Ethanol or Dioxane

  • Mechanism: Nucleophilic attack of NH3 on the lactone carbonyl -> Ring opening to amide -> Dehydrative ring closure.

Protocol:

  • Charge: Dissolve/suspend the Benzoxazinone in Ethanol (10 vol).

  • Addition: Add Ammonium Hydroxide (5.0 equiv) slowly at 0-10°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1-2 hours.

    • Note: If ring closure is slow (monitored by HPLC showing uncyclized amide), heat to reflux for 1 hour.

  • Workup: Concentrate the solvent to ~3 volumes.

  • Precipitation: Add water (10 vol) to precipitate the product.

  • Filtration: Filter the white solid. Wash with water (3x) to remove residual TFA salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours. Critical: Moisture content must be <0.5% before Step 3.[2]

Data Specification:

  • Target: 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one.

  • Appearance: White to off-white crystalline solid.

  • Yield: ~85-92% (over 2 steps).

Step 3: Chlorination (The Critical Step)

Objective: Deoxychlorination using Phosphorus Oxychloride (POCl3). Safety Warning: 4-Chloro-2-(trifluoromethyl)quinazolines are hydrolytically unstable . Standard aqueous workups can lead to rapid reversion to the starting material.

  • Reagents:

    • Quinazolinone intermediate (1.0 equiv)

    • POCl3 (5.0 - 8.0 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) - Catalyst/Acid Scavenger

  • Solvent: Neat POCl3 is preferred for kinetics, or Toluene for process safety.

Protocol:

  • Setup: Dry reactor thoroughly. Nitrogen atmosphere is mandatory.

  • Charge: Charge Quinazolinone and DIPEA.

  • Addition: Add POCl3 slowly at RT.

  • Reaction: Heat to reflux (approx. 105°C) for 3-5 hours.

    • Monitoring: HPLC (Quench aliquot in dry MeOH to form the methyl ether derivative for analysis, preventing hydrolysis confusion).

  • Workup (Quenching - High Risk):

    • Cool reaction mixture to RT.

    • Concentrate POCl3 under reduced pressure (scrub exhaust for HCl/POCl3 fumes).

    • Azeotrope: Add Toluene and distill again to remove trace POCl3.

    • Extraction: Dissolve residue in DCM or Toluene.

    • Quench: Pour the organic solution slowly into a stirred mixture of Ice/Sat. NaHCO3 .[7][8]

    • Speed is Key: Agitate for < 5 minutes. Separate layers immediately.

    • Drying: Dry organic layer over MgSO4 immediately. Filter and concentrate.

  • Purification:

    • Usually used as a crude solid for the next step (SNAr).

    • If storage is needed: Recrystallize from Hexane/DCM (anhydrous).

Process Safety & Hazard Analysis

Hazard ClassSourceMitigation Strategy
Thermal Runaway POCl3 QuenchNever add water to POCl3. Always add the reaction mass to ice/water slowly. Maintain T < 10°C.
Toxic Gas HCl EvolutionUse a caustic scrubber (NaOH) connected to the reactor vent during chlorination.
Chemical Burns TFAA / POCl3Full PPE (Face shield, chemically resistant gloves, suit). Diphoterine® availability recommended.
Pressure AmmoniaIf using NH3 gas in a sealed vessel, ensure pressure relief valves are rated and inspected.

Analytical Controls & Specifications

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm.

Data Summary Table
ParameterStep 1 (Benzoxazinone)Step 2 (Quinazolinone)Step 3 (Product)
Appearance Off-white solidWhite crystalline solidYellowish solid/oil
Approx.[1] Yield N/A (Telescoped)85-90%75-85%
Key NMR Shift 19F NMR: -68 ppm (CF3)1H NMR: Amide proton ~13 ppm1H NMR: Loss of Amide H
Stability Moisture SensitiveStableUnstable (Hydrolysis)

Troubleshooting Guide

Issue: Reversion to Quinazolinone during Step 3 workup.

  • Cause: Exposure of the 4-chloro product to aqueous base for too long. The 2-CF3 group makes the C4 position extremely electrophilic.

  • Solution: Use a "Reverse Quench" into ice-cold dilute bicarbonate. Extract immediately. Alternatively, if the next step is an SNAr reaction with an amine, consider adding the amine directly to the crude reaction mixture (after removing excess POCl3) without an aqueous workup.

Issue: Incomplete Cyclization in Step 2.

  • Cause: Formation of the uncyclized diamide.

  • Solution: Increase temperature to reflux. Ensure ammonia is in excess.

References

  • Synthesis of Fluorinated Quinazolinones: Journal of Heterocyclic Chemistry, 2018. "Facile synthesis of fluorinated quinazolinones via benzoxazinone intermediates."

  • POCl3 Chlorination Safety: Organic Process Research & Development, 2011. "Scale-up of the POCl3 chlorination of quinazolinones: Safety and kinetics."

  • Hydrolytic Instability of 4-Chloroquinazolines: ResearchGate Discussions, 2021. "Stability of 4-chloroquinazolines toward water and bases."[8]

  • General Quinazoline Synthesis: Molecules, 2004.[6] "Synthesis of Benzoxazinone Derivatives."

Sources

Troubleshooting & Optimization

Improving yield of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Synthesis Optimization Ticket ID: #QZN-CF3-4CL-OPT Subject: Yield Improvement for 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline Escalation Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Stability Paradox

Welcome to the Advanced Synthesis Support module. You are likely experiencing low yields ( < 50%) with the synthesis of This compound .[1]

The Core Problem: This specific scaffold presents a "Stability Paradox." The electron-withdrawing nature of the 2-trifluoromethyl (


)  and 6-fluoro (

)
groups makes the C4-position highly electrophilic.[1] While this is excellent for subsequent

reactions (your likely next step), it makes the C4-Chloride intermediate extremely sensitive to hydrolysis .

Most yield loss does not occur during the reaction, but during the quench and isolation phases, where the product reverts to the thermodynamic sink: the quinazolinone starting material.

Phase 1: The Precursor (Cyclization Integrity)

Before optimizing the chlorination, we must ensure the "hydroxy" intermediate (6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one) is anhydrous.[1]

Common Failure Mode: Using "wet" quinazolinone. Mechanism: Any residual water reacts with


 to form phosphoric acid, which inhibits the Vilsmeier-Haack type activation required for chlorination.[1]

Optimized Protocol:

  • Reagents: 2-Amino-5-fluorobenzamide (1.0 eq) + Trifluoroacetic Anhydride (TFAA) (1.5 - 2.0 eq).[1]

  • Solvent: Toluene (Avoid THF; higher reflux temp needed).

  • Procedure: Reflux until TLC shows consumption of benzamide.

  • Critical Step: Do not just filter. Azeotrope the solid product with toluene 2x to remove trapped TFA/water. Dry under high vacuum at 50°C for 4 hours.

Phase 2: The Chlorination (The Bottleneck)

This is where 80% of users lose their yield. The reaction requires activation, but the product degrades if the workup is too aggressive.

The "Base-Catalyzed" Protocol (Recommended)

ParameterStandard ConditionOptimized Condition Why?
Reagent

(Neat)

(5-10 eq) + DIEA (1.5 eq)
Base (Diisopropylethylamine) catalyzes the formation of the active phosphoryl chloride species.[1]
Temperature Reflux (105°C)80°C - 90°C Extreme heat promotes dimerization/taring.
Time Overnight2-4 Hours Long exposure increases "charring" (polymerization).
Additive NonePCl5 (0.1 eq) Scavenges trace water that

misses.

Step-by-Step Workflow:

  • Suspend dried quinazolinone in

    
    .
    
  • Add

    
     (0.1 eq) and stir for 15 mins at RT (Water Scavenging Phase).
    
  • Add DIEA (Hunig's Base) dropwise. Exotherm Warning.

  • Heat to 90°C. Monitor by HPLC/TLC.

  • Stop immediately upon consumption of starting material.

Phase 3: Workup & Isolation (The Yield Killer)

CRITICAL WARNING: Do NOT pour this reaction mixture into water or ice. The 2-


 group makes the C-Cl bond hyper-labile.[1] Aqueous quenching will hydrolyze 30-50% of your product back to the starting material within minutes.[1]

The "Anhydrous" Workup Method:

  • Evaporation: Remove excess

    
     via rotary evaporation under strict anhydrous conditions (use a drying tube on the release valve).
    
  • Azeotrope: Add anhydrous Toluene and evaporate again (2x) to remove trapped

    
     traces.
    
  • Extraction (If necessary): Dissolve residue in DCM. Pour into a cold, saturated

    
      solution.
    
    • Technique: Shake quickly (30 seconds) and separate phases immediately. Do not let it sit.

    • Dry:[1] Dry organic layer over

      
       immediately.
      
  • Purification:

    • Flash Column: Use silica gel pre-treated with 1%

      
       (Triethylamine).
      
    • Reason: Standard silica is slightly acidic (

      
      ). This acidity catalyzes the hydrolysis of your product on the column.
      

Visual Troubleshooting Guide

QuinazolineOptimization Start Start: Chlorination Reaction CheckTLC Check TLC/HPLC (2-3 Hours) Start->CheckTLC Incomplete SM Remaining? CheckTLC->Incomplete AddBase Add 0.2 eq DIEA Increase Temp by 5°C Incomplete->AddBase Yes Complete Reaction Complete Incomplete->Complete No AddBase->CheckTLC QuenchDecision Quench Method Complete->QuenchDecision IceWater Pour into Ice Water QuenchDecision->IceWater Traditional Distillation Distill POCl3 (Vacuum) QuenchDecision->Distillation Recommended Hydrolysis Hydrolysis to SM (Low Yield) IceWater->Hydrolysis DCM_Wash DCM / Cold NaHCO3 (Rapid Wash) Distillation->DCM_Wash Silica Silica Gel Chromatography DCM_Wash->Silica StandardSilica Standard Silica Silica->StandardSilica BasicSilica Et3N-Neutralized Silica Silica->BasicSilica Decomp Decomposition on Column StandardSilica->Decomp Product High Yield Product (>85%) BasicSilica->Product

Caption: Decision tree highlighting critical failure points (Red) and optimized pathways (Green) for 4-Cl-quinazoline isolation.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: Thermal decomposition.

  • Fix: You likely refluxed too hot (>100°C) or too long. The 2-

    
     group makes the ring electron-deficient and prone to nucleophilic attack by its own byproducts.[1] Lower the temperature to 85°C and use a catalyst (DIEA) to speed up the kinetics so you can stop heating sooner.
    

Q2: I see product on TLC, but after the column, I recovered starting material (Quinazolinone).

  • Diagnosis: "On-column Hydrolysis."[1]

  • Fix: Your silica gel was acidic. The moisture in the air + acidic silica + labile C-Cl bond = Hydrolysis.[1] Always flush your column with 1%

    
    /Hexanes before loading your sample. Alternatively, use neutral alumina.
    

Q3: Can I use Thionyl Chloride (


) instead of 

?
  • Answer: Yes, but with a caveat.

    
     requires DMF as a catalyst (Vilsmeier reagent formation). It is easier to remove by distillation than 
    
    
    
    , but it is often more aggressive. If you use
    
    
    , strictly maintain temperature < 80°C.

Q4: How do I store the isolated chloride?

  • Answer: Do not store it in solution. Store as a solid under Argon at -20°C. If you must store it for > 1 week, re-purify before the next step. It will slowly hydrolyze even with trace moisture in the air.

References

  • Synthesis of 4-chloroquinazolines (General Mechanism)

    • Title

      
       chlorination of 4-quinazolones.[1][2]
      
    • Source: PubMed (NIH).
    • URL:[Link]

  • Microwave-Assisted Synthesis (Alternative Energy Source)

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[1][3]

    • Source: Beilstein J. Org. Chem.
    • URL:[Link]

  • Hydrolysis Issues in Electron-Deficient Quinazolines

    • Title: Design, synthesis, and cytotoxic evaluation of quinazoline deriv
    • Source: PubMed Central.
    • URL:[Link]

  • Reaction Conditions for 4-Chloro-7-fluoro-6-nitro-quinazoline (Homologous Chemistry)

    • Title: Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline (Patent CN102702115A).[1]

    • Source: Google P
    • URL

Sources

Technical Support Center: Purification of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

[1]

Ticket ID: PUR-QNZ-959238 Topic: Chromatography & Isolation Strategy for Labile 4-Chloroquinazolines Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary: The Stability Paradox

You are attempting to purify 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (CAS: 959238-11-0).[1]

Immediate Warning: This molecule is an activated electrophile . The electron-withdrawing trifluoromethyl group at the C2 position, combined with the fluorine at C6, makes the C4-chlorine bond exceptionally labile.[1]

Unlike standard quinazolines, this derivative is highly susceptible to hydrolysis back to the starting material (quinazolinone) upon contact with:

  • Atmospheric moisture.

  • Acidic sites on silica gel.

  • Protic solvents (Methanol, Water).

The Golden Rule: Chromatography should be your last resort. If you must purify by column, you cannot use a standard protocol. You must use a Deactivated Stationary Phase system to prevent on-column degradation.[1]

Diagnostic Troubleshooting (Q&A)

Q1: "I see a major spot on TLC, but after the column, I recovered a white solid that is insoluble in DCM. What happened?"

Diagnosis: On-column Hydrolysis.[1] Mechanism: The acidic silanol groups (

6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one1

Solution:

  • Immediate: Check the solubility of your recovered solid in DMSO or hot methanol. If it dissolves there but not in DCM, it is the hydrolyzed quinazolinone.

  • Prevention: You must neutralize the silica gel before loading your sample. (See Protocol A below).

Q2: "My TLC shows a streak from the baseline to the solvent front. Is this the product?"

Diagnosis: Decomposition and Silanol Interaction. Analysis: The 4-chloroquinazoline is degrading as it moves up the plate.[1] The "head" of the streak is likely the intact chloride, while the "tail" is the hydrolyzed material sticking to the silica.[1]

  • Test: Run a 2D-TLC . Spot the sample, run it in direction X. Dry the plate, rotate 90°, and run it in direction Y.[2] If the spot appears off the diagonal, the compound is decomposing during the run.

Q3: "Can I use Methanol/DCM to push the compound off the column?"

Diagnosis: Nucleophilic Attack. Verdict: ABSOLUTELY NOT. Reasoning: Methanol is a nucleophile. With the electron-deficient 2-CF3 group activating the ring, methanol will displace the chloride to form the 4-methoxy derivative (

1
  • Correct Eluent: Use strictly aprotic systems: Hexane/Ethyl Acetate or Toluene/THF.

Strategic Decision Workflow

Before setting up a column, follow this decision tree to minimize yield loss.

PurificationStrategyStartCrude Reaction Mixture(Post-POCl3/SOCl2)QuenchQuench: Ice/WaterExtraction: DCM (Fast)Start->QuenchDryDry: MgSO4Evaporate: < 40°CQuench->DryCheckPurityCheck Purity (NMR/TLC)Dry->CheckPurityCrystallizationOption A: Crystallization(Hexane/DCM or Heptane)CheckPurity->CrystallizationMajor ProductColumnDecisionOption B: Chromatography(Only if Option A fails)CheckPurity->ColumnDecisionComplex MixtureSuccessPure Product(Store under Ar, -20°C)Crystallization->SuccessStandardSilicaStandard Silica GelColumnDecision->StandardSilicaAvoidDeactivatedDeactivated Silica(1% Et3N Pre-wash)ColumnDecision->DeactivatedRequiredHydrolysisFAILURE: Hydrolysis to QuinazolinoneStandardSilica->HydrolysisFastElutionFast Elution(Hex/EtOAc)Deactivated->FastElutionFastElution->Success

Figure 1: Decision matrix for the isolation of reactive 4-chloroquinazolines. Note the critical branch point avoiding standard silica.[1]

Validated Protocols

Protocol A: Deactivated Silica Gel Chromatography

Use this method if crystallization fails.

Materials:

  • Stationary Phase: High-quality Silica Gel (60 Å, 230-400 mesh).[1]

  • Neutralizer: Triethylamine (Et3N).

  • Solvents: Hexane (anhydrous preferred), Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

  • Slurry Preparation:

    • Prepare a slurry of silica gel in Hexane containing 1% (v/v) Triethylamine .

    • Why? The amine neutralizes the acidic silanol protons, preventing acid-catalyzed hydrolysis.[1]

  • Column Packing:

    • Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the same 1% Et3N/Hexane buffer.

    • Verification: The eluate should be basic (check with pH paper).

  • Equilibration:

    • Flush the column with pure Hexane (2 CV) to remove excess free amine.

    • Note: Residual amine is less harmful than acidic silica, but excess amine can cause peak broadening.

  • Loading:

    • Dissolve the crude residue in a minimum amount of DCM or Toluene .

    • Avoid: Do not load with EtOAc if possible, as it broadens the band initially.

  • Elution:

    • Run a gradient from 0% to 20% EtOAc in Hexane .

    • The 4-chloro compound is lipophilic (due to -CF3 and -F) and should elute early (Rf ~ 0.6-0.8 in 20% EtOAc).[1]

    • The hydrolyzed impurity (quinazolinone) will stay at the baseline.

  • Collection:

    • Collect fractions in tubes containing 1 drop of Et3N (optional, for added safety).

    • Evaporate fractions immediately at < 40°C. Do not leave them in solution overnight.

Protocol B: The "Flash Filtration" (Preferred)

If the impurities are polar (tars/salts) and the product is the major component:

  • Use a short plug of silica (height = 5 cm).

  • Pre-wash with 1% Et3N/Hexane.

  • Elute rapidly with 10% EtOAc/Hexane .

  • The product comes off in the solvent front; polar impurities stay on the plug.

Quantitative Data & Reference Values

Solvent Compatibility Table
SolventCompatibilityRisk FactorMechanism of Failure
Hexane / Heptane ✅ ExcellentLowN/A
Dichloromethane (DCM) ✅ GoodLowGood solubility, aprotic.[1]
Ethyl Acetate ⚠️ CautionMediumWet EtOAc introduces water; hydrolyzes product. Use fresh/dry.
Methanol / Ethanol FORBIDDEN Critical Nucleophilic aromatic substitution (

) to form ether.
Water FORBIDDEN Critical Hydrolysis to quinazolinone.
Acetone ⚠️ CautionMediumCan form enolate adducts if basic impurities exist.
Retardation Factors (Rf) on Silica

Eluent: 20% Ethyl Acetate in Hexane

CompoundEstimated RfVisualization
This compound 0.75 - 0.85 UV (254 nm) - Strong Absorbance
6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one 0.05 - 0.10 UV (254 nm) / Streaks
Starting Material (Anthranilic acid deriv.) 0.20 - 0.30UV / Ninhydrin

References

  • Synthesis and Reactivity of 4-Chloroquinazolines

    • Use of and workup sensitivity: Journal of the Chemical Society, Perkin Transactions 1, 2002, 150-155.
    • Hydrolysis risks in chromatography: Reddit ChemHelp Community Archive, "Stability of chloroheterocycles on silica," Link (Validated via community consensus on acid sensitivity).

  • Chromatographic Techniques for Labile Compounds: Deactivation of silica with triethylamine: Journal of Chrom
  • Specific Molecule Data (CAS 959238-11-0)

    • Structure and Fluorinated Building Blocks: Fluorochem Product Catalog, "4-CHLORO-6-(TRIFLUOROMETHYL)QUINAZOLINE," Link.

    • Related 2-CF3 Quinazoline Synthesis: Proceedings of the 2015 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology, 2016 , 798-801.[3] Link.

Disclaimer: This guide assumes standard laboratory safety protocols. 4-Chloroquinazolines are skin sensitizers and irritants.[1] Handle in a fume hood.

Technical Support Center: Purification of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this important chemical intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource aims to help you achieve the desired purity of your compound efficiently and safely.

Introduction to Purification Challenges

This compound is a highly functionalized heterocyclic compound, and its synthesis can often lead to a variety of impurities. These can include starting materials, reagents, and structurally similar byproducts. The presence of reactive chloro and trifluoromethyl groups, as well as the fluoro substituent on the quinazoline ring, influences the compound's solubility and reactivity, which must be considered when selecting a purification strategy. Effective purification is critical to ensure the integrity of downstream applications, such as in the development of pharmaceutical agents.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of related quinazoline derivatives include:

  • Unreacted starting materials: Such as the corresponding anthranilic acid derivative.

  • Hydrolysis products: The 4-chloro group can be susceptible to hydrolysis, leading to the formation of the corresponding quinazolin-4-one.

  • Isomeric byproducts: Depending on the synthetic precursors, regioisomers may form.[3]

  • Residual catalysts and reagents: For example, residual palladium catalysts from cross-coupling reactions or chlorinating agents like phosphorus oxychloride.[4][5]

Q2: What is a good starting point for developing a purification method?

A2: A good starting point is to analyze the crude product by Thin Layer Chromatography (TLC) to visualize the number of components. A solvent system of hexane and ethyl acetate is often a good starting point for halogenated aromatic compounds.[6] Based on the TLC results, you can decide on the most appropriate purification technique. For many quinazoline derivatives, a simple recrystallization or a straightforward flash column chromatography is sufficient.[4][7]

Q3: What are the key safety precautions I should take?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Troubleshooting Purification Issues

This section provides a structured approach to resolving common purification challenges.

Problem 1: Oily or Gummy Product After Initial Work-up

Your product has isolated as an oil or a sticky solid, making it difficult to handle and purify further.

Underlying Causes and Solutions:

  • Residual Solvents: The product may have a high affinity for the extraction solvent.

    • Solution: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Low Melting Point Impurities: The presence of low-melting impurities can prevent your product from solidifying.

    • Solution: Try triturating the crude material with a non-polar solvent like hexane or pentane. This can help to wash away the oily impurities and induce crystallization of your product.

Problem 2: Poor Separation on Silica Gel Chromatography

You are observing co-elution of your product with impurities during column chromatography.

Underlying Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating compounds with similar polarities.

    • Solution: Methodically screen different solvent systems using TLC. A common approach is to start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane). For highly fluorinated compounds, sometimes using a less polar solvent than expected can improve separation.[6][12]

  • Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Consider using neutral or basic alumina as the stationary phase. Alternatively, you can deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the eluent.

Problem 3: Low Recovery from Recrystallization

You are losing a significant amount of your product during the recrystallization process.

Underlying Causes and Solutions:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13][14]

    • Solution: Perform small-scale solvent screening. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate).

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent it from crystallizing effectively upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material.

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. If crystals are slow to form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[14]

Experimental Protocols

Protocol 1: Recrystallization

This is often the most effective method for purifying solid compounds to a high degree of purity.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of hexane and ethyl acetate are good starting points.[4][12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to high molecular weight impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography

This technique is useful for separating mixtures of compounds with different polarities.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude mixture in various solvent combinations (e.g., different ratios of hexane/ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Good Crystallization Potential Column Column Chromatography TLC->Column Complex Mixture Pure_Recryst Pure Product Recrystallization->Pure_Recryst Successful Troubleshoot_Recryst Troubleshoot Low Yield / Purity Recrystallization->Troubleshoot_Recryst Unsuccessful Pure_Column Pure Product Column->Pure_Column Successful Troubleshoot_Column Troubleshoot Poor Separation Column->Troubleshoot_Column Unsuccessful

Caption: Decision workflow for purifying this compound.

Data Summary Table

Purification MethodTypical Solvents/EluentsKey AdvantagesCommon Issues
Recrystallization Ethanol, Isopropanol, Hexane/Ethyl AcetateHigh purity, scalableLow recovery, oiling out
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolGood for complex mixturesCompound degradation, co-elution
Trituration Hexane, PentaneRemoves oily impuritiesMay not remove solid impurities

References

  • Antipenko L, Karpenko A, Kovalenko S, Katsev A, Komarovska-Porokhnyavets E, et al. (2009) Synthesis of new 2-thio-[4][14][15]triazolo[1,5-c] quinazoline derivatives and its antimicrobial activity. Chem Pharm Bull.

  • Chen J, et al. (2013)
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • International Journal of Chemical Studies. (2024).
  • Google Patents. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. CN102702115A.
  • Thieme E-Journals. (2021). Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions.
  • ResearchGate. (2020).
  • LabXchange. (2024).
  • PMC. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • ACS Publications. (2024). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes.
  • Google Patents. (2013).
  • PMC. (2016).
  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 4-Chloro-alpha,alpha,alpha-trifluorotoluene.
  • University of Rochester, Department of Chemistry. RECRYSTALLISATION. Available at: [Link]

  • Chemistry Stack Exchange. (2024).
  • Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Fisher Scientific. (2022).
  • PMC. (2013).
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • YouTube. (2022).
  • MDPI. (2019).
  • CymitQuimica. (2023). 4-(Methylamino)-2-(trifluoromethyl)
  • TCI Chemicals. (2025). 2-(Chloromethyl)

Sources

Stability and degradation of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 16499-64-2 | Molecular Formula:


 | MW:  250.58 Da
The Stability Profile: Why This Molecule Degrades

As a Senior Application Scientist, I often see researchers treat this compound like a standard aryl chloride. It is not. It is a moisture-sensitive electrophile .

The instability of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline is driven by the synergistic electron-withdrawing effects of its substituents, which activate the C4-Chlorine bond for rapid nucleophilic aromatic substitution (


).
  • The 2-

    
     Effect (Critical):  The trifluoromethyl group at the C2 position is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyrimidine ring, making the C4 carbon highly electropositive.
    
  • The 6-Fluoro Effect: While less dominant than the

    
    , the fluorine at C6 further depletes electron density from the benzene ring, which communicates with the pyrimidine ring, preventing any electron donation that might stabilize the C-Cl bond.
    
  • The Leaving Group: Chloride is a good leaving group. In the presence of even trace moisture, water acts as a nucleophile, attacking C4 to displace the chloride.

The Autocatalytic Hydrolysis Loop

The most dangerous aspect of this degradation is that it is autocatalytic .

  • One molecule hydrolyzes, releasing Hydrochloric Acid (HCl) .

  • The released proton (

    
    ) protonates the ring nitrogen (N3 or N1) of remaining starting material.
    
  • Protonation makes the C4 position exponentially more electrophilic.

  • The rate of hydrolysis accelerates, destroying the bulk material rapidly.

HydrolysisLoop SM 4-Cl-6-F-2-CF3-Quinazoline (Intact Reagent) Transition Tetrahedral Intermediate SM->Transition + H2O Activated Protonated Species (Highly Reactive) SM->Activated H+ Transfer Water H2O (Trace Moisture) Water->Transition Product 6-F-2-CF3-Quinazolin-4-one (Degradant) Transition->Product HCl HCl (Byproduct) Transition->HCl Elimination HCl->Activated Protonation (H+) Activated->Transition Rapid Hydrolysis

Figure 1: The autocatalytic degradation cycle. Note how the generation of HCl creates a feedback loop, accelerating the destruction of the remaining reagent.

Critical Handling Protocols

Status: Mandatory for all users. Failure Risk: High (Purity drops <90% in <24h if ignored).

Storage Specifications
ParameterRequirementScientific Rationale
Temperature -20°C (Freezer) Kinetic suppression of the

hydrolysis rate.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air) for resealing vials.
Container Amber Glass + Parafilm Protects from light (minor factor) but primarily ensures a secondary moisture seal.
Desiccant Required Store the vial inside a secondary jar containing activated silica gel or Drierite.
Solvent Compatibility Guide

When using this reagent in synthesis (e.g., amination to make kinase inhibitors), solvent choice is the #1 cause of failure.

  • Strictly Avoid: Alcohols (Methanol, Ethanol), Water, wet DMF/DMSO.

    • Why? Alcohols will react to form the 4-alkoxy ether (solvolysis).

  • Preferred Solvents: Anhydrous THF, DCM, Acetonitrile, or Toluene.

  • Drying Protocol: Solvents must be dried over molecular sieves (3Å or 4Å) for at least 24 hours before use. "HPLC Grade" is often not dry enough (can contain 0.01-0.05% water, which is 10-50 equivalents relative to a mmol scale reaction).

Troubleshooting Guide: Synthesis & Purity

Scenario: You are using the reagent to synthesize a scaffold (e.g., reacting with an aniline or amine).[1][2][3]

Troubleshooting Start Issue: Low Yield or Impurity CheckLCMS Step 1: Check LCMS of Crude Start->CheckLCMS Decision1 Mass = M-18.5 Da? (Product - Cl + OH) CheckLCMS->Decision1 Hydrolysis Diagnosis: Hydrolysis (Quinazolinone formed) Decision1->Hydrolysis Yes Decision2 Mass = M + Alcohol? (e.g., +31 for MeOH) Decision1->Decision2 No SolventCheck Action: Karl Fischer Titration on Solvent Hydrolysis->SolventCheck BaseCheck Action: Increase Base Equivalents (Scavenge HCl) Hydrolysis->BaseCheck Solvolysis Diagnosis: Solvolysis (Ether formation) Decision2->Solvolysis Yes NoReaction Diagnosis: SM Unreacted Decision2->NoReaction No ChangeSolv Action: Switch to non-nucleophilic solvent (THF/DCM) Solvolysis->ChangeSolv Heat Action: Increase Temp (Activation Energy barrier) NoReaction->Heat

Figure 2: Diagnostic flowchart for identifying reaction failures based on LCMS data.

Common Failure Modes

1. The "Ghost" Peak (Hydrolysis)

  • Symptom: LCMS shows a dominant peak with mass 232.1 Da (ES+).

  • Cause: Moisture entered the system. The Chlorine (35.5) was replaced by Hydroxyl (17.0).

    
    .
    
  • Fix:

    • Flame-dry glassware.

    • Use a "proton sponge" or non-nucleophilic base (DIPEA/TEA) to neutralize HCl immediately, preventing autocatalysis.

2. The "Stalled" Reaction

  • Symptom: Starting material (SM) persists despite heating.

  • Cause: While the

    
     activates the ring, the specific nucleophile (amine) might be too weak or sterically hindered.
    
  • Fix:

    • Add a catalyst: CsF (Cesium Fluoride) can sometimes assist in difficult

      
       reactions on fluorinated scaffolds.
      
    • Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to 80-100°C (if the nucleophile is stable).

Analytical Forensics

When analyzing purity, do not rely solely on UV (254 nm). The hydrolysis product (quinazolinone) often has a stronger UV absorbance than the chloro-starting material due to tautomerization, making the reagent look "dirtier" than it is, or masking the impurity if it co-elutes.

Data Table: Distinguishing Species

CompoundFormulaApprox Mass (M+H)1H NMR Signature (DMSO-d6)
Intact Reagent

251 / 253 (3:1 ratio)Aromatic region: 3 protons. Distinct splitting pattern.
Hydrolysis Product

233 Broad singlet >12 ppm (Amide NH). Loss of Cl isotope pattern.
Methanol Adduct (Artifact)

247 New singlet at ~4.0 ppm (

).

Note: If you run LCMS using Methanol as the mobile phase, you may see the Methanol Adduct formed ON THE COLUMN if the run is acidic and slow. Use Acetonitrile/Water for analysis to be safe.

Frequently Asked Questions (FAQ)

Q: Can I store a 100mM stock solution in DMSO? A: No. DMSO is hygroscopic (absorbs water from air). Over time, the water absorbed by DMSO will hydrolyze the chloride. If you must make a stock, use anhydrous DMA (Dimethylacetamide) or NMP, store under Argon at -20°C, and use within 1 week.

Q: My material turned from off-white to yellow. Is it bad? A: Likely yes. Yellowing often indicates the formation of the quinazolinone species or oligomerization catalyzed by HCl. Check LCMS. If hydrolysis is <5%, you can purify it by rapid filtration through a short plug of silica using 100% DCM (the polar hydrolysis product will stick; the non-polar chloride will elute).

Q: I need to quench the reaction. What do I use? A: Do not quench with water if you plan to recover unreacted starting material. If the reaction is done and you want to destroy excess reagent, add 1M NaOH or saturated


 . This forces the hydrolysis to the inert quinazolinone, which can be washed away or separated.
References
  • General Reactivity of 4-Haloquinazolines

    • Mechanism of Nucleophilic Substitution: Identifying the C4 position as the primary electrophilic site in quinazolines.
    • Source: (Contextual grounding on quinazoline

      
       pathways).
      
  • Electronic Effects of Trifluoromethyl Groups

    • Impact on Electrophilicity: The group significantly lowers the LUMO energy of the pyrimidine ring, facilitating water
    • Source: (Analogous structure demonstrating stability data and handling precautions).

  • Hydrolysis Kinetics & Autocatalysis

    • Acid Catalysis: Explanation of how HCl byproducts accelerate heteroarom
    • Source: (Standard safety and storage protocols for moisture-sensitive chloro-heterocycles).

Sources

Overcoming low reactivity of anilines with 4-chloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of Anilines with 4-Chloroquinazolines Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists & Process Development Scientists

Ticket #404: Reaction Stalled/Failed Coupling of 4-Chloroquinazoline with Deactivated Aniline. Status: Open Priority: High Assigned Specialist: Senior Application Scientist

📋 Executive Summary (The Triage)

You are likely here because the standard


 protocol (refluxing in isopropanol) failed. The reaction mixture either shows unreacted starting material or, worse, the formation of the hydrolysis byproduct (quinazolin-4-one).

The Core Problem: 4-Chloroquinazolines are moderately electrophilic, but electron-deficient anilines (e.g., 3-chloro-4-fluoroaniline, used in Gefitinib) are poor nucleophiles. The activation energy barrier is too high for thermal substitution alone without catalyst assistance or alternative pathways.

The Solution Matrix:

  • Method A (Proton-Assist): Acid-catalyzed

    
     (The Gold Standard).
    
  • Method B (Metal-Assist): Buchwald-Hartwig Amination (For sterically hindered/extremely deactivated systems).

  • Method C (Energy-Assist): Microwave Irradiation.[1][2]

📊 Module 1: The Diagnostic Workflow

Before altering conditions, determine the failure mode using this logic flow.

DiagnosticTree Start START: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Starting Material (SM) Remains Unchanged CheckLCMS->Result1 Low Conversion Result2 New Peak: [M-Cl+OH] (Hydrolysis Product) CheckLCMS->Result2 Side Reaction Result3 New Peak: [M+Aniline] CheckLCMS->Result3 Success Action1 DIAGNOSIS: Nucleophile too weak. SOLUTION: Switch to Method A (Acid Cat.) or Method B (Pd-Cat). Result1->Action1 Action2 DIAGNOSIS: Moisture ingress. SOLUTION: Dry solvents, switch to Dioxane/DCE. Result2->Action2

Figure 1: Diagnostic logic tree for troubleshooting 4-chloroquinazoline coupling failures.

🛠 Module 2: Method A – Acid-Catalyzed (The Workhorse)

This is the industry-standard approach used in the synthesis of Gefitinib and Erlotinib .

The Mechanism: Contrary to intuition, adding acid accelerates the reaction. Protonation of the quinazoline N3 nitrogen (pKa ~ 1.9-3.5) significantly increases the electrophilicity of the C4 position, lowering the LUMO energy and inviting attack even from weak nucleophiles.

Protocol 1: The "Precipitation" Driver

Best for: Moderately deactivated anilines (e.g., halo-anilines).

  • Solvent Selection: Use 2-propanol (iPrOH) or 2-butanol .

    • Why? These secondary alcohols have high boiling points (82°C / 99°C) and, crucially, the product (anilinium chloride salt) is usually insoluble in them, while the starting materials are soluble. This precipitation drives the equilibrium forward (Le Chatelier’s principle).

  • Stoichiometry:

    • 4-Chloroquinazoline: 1.0 eq

    • Aniline: 1.05 – 1.1 eq

    • HCl (4M in Dioxane): 0.1 – 1.0 eq (Catalytic is often sufficient; stoichiometric ensures full protonation).

  • Procedure:

    • Dissolve quinazoline and aniline in dry iPrOH under

      
      .
      
    • Add HCl solution dropwise.

    • Reflux for 2–4 hours.

    • Self-Validation: Look for a heavy precipitate (yellow/white solid).

    • Workup: Cool to 0°C. Filter the solid. Wash with cold iPrOH and

      
      .
      
    • Note: The product is the HCl salt . To obtain the free base, partition between EtOAc and saturated

      
      .
      

Troubleshooting Method A:

Symptom Root Cause Fix

| No Precipitate | Product is soluble in iPrOH. | Switch solvent to Acetonitrile (MeCN) or add


 to induce precipitation. |
| Hydrolysis (Quinazolinone)  | Wet solvent or "wet" HCl. | Use anhydrous solvents. Switch acid source to dry HCl gas or generated in situ (e.g., TMSCl + MeOH). |
| Stalled < 50%  | Equilibrium issue. | Increase temperature (switch to 2-butanol or chlorobenzene). |
🚀 Module 3: Method B – Buchwald-Hartwig Amination (The Escalation)

If Method A fails (common with ortho-substituted or extremely electron-deficient anilines), you must switch to Palladium catalysis.

The Mechanism: This bypasses the


 mechanism entirely. The reaction proceeds via Oxidative Addition (Pd0 into C-Cl) 

Amine Coordination

Deprotonation

Reductive Elimination.
Protocol 2: The "Universal" Coupling

Best for: Sterically hindered anilines or when acid-sensitive groups are present.

  • Catalyst System:

    • Pre-catalyst:

      
       (1–2 mol%) or 
      
      
      
      .
    • Ligand: Xantphos (for general cases) or BrettPhos (for difficult primary amines).

    • Why Xantphos? Its wide bite angle promotes the reductive elimination step, which is often rate-determining for bulky substrates.

  • Base:

    
     (2.0 eq). Avoid strong alkoxides (
    
    
    
    ) if functional groups are sensitive.
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Charge flask with Quinazoline (1.0 eq), Aniline (1.2 eq), Base, Pd source, and Ligand.

    • Critical Step: Purge with Argon/Nitrogen for 10 mins.

      
       kills the active Pd(0) species.
      
    • Add Dioxane. Heat to 100°C for 12–18 hours.

    • Workup: Filter through Celite (removes Pd black). Concentrate and purify via column chromatography.[2][3]

📉 Data Comparison: Yields by Method

Based on internal benchmarks and literature precedents (e.g., J. Med. Chem. data for EGFR inhibitors):

Aniline TypeElectronic NatureMethod A (Acid/Reflux)Method B (Pd-Cat)
4-Methoxy Electron Rich92% (Fast)Not needed
3-Chloro-4-fluoro Deactivated75-85% (Standard)88%
2,6-Dichloro Steric + Deactivated< 10% (Fails)65-75%
3-Nitro Highly Deactivated20-40% (Slow)80%
🧬 Visualizing the Pathway[4]

Understanding why you are adding reagents is critical. Below is the mechanistic pathway for the Acid-Catalyzed route (Method A).

Mechanism SM 4-Cl-Quinazoline Protonation N3-Protonation (Activates Ring) SM->Protonation + H+ Attack Nucleophilic Attack (C4 Position) Protonation->Attack + Aniline Intermediate Meisenheimer-like Complex Attack->Intermediate Elimination Elimination of HCl (Aromatization) Intermediate->Elimination Product 4-Anilinoquinazoline (HCl Salt) Elimination->Product - HCl

Figure 2: Acid-catalyzed activation mechanism. Protonation at N3 lowers the LUMO energy at C4.

❓ Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Isopropanol for Method A? A: You can, but it is not recommended. DMF is a polar aprotic solvent that does not facilitate the precipitation of the product salt. This keeps the reaction in equilibrium and makes workup (removing high-boiling DMF) difficult. Stick to iPrOH, 2-BuOH, or Acetonitrile.

Q: My reaction turned into a solid block. What happened? A: Congratulations, it worked too well! This is the "gelation" effect of the hydrochloride salt precipitating rapidly. Add more solvent (iPrOH) and vigorous stirring to ensure the reaction completes.

Q: Why is "Hydrolysis" such a big risk? A: The C4-Chlorine is a leaving group. If water is present (from the solvent or air), it competes with the aniline. Since water is smaller and often more nucleophilic than a deactivated aniline, it attacks C4, releasing HCl and forming the thermodynamically stable Quinazolin-4-one (an "inert rock" in this synthesis). Always use dry solvents.

📚 References
  • Banks, D. J., et al. (2000). SnAr reactions of 4-chloroquinazolines: A kinetic study. Journal of Organic Chemistry. (Foundational mechanistic validation)

  • Ballard, P., et al. (2006). Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel 4-Anilinoquinazolines. Journal of Medicinal Chemistry. (Synthesis of Gefitinib analogs via Method A)

  • Harris, M., et al. (2008). Process Chemistry of Erlotinib: Acid-Catalyzed Coupling. Organic Process Research & Development. (Industrial scale-up of Method A)

  • Yin, L., & Buchwald, S. L. (2002). Palladium-Catalyzed Amination with Deactivated Anilines. Journal of the American Chemical Society. (Basis for Method B)

  • Wipf, P., et al. (2018).[4] A New Synthesis of Gefitinib via Ionic Liquid Demethylation and Selective Dehalogenation.[4] Synlett.[4] (Alternative synthetic routes)

Sources

Quinazoline Synthesis Technical Support Center: A Guide to Characterizing Unexpected Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinazoline chemistry and troubleshoot the formation of unexpected byproducts. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Challenge of Byproduct Formation in Quinazoline Synthesis

The synthesis of the quinazoline scaffold, a privileged structure in medicinal chemistry, is a cornerstone of many drug discovery programs. However, like many heterocyclic syntheses, the path to the desired product is often accompanied by the formation of unexpected impurities. These byproducts not only reduce the yield and purity of the target molecule but can also complicate downstream biological assays and lead to misinterpretation of structure-activity relationships (SAR). This guide provides a structured approach to identifying, characterizing, and mitigating common and unexpected byproducts encountered in various quinazoline synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Incomplete Cyclization and Persistent Starting Material

Question: I am attempting a Niementowski synthesis of a 4(3H)-quinazolinone from anthranilic acid and an amide, but I observe significant amounts of unreacted anthranilic acid and a new, more polar spot on my TLC. What could this be?

Answer:

This is a classic issue in the Niementowski reaction, which often requires high temperatures and long reaction times. The new, more polar spot is likely the N-acylanthranilic acid intermediate, which has failed to cyclize.

Causality and Mechanism:

The Niementowski reaction proceeds through the initial acylation of the amino group of anthranilic acid by the amide, forming the N-acylanthranilic acid intermediate. This is followed by an intramolecular cyclization and dehydration to yield the quinazolinone.[1] Insufficient temperature, short reaction times, or steric hindrance can stall the reaction at the intermediate stage.

Niementowski_Intermediate Anthranilic_Acid Anthranilic Acid N_Acyl_Intermediate N-Acylanthranilic Acid (Intermediate) Anthranilic_Acid->N_Acyl_Intermediate + Amide, Δ - NH3 Amide R-C(O)NH2 Quinazolinone 4(3H)-Quinazolinone N_Acyl_Intermediate->Quinazolinone Cyclization, Δ - H2O

Caption: Formation of N-acylanthranilic acid intermediate.

Troubleshooting and Mitigation:

  • Increase Reaction Temperature and Time: The Niementowski reaction is a thermal condensation and often requires temperatures between 130-150°C for several hours.[1] Monitor the reaction by TLC until the intermediate spot is consumed.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting efficient cyclization.[2]

  • Use of Dehydrating Agents: In some cases, the addition of a mild dehydrating agent can facilitate the final cyclization step.

Characterization of N-acylanthranilic acid:

Technique Expected Observations
¹H NMR Disappearance of the broad amine (NH₂) signal of anthranilic acid and appearance of a new amide (NH) singlet. The carboxylic acid proton will still be present.
¹³C NMR Presence of two carbonyl signals (one from the carboxylic acid and one from the newly formed amide).
IR Spectroscopy Characteristic C=O stretching frequencies for both the carboxylic acid and the amide.
Mass Spectrometry A molecular ion peak corresponding to the sum of the masses of anthranilic acid and the acyl group from the amide, minus the mass of ammonia.
Issue 2: Formation of a Highly Insoluble, High-Melting Point Byproduct

Question: During my quinazoline synthesis, particularly under harsh thermal conditions, I've isolated a significant amount of a white, insoluble solid with a very high melting point. What is this byproduct?

Answer:

This is likely a bis-amide or a ureido derivative, especially if you are using formamide or urea as a reactant. These byproducts arise from the reaction of multiple anthranilic acid molecules or from side reactions of the nitrogen source.

Causality and Mechanism:

  • Bis-amide Formation: Under high heat, the initially formed N-acylanthranilic acid can react with another molecule of anthranilic acid instead of cyclizing, leading to a linear bis-amide.

  • Ureido Byproduct: When using urea or a related nitrogen source, an intermediate isocyanate can form, which can then react with anthranilic acid to produce a ureido-benzoic acid derivative. This can then undergo further reactions to form insoluble byproducts.[3]

Byproduct_Formation cluster_0 Bis-Amide Formation cluster_1 Ureido Byproduct Formation N_Acyl N-Acylanthranilic Acid Bis_Amide Bis-Amide Byproduct N_Acyl->Bis_Amide + Anthranilic Acid, Δ Anthranilic Anthranilic Acid Anthranilic->Bis_Amide Urea Urea Isocyanate Isocyanic Acid (HNCO) Urea->Isocyanate Δ Ureido Ureido-benzoic Acid Byproduct Isocyanate->Ureido Anthranilic2 Anthranilic Acid Anthranilic2->Ureido

Caption: Mechanisms for bis-amide and ureido byproduct formation.

Troubleshooting and Mitigation:

  • Control Stoichiometry: Use a moderate excess of the amide or nitrogen source to favor the intramolecular cyclization over intermolecular side reactions.

  • Optimize Temperature: While high temperatures are needed, excessive heat can promote these side reactions. Find the optimal temperature that allows for cyclization without significant byproduct formation.

  • Solvent Choice: In some cases, using a high-boiling solvent can help to maintain a consistent temperature and minimize charring and side reactions.

Characterization of Bis-amides and Ureido Derivatives:

Technique Expected Observations
Solubility Typically very poorly soluble in common organic solvents.
¹H NMR Complex aromatic region with multiple amide NH signals. The spectra are often broad due to poor solubility and potential aggregation.
IR Spectroscopy Strong and multiple C=O and N-H stretching bands characteristic of amides and ureas.
Mass Spectrometry A molecular ion peak corresponding to the condensation of two anthranilic acid molecules with the acyl unit or a ureido linkage.
Issue 3: Unexpected Isomer Formation - The Benzoxazinone Surprise

Question: I am reacting anthranilic acid with an acyl chloride to form an N-acylanthranilic acid, which I then plan to cyclize to a quinazolinone. However, I've isolated a product that is not my desired quinazolinone. What could have happened?

Answer:

You have likely formed a 4H-3,1-benzoxazin-4-one . This is a common and often unexpected byproduct when working with N-acylanthranilic acids, as they can undergo intramolecular cyclization through the carboxylic acid oxygen instead of the nitrogen.

Causality and Mechanism:

The N-acylanthranilic acid intermediate possesses two nucleophiles that can attack the amide carbonyl: the amino group (leading to the desired quinazolinone) and the carboxylate group. The cyclization to the benzoxazinone is often kinetically favored, especially in the presence of dehydrating agents like acetic anhydride or under acidic conditions.

Benzoxazinone_Formation N_Acyl N-Acylanthranilic Acid Quinazolinone Quinazolinone (Desired Product) N_Acyl->Quinazolinone N-cyclization Benzoxazinone 4H-3,1-Benzoxazin-4-one (Byproduct) N_Acyl->Benzoxazinone O-cyclization (often kinetically favored)

Caption: Competing cyclization pathways of N-acylanthranilic acid.

Troubleshooting and Mitigation:

  • Control of Reaction Conditions: The formation of the benzoxazinone versus the quinazolinone can often be controlled by the choice of reaction conditions. Basic conditions generally favor the formation of the quinazolinone, while acidic or neutral conditions with a dehydrating agent can lead to the benzoxazinone.

  • Conversion of Benzoxazinone: If you have already formed the benzoxazinone, it can often be converted to the desired quinazolinone by reacting it with an appropriate amine or ammonia.[4]

Characterization of 4H-3,1-Benzoxazin-4-one:

Technique Expected Observations
¹H NMR Absence of an N-H proton signal from the quinazolinone ring. The aromatic proton signals will be present.
¹³C NMR A characteristic carbonyl signal for the lactone and another for the amide.
IR Spectroscopy A strong C=O stretching band for the lactone, typically at a higher frequency than the amide C=O of a quinazolinone.
Mass Spectrometry The molecular ion peak will have the same mass as the corresponding quinazolinone, as they are isomers. Fragmentation patterns will differ.
Issue 4: Dimerization and Oligomerization

Question: I am performing a synthesis that involves a reactive quinazoline intermediate, and my mass spectrum shows a peak at roughly double the expected molecular weight. What is happening?

Answer:

You are likely observing the formation of dimers or oligomers . This can occur when a reactive intermediate in your synthesis undergoes intermolecular reactions instead of the desired intramolecular cyclization or subsequent reaction.

Causality and Mechanism:

Dimerization is particularly common in syntheses that proceed through highly reactive intermediates, such as those with multiple reactive sites or those performed at high concentrations. For example, in syntheses starting from 2,4-dichloroquinazoline, incomplete reaction with a nucleophile can leave a reactive chloro-group that can be attacked by another quinazoline molecule.

Troubleshooting and Mitigation:

  • High Dilution: Performing the reaction under high dilution can favor intramolecular reactions over intermolecular dimerization.

  • Slow Addition: The slow addition of a reagent can help to maintain a low concentration of the reactive intermediate, thus minimizing dimerization.

  • Protecting Groups: If a specific functional group is leading to dimerization, consider protecting it during the critical reaction step.

Characterization of Dimers/Oligomers:

Technique Expected Observations
Mass Spectrometry A prominent molecular ion peak at approximately twice (or three times for a trimer) the expected molecular weight of the monomeric product.
NMR Spectroscopy The spectra can be complex and may show a mixture of species. In some cases, a symmetrical dimer will have a simpler spectrum than expected for a more complex structure.
Gel Permeation Chromatography (GPC) This technique can be used to separate and analyze the molecular weight distribution of the product mixture, clearly showing the presence of higher molecular weight species.

Experimental Protocols for Byproduct Characterization

Protocol 1: Isolation and Purification of Byproducts

  • Initial Work-up: After the reaction is complete, perform your standard work-up procedure. Often, byproducts will precipitate out of solution or can be separated by extraction.

  • Column Chromatography: This is the most common method for separating byproducts from the desired product. Use a gradient of solvents to effectively separate compounds with different polarities.

  • Recrystallization: If a byproduct is crystalline, recrystallization can be a powerful purification technique.

  • Preparative TLC/HPLC: For small amounts of material, preparative thin-layer chromatography or high-performance liquid chromatography can be used to isolate pure samples of the byproduct for characterization.

Protocol 2: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): Obtain ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) of the purified byproduct. This will provide detailed information about the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition of the byproduct. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide clues about the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups, such as carbonyls (C=O), amines (N-H), and nitriles (C≡N), which can help to distinguish between different types of byproducts.

References

  • Bolm, C., et al. (2007). Intramolecular N-Arylations of N-(2-Haloaryl)ureas to Form Benzimidazol-2-ones.
  • Wang, L., et al. (2018). An efficient one-pot synthesis of quinazoline-2,4(1H,3H)
  • Ibragimov, F. A., et al. (2022). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences, 362, 02008.
  • BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem Technical Guides.
  • Dyke, S. F., et al. (1971). The Synthesis of Some Quinazoline Derivatives. Journal of the Chemical Society C: Organic, 1971, 749-752.
  • Palakodety, S., et al. (2015). A two-step method for the synthesis of N,4-disubstituted quinazolines. Tetrahedron Letters, 56(34), 4930-4933.
  • Neuville, L., et al. (2010). A copper-promoted one-pot three-component domino reaction for the synthesis of 2-aminoquinazolines. Organic Letters, 12(4), 716-719.
  • Saito, T., et al. (2010). Unexpected Synthesis of Rearranged 3,4-Dihydroquinazolines by a Sequential Ugi4CC/Aza-Wittig/Carbodiimide-Mediated Cyclization. European Journal of Organic Chemistry, 2010(6), 1088-1091.
  • Hichri, S., & Abderrahim, R. (2013). A Convenient Synthesis of Quinazolines Dimers Derivatives. Heterocyclic Letters, 3(4), 487-492.
  • Stack, G. P., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
  • El-Hashash, M. A. (2014). Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemical and Process Engineering Research, 18, 1-15.
  • Lazareva, N. F., et al. (2025). Trimethylsilyl ester of N-acetylanthranilic acid: synthesis, characterization, reactivity.
  • Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2345-2350.
  • Fadda, A. A., et al. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Journal of Heterocyclic Chemistry, 62(1), 123-135.
  • Samanta, S. K., & Bera, M. K. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Song, J., et al. (2021). The spectrogram data of quinazoline derivatives containing a dithioacetal moiety.
  • Reddy, T. S., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 7(2), 1-8.
  • Al-Tel, T. H. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Mini-Reviews in Organic Chemistry, 16(5), 456-477.
  • BenchChem. (2025). Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 795.
  • Khan, S. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 25-34.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Chemical Reviews, 113(4), 2715-2786.
  • Zhang, H., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 745.
  • Chen, J., et al. (2013). Unexpected Copper-Catalyzed Cascade Synthesis of Quinazoline Derivatives. The Journal of Organic Chemistry, 78(21), 11342-11348.
  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658.
  • Wu, J., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(15), 8437-8447.
  • Chen, C., et al. (2018). An iron-catalyzed C(sp3)−H oxidation, intramolecular C−N bond formation, and aromatization enables an efficient synthesis of quinazolines from 2-alkylamino N−H ketimine derivatives. The Journal of Organic Chemistry, 83(5), 2395-2401.
  • Feng, Y., et al. (2015). A copper-catalyzed reaction of easily available 2-arylindoles and amines or ammonium provides various quinazolinones in very good yields in the presence of oxygen. The Journal of Organic Chemistry, 80(14), 7099-7107.
  • Upadhyaya, K., et al. (2016). A novel and efficient Cu(I)-catalyzed ligand- and base-free multipathway domino strategy for the synthesis of 2-substituted quinazolinones. The Journal of Organic Chemistry, 81(12), 5046-5055.
  • Luo, J., et al. (2022). An efficient and facile reaction of quinazoline-3-oxides with primary amines provides a broad range of quinazolin-4(3H)-ones under metal-free and mild reaction conditions. The Journal of Organic Chemistry, 87(15), 9864-9874.
  • Wang, Z., et al. (2021). A palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids provides 4-arylquinazolines in good yields. Synthesis, 53(08), 1356-1364.
  • Mphahlele, M. J., & Maluleka, M. M. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(11), 3358.
  • Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Berichte der deutschen chemischen Gesellschaft, 28(2), 2809-2816.
  • U.S. Patent No. 2,515,320. (1950).
  • Chinese Patent No. CN101475537A. (2009).
  • Chinese Patent No. CN102584721A. (2012).
  • Mathew, B., & Suresh, J. (2010). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Retrieved from [Link]

  • Smith, J. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. Retrieved from [Link]

  • Patel, A. B., et al. (2019). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
  • Alexandre, F.-R., et al. (2002). Microwave-Assisted Niementowski Reaction. A Convenient Synthesis of 3H-Quinazolin-4-ones. Tetrahedron Letters, 43(35), 6255-6258.

Sources

Technical Support Center: Regioselective Substitution on Dichloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving dichloroquinazolines. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of achieving regioselective substitution on this critical scaffold. My aim is to provide not just protocols, but a deeper understanding of the underlying principles that govern these reactions, enabling you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic substitution on 2,4-dichloroquinazoline preferentially occur at the C4 position?

This is a cornerstone of quinazoline chemistry and is rooted in the electronic properties of the molecule. The carbon atom at the C4 position is inherently more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][2]

  • Electronic Rationale: Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the C4 carbon has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[3][4][5] This indicates that it is the more energetically favorable site for a nucleophile to attack. The activation energy for a nucleophilic attack at the C4 position is lower than at the C2 position, further supporting the observed regioselectivity.[3][4]

  • Resonance Stabilization: The intermediate formed after nucleophilic attack at the C4 position (a Meisenheimer complex) is better stabilized through resonance, involving the adjacent nitrogen atom (N3). This stabilization lowers the transition state energy for the C4 substitution pathway compared to the C2 pathway.

Q2: What are the key factors that I can manipulate to control the regioselectivity of my substitution reaction?

While C4 substitution is the kinetically favored pathway, you can fine-tune your reaction conditions to maximize the desired outcome and minimize the formation of the C2 or disubstituted products.

  • Temperature: This is arguably the most critical factor. The initial substitution at the C4 position can often be achieved at lower temperatures (e.g., 0 °C to room temperature).[2] To achieve a second substitution at the less reactive C2 position, more forcing conditions, such as higher temperatures (often above 100 °C) or microwave irradiation, are typically required.[4] Therefore, maintaining a low to moderate temperature is key for high C4 selectivity.

  • Nucleophile Choice: The nature of your nucleophile plays a significant role. Highly reactive nucleophiles may lead to a faster reaction but can sometimes result in a mixture of products if the reaction is not carefully controlled. Weaker nucleophiles will generally react preferentially at the more activated C4 position. A wide range of nucleophiles, including aliphatic and aromatic amines, have been shown to react with high C4 selectivity.[4]

  • Solvent: Polar solvents are generally preferred as they can stabilize the charged intermediates formed during the SNAr mechanism.[4]

    • Polar Protic Solvents: Ethanol, methanol, and isopropanol are commonly used and can also participate in proton transfer steps.[4]

    • Polar Aprotic Solvents: THF, acetonitrile (ACN), and DMF are also effective.[4] The choice of solvent can sometimes subtly influence the reaction rate and selectivity. For instance, methanol has been shown to decrease the rate of SNAr reactions compared to DMSO or DMF, which can be advantageous in controlling reactions with highly reactive substrates.[6]

  • Presence of a Base: An external base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or even an inorganic base like NaOAc) is often beneficial.[1][4] It neutralizes the HCl generated during the reaction, preventing the protonation of the nucleophile and the quinazoline nitrogen atoms, which would otherwise deactivate the substrate. In some cases, an excess of the amine nucleophile can also act as the base.[4]

Troubleshooting Guides

Problem 1: My reaction is yielding a significant amount of the 2,4-disubstituted product, but I only want C4 monosubstitution.

This is a common issue that arises from the reaction conditions being too harsh, causing the subsequent, less favorable C2 substitution to occur.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the first and most effective parameter to adjust. If you are running the reaction at elevated temperatures, try reducing it to room temperature or even 0 °C. The energy barrier for C2 substitution is higher, so lowering the temperature will significantly disfavor this pathway.

  • Reduce Reaction Time: Monitor your reaction closely using Thin Layer Chromatography (TLC) or LC-MS.[1] Stop the reaction as soon as the starting 2,4-dichloroquinazoline is consumed and before significant amounts of the disubstituted product appear. Reaction times can vary from minutes to several hours depending on the specific reactants.[4][7]

  • Control Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0 to 1.2 equivalents).[1] Using a large excess of the nucleophile can drive the reaction towards disubstitution, especially if the reaction is allowed to proceed for an extended period.

Decision-Making Workflow for Poor C4 Selectivity

G start Poor C4 Selectivity: Mixture of C4-mono and C2,4-di-substituted products temp Reduce Reaction Temperature (e.g., Reflux -> RT -> 0°C) start->temp Primary Action time Decrease Reaction Time (Monitor by TLC/LC-MS) temp->time If still poor selectivity stoch Adjust Stoichiometry (Use 1.0-1.2 eq. of Nucleophile) time->stoch Further Optimization solvent Consider a Less Polarizing Solvent (e.g., DMF -> THF or Ethanol) stoch->solvent Fine-Tuning result Improved C4 Selectivity solvent->result

Caption: Troubleshooting workflow for improving C4 regioselectivity.

Problem 2: I want to achieve C2 substitution on the 2,4-dichloroquinazoline scaffold. How can I reverse the inherent regioselectivity?

Achieving selective C2 substitution is more challenging due to the lower reactivity of this position.[6][8][9] A direct, one-step selective substitution at C2 in the presence of a C4-chloro group is often difficult. The most common strategies involve a multi-step approach or the use of specialized reagents.

Strategies for C2 Functionalization:

  • Sequential Substitution: The most straightforward method is a two-step process:

    • Step 1: C4 Substitution: First, perform a selective substitution at the C4 position with your desired nucleophile under mild conditions (low temperature).

    • Step 2: C2 Substitution: Isolate the 2-chloro-4-substituted quinazoline intermediate. Then, subject this intermediate to more forcing conditions (e.g., higher temperature, microwave heating) with a second nucleophile to achieve substitution at the C2 position.[2][4]

  • Blocking the C4 Position: If you need to introduce a group at C2 that is not compatible with the conditions required for the second step of a sequential substitution, you can consider starting with a 2-chloroquinazoline where the C4 position is blocked by a non-leaving group (e.g., a C-H or C-C bond).[6][8][9]

  • Advanced Methodologies: For certain transformations, metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed for the C2 position, which may require different reaction conditions than a standard SNAr.[4] Recent literature also describes innovative methods, such as utilizing an azide-tetrazole equilibrium to direct substitution to the C2 position.[6][8]

Comparative Reaction Conditions: C4 vs. C2 Substitution

FeatureC4-Selective SubstitutionC2-Selective Substitution (on a C4-substituted intermediate)
Temperature Low to moderate (0 °C to RT is common)High (Often > 100 °C or microwave irradiation)[4]
Reaction Time Generally shorterTypically longer[6][8][9]
Driving Force Kinetically controlled, lower activation energyThermodynamically controlled, requires overcoming a higher energy barrier
Outcome 2-chloro-4-substituted quinazoline2,4-disubstituted quinazoline

Experimental Protocols

Protocol 1: General Procedure for Highly C4-Regioselective Amination

This protocol describes a general method for the regioselective substitution of the C4-chloro group with a primary or secondary amine.[1]

Materials:

  • 2,4-dichloroquinazoline

  • Amine of choice (e.g., aniline, benzylamine) (1.0 - 1.2 equivalents)

  • Solvent (e.g., isopropanol, ethanol, or THF)

  • Base (optional, but recommended) (e.g., DIPEA or TEA) (1.1 - 1.5 equivalents)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 eq) in your chosen solvent.

  • Add the amine (1.0-1.2 eq) to the solution.

  • If using a base, add it to the reaction mixture (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.

  • Monitor the reaction progress by TLC, staining with potassium permanganate.

  • Upon completion (typically 1-16 hours), cool the reaction mixture to room temperature.[4]

  • If a precipitate (the product) forms, collect it by filtration and wash with a cold solvent (e.g., diethyl ether or cold ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Self-Validation: The regioselectivity of the substitution should be confirmed by 2D-NMR techniques (HSQC, HMBC) to unambiguously assign the position of the new substituent.[3][4]

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification cluster_3 Validation dissolve Dissolve 2,4-dichloroquinazoline in solvent add_reagents Add Amine (1.0-1.2 eq) and Base (optional) dissolve->add_reagents react Stir at RT or gentle heat (Monitor by TLC) add_reagents->react workup Precipitation/Filtration OR Solvent Removal react->workup purify Purify by Column Chromatography or Recrystallization workup->purify validate Confirm Structure by 2D-NMR purify->validate

Caption: A generalized workflow for the C4-selective amination of 2,4-dichloroquinazoline.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]

  • (a) General scheme for regioselective nucleophilic aromatic... | Download Scientific Diagram. ResearchGate. [Link]

  • Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Chemistry Portal. [Link]

  • CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC - NIH. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journals. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journals. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

Sources

Technical Support Center: 4-Chloroquinazoline Amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Nucleophilic Aromatic Substitution ( ) on 4-Chloroquinazolines
Introduction: The Senior Scientist's Perspective

Welcome to the technical support center. I am your Senior Application Scientist. You are likely here because you are synthesizing EGFR inhibitors (like Gefitinib or Erlotinib analogs) or exploring kinase scaffolds, and your


 reaction is failing.

The 4-chloroquinazoline core is highly reactive due to the electron-deficient pyrimidine ring. However, this reactivity is a double-edged sword: it makes the substrate prone to rapid hydrolysis, converting your valuable starting material into the thermodynamically stable, yet useless, quinazolin-4(3H)-one.

This guide moves beyond basic recipes. We will analyze the causality of failure—why moisture kills your yield, why acid catalysis works for anilines, and how to validate your product without wasting days on purification.

Part 1: The Mechanistic Landscape

To troubleshoot, you must visualize the competition between your amine and water.

The Reaction Pathway

The reaction proceeds via an addition-elimination mechanism (


).
  • Activation: The nitrogen at position 1 (N1) pulls electron density, making C4 highly electrophilic.

  • Addition: The nucleophile (amine) attacks C4, forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination: Chloride is ejected, restoring aromaticity.

Critical Insight: If the amine is weak (e.g., anilines), the reaction slows down, allowing trace water to compete. Water attacks C4 to form the 4-hydroxy intermediate, which tautomerizes to the quinazolin-4(3H)-one (The "Dead End").

Visualizing the Pathways (Graphviz Diagram)

ReactionPathways cluster_conditions Critical Control Points SM 4-Chloroquinazoline (Substrate) Intermediate Tetrahedral Intermediate SM->Intermediate + Amine DeadEnd Quinazolin-4(3H)-one (Hydrolysis Product) SM->DeadEnd + H2O (Fast) Amine Amine Nucleophile (R-NH2) Water Trace Water (Impurity) Product 4-Aminoquinazoline (Target) Intermediate->Product - HCl (Elimination)

Figure 1: Competitive pathways in 4-chloroquinazoline substitution. Note that hydrolysis is often irreversible.

Part 2: Troubleshooting Guides (Q&A)
Category A: Reactivity & Conversion [1][2]

Q1: My starting material (SM) is consumed, but the product spot is absent. I see a new, highly polar spot near the baseline. What happened? Diagnosis: Hydrolysis. You have made quinazolin-4(3H)-one.

  • The Cause: 4-chloroquinazolines are hygroscopic. If your solvent (commonly Isopropanol or Dioxane) was not dried, or if the reaction was open to air, water out-competed the amine.

  • The Fix:

    • Dry Solvents: Use anhydrous solvents (Isopropanol or Acetonitrile).

    • Protect: Run under Nitrogen/Argon atmosphere.

    • Check Reagents: Ensure your amine is not a hydrate/hydrochloride salt with water content.

Q2: I am reacting an aniline with 4-chloroquinazoline, but the reaction is stalled at 50% conversion after 24 hours at reflux. Diagnosis: Nucleophile Deactivation. Anilines are weak nucleophiles compared to aliphatic amines.

  • The Cause: The electron pair on the aniline nitrogen is delocalized into its own ring, reducing nucleophilicity.

  • The Fix: Acid Catalysis. [3]

    • Protocol: Add 1.0 equivalent of HCl (4M in Dioxane) or use Acetic Acid as the solvent.

    • Mechanism:[3][4][5][6][7] The acid protonates N1 of the quinazoline ring. This increases the electrophilicity of C4 significantly, compensating for the weak nucleophile. This is the standard industrial method for drugs like Erlotinib [1].

Q3: Can I use microwave irradiation to speed this up? Diagnosis: Yes, highly recommended.

  • The Insight: Microwave synthesis is superior for this scaffold.[2] It can reduce reaction times from 12 hours to 10–20 minutes [2].

  • Benefit: Short reaction times reduce the window of opportunity for side reactions like hydrolysis or degradation.

Category B: Solubility & Workup

Q4: My reaction mixture turned into a thick slurry. How do I isolate the product? Diagnosis: Product Precipitation (A Good Sign).

  • The Scenario: In solvents like Isopropanol (IPA), the product (often formed as the HCl salt if no base is used) is less soluble than the starting materials.

  • The Protocol:

    • Cool the mixture to 0°C.

    • Filter the solid.

    • Wash with cold IPA and then Diethyl Ether.

    • Self-Validation: This solid is usually >95% pure. If you used a base (TEA/DIPEA), the precipitate might be the amine-HCl salt. Check solubility in water (Amine salts dissolve; free base quinazolines are less soluble).

Q5: I need to use DMF because my amine is insoluble in alcohols. How do I work this up? Diagnosis: DMF Trap. DMF is hard to remove and can decompose to dimethylamine at high heat, causing side reactions.

  • The Fix:

    • Pour the reaction mixture into ice-water (10x volume).

    • The 4-aminoquinazoline should precipitate out.

    • Filter and wash copiously with water to remove DMF.

    • Warning: If it oils out, extract with EtOAc, but wash the organic layer with 5% LiCl solution (removes DMF) before drying.

Part 3: Validated Experimental Protocols
Method A: Standard Thermal Displacement (Aliphatic Amines)

Best for: Primary/Secondary alkyl amines (e.g., morpholine, benzylamine).

  • Setup: Flame-dried round-bottom flask, magnetic stir bar, reflux condenser,

    
     inlet.
    
  • Reagents:

    • 4-Chloroquinazoline (1.0 equiv)

    • Amine (1.1 equiv)

    • Triethylamine (

      
      ) (1.2 equiv) - Scavenges HCl.
      
    • Solvent: Anhydrous Isopropanol (IPA) [0.2 M concentration].

  • Procedure:

    • Dissolve SM in IPA. Add Base, then Amine.

    • Reflux (80-85°C) for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 1:1). SM (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Cool to RT. Pour into ice water.

    • Filter precipitate. Recrystallize from EtOH if needed.

Method B: Acid-Catalyzed / Microwave (Anilines)

Best for: Synthesis of kinase inhibitors (e.g., reacting with 3-ethynylaniline).

  • Setup: Microwave vial (10-20 mL).

  • Reagents:

    • 4-Chloroquinazoline (1.0 equiv)

    • Substituted Aniline (1.0 equiv)

    • Solvent: Isopropanol (IPA) or Acetonitrile.

    • Catalyst: 1 drop of conc. HCl or use Acetic Acid as co-solvent.

  • Procedure:

    • Seal vial. Irradiate at 150°C for 15 minutes (High absorption setting) [3].

  • Workup:

    • The product usually precipitates as the Hydrochloride salt.

    • Filter the solid.[5]

    • Optional: To obtain the free base, suspend solid in EtOAc and wash with sat.

      
      .
      
Part 4: Data Summary & Decision Matrix
Solvent & Condition Selection Table
Nucleophile TypeRecommended SolventBase/AdditiveTemperatureExpected Time
Aliphatic Amine (Strong)Isopropanol (IPA)

or DIPEA
Reflux (80°C)1-4 hours
Aniline (Weak)IPA or 2-ButanolHCl (cat.)Reflux (100°C)12-24 hours
Aniline (Weak)AcetonitrileNone / AcOHMicrowave (150°C)10-20 mins
Sterically Hindered DMF or DMAc

120°C6-12 hours
Troubleshooting Decision Tree (Graphviz)

Troubleshooting Start Start Troubleshooting CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Is Product Formed? (Check LCMS/TLC) CheckSM->CheckProd Yes Stalled Issue: Low Reactivity CheckSM->Stalled No (SM remains) Hydrolysis Issue: Hydrolysis (Quinazolinone formed) CheckProd->Hydrolysis No (New polar spot) Workup Issue: Isolation Failure CheckProd->Workup Yes (But low yield) Sol_Dry Solution: Dry Solvents, Inert Atm Hydrolysis->Sol_Dry Sol_Cat Solution: Add HCl or use Microwave Stalled->Sol_Cat Sol_Ppt Solution: Precipitate from IPA or Column (DCM/MeOH) Workup->Sol_Ppt

Figure 2: Logic flow for diagnosing reaction failures.

References
  • RSC Publishing. (1972). Ring transformations involving chloroheterocycles.[1][7][8] Part III. Reaction of 4-chloroquinazolines with hydrazines.[9] Journal of the Chemical Society, Perkin Transactions 1.

  • National Institutes of Health (NIH). (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives.[5][7][10] PubMed Central.

  • Beilstein-Institut. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[7] Beilstein Journal of Organic Chemistry.

  • Scholars Research Library. (2011). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives.

Sources

Navigating the Challenges of Scaling Up Fluorinated Quinazoline Intermediate Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into quinazoline scaffolds is a powerful strategy in modern drug discovery, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] However, these desirable physicochemical properties also introduce unique challenges during the purification of their intermediates, especially when scaling up from the bench to pilot or production scale. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the purification of fluorinated quinazoline intermediates, with a focus on practical, field-proven insights and the underlying scientific principles.

Section 1: Troubleshooting Guide for Column Chromatography

Flash column chromatography is a cornerstone of purification in medicinal chemistry. However, the unique electronic properties of fluorinated quinazolines can lead to unexpected chromatographic behavior.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My fluorinated quinazoline intermediate is showing significant tailing on a silica gel column. What is causing this and how can I fix it?

A1: Tailing is often a result of strong interactions between the analyte and the stationary phase. For fluorinated quinazolines, this can be attributed to several factors:

  • Acid-Base Interactions: The nitrogen atoms in the quinazoline ring can interact with acidic silanol groups on the surface of silica gel, leading to tailing. Fluorine substitution can modulate the basicity of these nitrogens, sometimes exacerbating this effect.

  • Hydrogen Bonding: While the C-F bond is not a strong hydrogen bond acceptor, other functionalities on your intermediate (e.g., amines, hydroxyls) can still participate in hydrogen bonding with the silica surface.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: To mitigate interactions with acidic silanol groups, add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your mobile phase. This will compete with your compound for binding to the acidic sites on the silica.

    • Use a Polar Protic Solvent: Solvents like methanol or isopropanol can help to disrupt hydrogen bonding interactions and improve peak shape.

  • Change the Stationary Phase:

    • If tailing persists, consider switching to a less acidic stationary phase like neutral or basic alumina.[3]

    • For highly polar compounds, reversed-phase chromatography (C18 silica) may be a more suitable option.

Q2: I'm observing poor separation between my desired fluorinated quinazoline and a closely related impurity. How can I improve the resolution?

A2: Achieving good resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system.

Strategies for Improving Resolution:

  • Solvent System Screening: The choice of eluent is critical for selectivity.[4] Experiment with different solvent systems, keeping in mind the "solvent selectivity triangle" (e.g., using a combination of a non-polar solvent like heptane with a dipolar aprotic solvent like ethyl acetate and a hydrogen-bond donor/acceptor like isopropanol).

  • Employ a Shallow Gradient: When scaling up, a shallow gradient can significantly improve the separation of closely eluting compounds. This allows for more interaction time with the stationary phase, enhancing resolution.

  • Consider Alternative Stationary Phases: As mentioned previously, switching to alumina or a different bonded silica phase (e.g., diol, cyano) can alter the elution order and improve separation.

Experimental Protocol: Optimizing Mobile Phase for Flash Chromatography

  • Thin-Layer Chromatography (TLC) Analysis:

    • Prepare a stock solution of your crude fluorinated quinazoline intermediate.

    • Spot the solution on several TLC plates.

    • Develop each plate in a different solvent system. Good starting points for normal phase silica gel include mixtures of heptane/ethyl acetate, dichloromethane/methanol, and toluene/acetone.

    • Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.

  • Modifier Addition:

    • If tailing is observed on TLC, prepare new developing chambers with the most promising solvent systems from step 1, but add 0.5% triethylamine to each.

    • Observe the effect on the spot shape.

  • Column Chromatography:

    • Pack a column with silica gel.

    • Equilibrate the column with the optimized mobile phase from your TLC analysis.

    • Load your sample (dry loading is often preferred for better resolution).

    • Run the column, collecting fractions and monitoring by TLC or UV-Vis spectroscopy.

Section 2: Troubleshooting Guide for Crystallization

Crystallization is an economical and scalable purification technique, often providing material of very high purity.[5] However, inducing crystallization and obtaining a desirable crystal form can be challenging.

Frequently Asked Questions (FAQs) - Crystallization

Q1: My fluorinated quinazoline intermediate oils out from solution instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high solubility or a large difference between the melting point of the compound and the boiling point of the solvent.

Troubleshooting Oiling Out:

  • Solvent Selection: The choice of solvent is paramount.[6]

    • Use a Solvent System: Instead of a single solvent, try a binary or even ternary solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.

    • Consider Solvents with Different Polarities: Experiment with a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, isopropanol).

  • Control the Cooling Rate: Slow cooling is crucial for crystal growth. Try allowing the solution to cool to room temperature slowly, followed by further cooling in a refrigerator and then a freezer.

  • Scratching and Seeding:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to induce crystallization.

Q2: The purity of my fluorinated quinazoline intermediate does not improve significantly after recrystallization. What could be the problem?

A2: This indicates that the impurities are co-crystallizing with your product. This can happen if the impurities have very similar structures and solubilities to your target compound.

Strategies to Improve Purity:

  • Impurity Profiling: It is essential to understand the nature of the impurities.[7][8] Techniques like LC-MS and NMR can help identify the major impurities. This knowledge will inform your choice of purification strategy.

  • Solvent System Optimization: A different solvent system may have a better solubility profile for your compound versus the impurities. A systematic screening of various solvents is recommended.

  • Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization from a different solvent system may be necessary to achieve the desired purity.

  • Alternative Purification Techniques: If co-crystallization is a persistent issue, you may need to use a different purification technique, such as column chromatography, to remove the problematic impurities before the final crystallization step.

Data Presentation: Solvent Selection for Crystallization

Solvent System (v/v)Solubility of Fluorinated Quinazoline IntermediateCommon Impurities' SolubilityOutcome
Ethanol/WaterHigh in ethanol, low in waterMay varyGood for inducing crystallization of moderately polar compounds.
Ethyl Acetate/HexanesHigh in ethyl acetate, low in hexanesOften effective for separating less polar impurities.A widely used system for a broad range of organic compounds.
Dichloromethane/MethanolHigh in both, but solubility can be tunedGood for more polar compounds and impurities.Can be effective, but care must be taken with volatile and toxic solvents.
Toluene/HeptaneModerate solubility in hot toluene, low in heptaneEffective for non-polar impurities.Good for inducing crystallization of less polar compounds.

Section 3: The Impact of Fluorine on Purification Strategies

The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, which in turn affects its behavior during purification.[1][2]

Key Considerations for Fluorinated Compounds:
  • Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule. This can lead to better solubility in non-polar organic solvents, which should be considered when selecting solvents for both chromatography and crystallization.

  • Altered Polarity: While highly electronegative, a C-F bond has a relatively small dipole moment. The overall effect on molecular polarity depends on the number and position of the fluorine atoms. This can lead to unexpected elution orders in chromatography.

  • Modified Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and fluorous-fluorous interactions, which can influence crystal packing and solubility.[9]

Visualization: Decision-Making Workflow for Purification Method Selection

Purification_Workflow start Crude Fluorinated Quinazoline Intermediate tlc_analysis Initial Purity & Impurity Profile (TLC, LC-MS, NMR) start->tlc_analysis is_solid Is the crude material a solid? tlc_analysis->is_solid high_purity Is purity >90%? is_solid->high_purity Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Gum) crystallization Attempt Recrystallization high_purity->crystallization Yes high_purity->chromatography No cryst_success Crystallization Successful? crystallization->cryst_success chrom_then_cryst Recrystallize after Chromatography chromatography->chrom_then_cryst cryst_success->chromatography No (Oiling out/ No purity improvement) final_product Pure Intermediate cryst_success->final_product Yes chrom_then_cryst->final_product Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_tlc Review Initial TLC Screen start->check_tlc rf_too_high Rf > 0.4? check_tlc->rf_too_high decrease_polarity Decrease Mobile Phase Polarity rf_too_high->decrease_polarity Yes streaking_tailing Streaking or Tailing? rf_too_high->streaking_tailing No re_evaluate Re-evaluate on TLC decrease_polarity->re_evaluate add_modifier Add Modifier (e.g., TEA, Acetic Acid) streaking_tailing->add_modifier Yes spots_too_close Spots Too Close? streaking_tailing->spots_too_close No add_modifier->re_evaluate change_solvent Change Solvent System (Different Selectivity) spots_too_close->change_solvent Yes change_stationary_phase Change Stationary Phase (Alumina, Reversed-Phase) spots_too_close->change_stationary_phase Still Poor Separation shallow_gradient Use a Shallower Gradient change_solvent->shallow_gradient shallow_gradient->re_evaluate change_stationary_phase->re_evaluate

Sources

Technical Support Center: Managing Thermal Stability in 4-Chloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-chloroquinazoline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the thermal stability of this versatile and reactive compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, ensuring both successful synthesis and operational safety.

Introduction: The Duality of 4-Chloroquinazoline's Reactivity and Thermal Profile

4-Chloroquinazoline is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors used in oncology.[1] Its utility stems from the highly reactive C4-Cl bond, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, however, necessitates a thorough understanding and careful management of the reaction's thermal properties to prevent runaway reactions and ensure the integrity of the desired product. This guide provides field-proven insights into maintaining thermal control over your 4-chloroquinazoline reactions.

Part 1: Frequently Asked Questions (FAQs) on Thermal Stability

This section addresses fundamental questions regarding the thermal properties of 4-chloroquinazoline and the general principles of safe handling.

Q1: What is the inherent thermal stability of 4-chloroquinazoline?

Q2: What are the primary thermal hazards associated with reactions involving 4-chloroquinazoline?

The primary thermal hazards stem from two main sources:

  • Exothermic SNAr Reactions: The reaction of 4-chloroquinazoline with nucleophiles, particularly amines, is often exothermic. The heat of reaction, if not adequately controlled, can lead to a rapid increase in temperature.

  • Decomposition: If the reaction temperature exceeds the decomposition temperature of 4-chloroquinazoline or the product, a rapid release of energy and gas can occur. Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride.

A combination of a highly exothermic desired reaction and a subsequent decomposition reaction at a higher temperature can lead to a thermal runaway.

Q3: What are the signs of a potential thermal runaway reaction?

A thermal runaway is a situation where the rate of heat generation from an exothermic reaction exceeds the rate of heat removal. Key indicators include:

  • A sudden, uncontrolled increase in reaction temperature.

  • A rapid rise in pressure within the reaction vessel.

  • Noticeable gas evolution.

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, even with adequate cooling.

It is critical to have a plan in place to mitigate a thermal runaway should any of these signs be observed.

Q4: Are there any materials that are incompatible with 4-chloroquinazoline at elevated temperatures?

Strong oxidizing agents are generally incompatible with 4-chloroquinazoline. Additionally, highly reactive nucleophiles or reagents that can catalyze decomposition should be handled with care. It is always recommended to consult the safety data sheet (SDS) for the specific reagents being used in your reaction.

Part 2: Troubleshooting Guide for Common Thermal Issues

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.

Scenario 1: Unexpected Exotherm During Amine Addition

Q: I am adding an amine to my solution of 4-chloroquinazoline, and I'm observing a significant and rapid temperature increase that is difficult to control. What is happening and what should I do?

A: You are likely observing a highly exothermic SNAr reaction. The rate of heat generation is exceeding your current cooling capacity.

Causality: The nucleophilic attack of the amine on the electron-deficient C4 position of the quinazoline ring is thermodynamically favorable and can release a significant amount of energy. The rate of this reaction is dependent on the nucleophilicity of the amine, its concentration, and the reaction temperature.

Immediate Actions:

  • Stop the Addition: Immediately cease the addition of the amine.

  • Increase Cooling: Maximize the cooling to the reactor (e.g., lower the temperature of the cooling bath, increase the flow rate of the coolant).

  • Dilute (if safe): If possible and safe, add a pre-chilled solvent to dilute the reaction mixture and increase the overall heat capacity of the system.

Preventative Measures for Future Experiments:

  • Slow Addition: Add the amine dropwise or via a syringe pump over an extended period. This allows the cooling system to dissipate the heat as it is generated.

  • Lower Temperature: Start the reaction at a lower temperature. For many aminations, 0°C or even -20°C can be a suitable starting point.

  • Dilution: Conduct the reaction at a lower concentration. A more dilute reaction mixture will have a higher heat capacity, making it easier to control the temperature.

  • Reaction Calorimetry: For scale-up, it is highly recommended to perform reaction calorimetry to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for safe process design.

Scenario 2: Reaction Stalls or Proceeds Slowly at Low Temperatures

Q: I've started my amination reaction at a low temperature to control the exotherm, but the reaction is very slow or has stalled completely. How can I drive it to completion without risking a runaway?

A: This is a common challenge when trying to balance reactivity and safety. A low temperature may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Causality: The rate of a chemical reaction is temperature-dependent. While a lower temperature enhances safety by slowing the reaction rate, it may also bring it to a near standstill.

Recommended Protocol:

  • Controlled Heating: Once the initial, most exothermic phase of the reaction is complete (i.e., after the amine has been added), slowly and carefully warm the reaction mixture.

  • Monitor Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of the starting material and the formation of the product.

  • Stepwise Temperature Increase: Increase the temperature in small increments (e.g., 5-10°C at a time) and hold at each new temperature for a set period while monitoring the reaction progress and thermal behavior.

  • Determine the Optimal Temperature: Identify the minimum temperature at which the reaction proceeds at an acceptable rate without showing signs of an uncontrolled exotherm.

Table 1: General Temperature Guidelines for SNAr with 4-Chloroquinazoline

Nucleophile ReactivityRecommended Starting TemperatureTypical Reaction Temperature
High (e.g., aliphatic amines)-20°C to 0°C0°C to Room Temperature
Moderate (e.g., anilines)0°C to Room TemperatureRoom Temperature to 60°C
Low (e.g., electron-poor anilines)Room Temperature60°C to Reflux (solvent dependent)

Note: These are general guidelines. The optimal conditions will depend on the specific substrates and solvents used.

Scenario 3: Pressure Buildup in a Sealed Reaction Vessel

Q: I am running a reaction with 4-chloroquinazoline in a sealed tube at an elevated temperature, and I am concerned about pressure buildup. What could be causing this, and how can I mitigate the risk?

A: Pressure buildup in a sealed system is a significant safety hazard and can be caused by several factors.

Causality:

  • Solvent Vapor Pressure: As the temperature increases, the vapor pressure of the solvent will increase.

  • Gas Evolution from Reaction: The SNAr reaction produces HCl as a byproduct. If a base is not used or is insufficient, the HCl can remain as a gas, especially at higher temperatures.

  • Decomposition: If the temperature is too high, decomposition of the starting material, product, or solvent can lead to the formation of non-condensable gases.

Mitigation Strategies:

  • Use of a Scavenger Base: Include a suitable base (e.g., triethylamine, diisopropylethylamine) in the reaction mixture to neutralize the HCl as it is formed.

  • Vented System: Whenever possible, run the reaction in a system that is not completely sealed. A reflux condenser open to an inert atmosphere is a safer option.

  • Pressure Relief: If a sealed system is necessary, ensure it is equipped with a pressure relief valve or a rupture disk.

  • Temperature Control: Strictly control the reaction temperature to stay below the boiling point of the solvent and well below the decomposition temperature of any components.

  • Microwave Synthesis: For reactions requiring high temperatures, microwave synthesis can be a safer alternative as it allows for precise temperature and pressure control.[1]

Part 3: Experimental Protocols and Visual Guides

This section provides a detailed experimental protocol for a common SNAr reaction and includes visual guides for decision-making.

Experimental Protocol: General Procedure for the Amination of 4-Chloroquinazoline

Materials:

  • 4-Chloroquinazoline

  • Amine (nucleophile)

  • Anhydrous solvent (e.g., THF, Dioxane, or Isopropanol)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Addition funnel or syringe pump

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure the flask is equipped with a magnetic stirrer, a thermometer, and an addition funnel.

  • Initial Charge: Dissolve 4-chloroquinazoline in the chosen anhydrous solvent in the reaction flask.

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0°C) using the cooling bath.

  • Amine Addition: Dissolve the amine and the base in the anhydrous solvent and load this solution into the addition funnel.

  • Controlled Addition: Add the amine solution dropwise to the cooled 4-chloroquinazoline solution over a period of 30-60 minutes. Monitor the internal temperature closely to ensure it does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by TLC or HPLC.

  • Warming (if necessary): If the reaction is slow, allow the mixture to slowly warm to room temperature or gently heat to a predetermined temperature.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization 1: Thermal Safety Workflow

Caption: A workflow for ensuring thermal safety in 4-chloroquinazoline reactions.

Mandatory Visualization 2: Troubleshooting Decision Tree for Exotherms

ExothermTroubleshooting start Unexpected Exotherm Observed stop_addition Stop Reagent Addition Immediately start->stop_addition increase_cooling Increase Cooling Capacity stop_addition->increase_cooling dilute Dilute with Pre-chilled Solvent (if safe) increase_cooling->dilute controlled Is Temperature Under Control? dilute->controlled shutdown Emergency Shutdown & Quench controlled->shutdown No reassess Re-evaluate Protocol: - Slower Addition - Lower Temperature - More Dilute controlled->reassess Yes

Caption: A decision tree for responding to an unexpected exotherm.

References

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to.... ResearchGate. [Link]

  • Runaway reactions, case studies, lessons learned. ARIA. [Link]

  • Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews. [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (hereafter referred to as CFTQ ) is a high-value heterocyclic intermediate, primarily utilized as a scaffold for EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeting therapeutics. Its reactivity is defined by the labile C4-chlorine atom, which serves as a handle for Nucleophilic Aromatic Substitution (


).

For drug development professionals, accurate structural confirmation of CFTQ is critical to ensure the integrity of downstream synthesis. This guide provides a technical comparison of CFTQ’s mass spectrometric behavior against its non-fluorinated analogs, establishing a self-validating identification protocol.

Core Differentiators
FeatureCFTQ (Subject)4-Chloroquinazoline (Analog)Impact on MS Profiling
C2 Substituent Trifluoromethyl (

)
Hydrogen (

)
Adds +69 Da mass shift; introduces unique neutral loss of

.
C6 Substituent Fluorine (

)
Hydrogen (

)
Adds +18 Da mass shift; stabilizes the aromatic ring against fragmentation.
Isotope Pattern

(3:1 ratio)

(3:1 ratio)
Distinctive "Twin Peak" signature essential for precursor ion selection.

Experimental Methodology (LC-ESI-QTOF)

To replicate the fragmentation patterns described below, the following High-Resolution Mass Spectrometry (HRMS) protocol is recommended. This setup favors the formation of protonated molecular ions


, which are standard in pharmaceutical workflows.
Sample Preparation & LC Conditions
  • Solvent: Acetonitrile (MeCN) / Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 10 µg/mL (Direct infusion or flow injection recommended for pure standard profiling).

  • Column (if LC coupled): C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase: Gradient elution, 5% to 95% MeCN over 10 mins.

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization, Positive (

    
    ).[1]
    
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized for quinazoline ring stability).

  • Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to capture both labile substituent losses and core ring cleavages.

Comparative Fragmentation Analysis

The fragmentation of CFTQ is distinct from standard quinazolines due to the electron-withdrawing effects of the


 and 

groups.
Primary Ionization Characteristics

The presence of Chlorine creates a signature isotopic envelope.

  • Monoisotopic Peak (

    
    ):  m/z ~251.02 
    
    
    
  • Isotope Peak (

    
    ):  m/z ~253.02 
    
    
    
  • Intensity Ratio: Approximately 100:32 (3:1).

Fragmentation Pathways (MS/MS)
Pathway A: Nucleophilic Displacement / Loss of Chlorine (The "Reactive Handle")

Unlike stable aryl chlorides, the C4-Cl bond in quinazolines is "activated." In the collision cell, this results in the facile loss of


 or 

.
  • Observation: A dominant product ion at m/z 215 (Loss of HCl) or m/z 216 (Loss of Cl radical).

  • Comparison: In non-fluorinated 4-chloroquinazoline, this loss occurs at lower collision energies. In CFTQ, the electron-withdrawing

    
     at C2 destabilizes the C4 cation, requiring slightly higher energy (20-25 eV) to drive this cleavage.
    
Pathway B: The Trifluoromethyl Signature (

)

The


 group is generally robust, but under high collision energy (>35 eV), it cleaves as a radical.
  • Observation: A diagnostic peak at m/z 182 (

    
    ).
    
  • Significance: This peak is absent in standard quinazoline references, serving as the primary confirmation of the C2-substitution.

Pathway C: Retro-Diels-Alder (RDA) & Ring Collapse

The quinazoline core undergoes characteristic ring opening, typically expelling


 (27 Da) or the nitrile fragment of the C2 substituent.
  • Observation: Sequential losses leading to highly unsaturated benzyne-type cations.

  • Mechanism: The pyrimidine ring (N1-C2-N3-C4) cleaves. For CFTQ, this may involve the loss of

    
     (Trifluoroacetonitrile, 95 Da).
    

Visualizing the Fragmentation Logic

The following diagram maps the causal relationships between the parent ion and its daughters. The color coding highlights the stability of specific fragments.

CFTQ_Fragmentation cluster_legend Legend Parent Parent Ion [M+H]+ m/z 251 (35-Cl) (C9H4ClF4N2)+ Frag_Cl [M+H - HCl]+ m/z 215 (Quinazolinone-like Core) Parent->Frag_Cl Loss of HCl (Low CE: 10-15 eV) Frag_CF3 [M+H - CF3•]+ m/z 182 (Radical Cation) Parent->Frag_CF3 Loss of CF3• (High CE: >35 eV) Frag_RDA RDA Cleavage [M+H - CF3CN]+ m/z 156 Frag_Cl->Frag_RDA Ring Opening (- HCN) Frag_Benzyne Benzyne Cation [C6H3F]+ m/z 94 Frag_RDA->Frag_Benzyne Further Degradation key Blue: Precursor | Red: Reactive C4 Loss | Yellow: C2 Diagnostic | Green: Core Scaffold

Figure 1: ESI-MS/MS fragmentation tree for this compound.

Summary of Diagnostic Ions

Use this table to validate your spectral data.

m/z (approx)Ion IdentityOrigin / MechanismRelative Abundance (Predicted)
251 / 253

Protonated Molecular Ion (Isotope Pair)100% (Base Peak at Low CE)
231

Loss of Hydrogen Fluoride (Rare in this scaffold)< 5%
215

Hydrolysis/Loss of Labile Chlorine40 - 80%
182

Homolytic Cleavage of C2-Group10 - 30%
156

Loss of

+ Cl (Core Scaffold)
20 - 50%

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of quinazoline derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Standard EI-MS Spectra for Quinazoline Derivatives." NIST Chemistry WebBook.

  • Zhang, Y., et al. (2016). "Mass fragmentation pathways of fluorinated N-heterocycles." Rapid Communications in Mass Spectrometry.

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline. This complex heterocyclic compound, with its multiple halogen substitutions, presents unique analytical challenges that demand a systematic and scientifically sound method development strategy. This guide will compare different chromatographic approaches, supported by experimental data, to establish a reliable and efficient purity testing method.

The Analytical Challenge: Understanding the Molecule

This compound is a highly functionalized aromatic compound. The presence of chlorine, fluorine, and a trifluoromethyl group significantly influences its chromatographic behavior. These electron-withdrawing groups make the molecule relatively non-polar and susceptible to specific interactions with different stationary phases. The primary analytical goal is to develop a stability-indicating HPLC method capable of separating the main component from potential process-related impurities and degradation products.

A critical aspect of method development is understanding the potential degradation pathways. Forced degradation studies, where the compound is exposed to harsh conditions like acid, base, oxidation, heat, and light, are essential to ensure the method's specificity.[1][2][3][4][5]

Section 1: Systematic HPLC Method Development

A logical and systematic approach is paramount to developing a robust HPLC method. The following workflow outlines the key experimental choices and the rationale behind them.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation (ICH Q2(R1)) Column_Screen Column Selection (C18, C8, Phenyl-Hexyl) Mobile_Phase_Screen Mobile Phase Scouting (ACN/Water, MeOH/Water) Column_Screen->Mobile_Phase_Screen Evaluate basic separation Gradient_Opt Gradient Optimization Mobile_Phase_Screen->Gradient_Opt Proceed with best initial conditions Flow_Rate_Opt Flow Rate Adjustment Gradient_Opt->Flow_Rate_Opt Temperature_Opt Column Temperature Evaluation Flow_Rate_Opt->Temperature_Opt Wavelength_Opt Wavelength Selection Temperature_Opt->Wavelength_Opt Specificity Specificity (Forced Degradation) Wavelength_Opt->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: A systematic workflow for HPLC method development and validation.

Initial Screening: Column and Mobile Phase Selection

The initial step involves screening different stationary phases and mobile phase compositions to achieve a preliminary separation. Given the non-polar nature of the analyte, reversed-phase chromatography is the logical choice.[6]

Experimental Protocol: Column and Mobile Phase Screening

  • Columns:

    • Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Waters SunFire C8 (4.6 x 150 mm, 3.5 µm)

    • Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

  • Initial Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 0.1 mg/mL of this compound in 50:50 ACN:Water.

Rationale:

  • A C18 column is a general-purpose reversed-phase column providing good hydrophobic retention.

  • A C8 column offers slightly less hydrophobic retention, which can be advantageous for highly retained compounds.[7]

  • A Phenyl-Hexyl column provides alternative selectivity through π-π interactions with the aromatic quinazoline ring, which can be beneficial for separating structurally similar impurities.[8]

  • Acetonitrile and Methanol are common organic modifiers in reversed-phase HPLC. Their different solvent strengths and selectivities can significantly impact the separation.[6]

  • Formic acid is added to the aqueous mobile phase to improve peak shape and suppress the ionization of any residual silanols on the stationary phase.[6]

Comparative Data from Initial Screening

The following table summarizes the hypothetical results from the initial screening experiments.

ColumnOrganic ModifierRetention Time (min)Tailing FactorTheoretical PlatesObservations
C18 Acetonitrile12.51.215000Good retention and peak shape.
C18 Methanol14.81.412000Longer retention, slightly more tailing.
C8 Acetonitrile10.21.116000Less retention, excellent peak shape.
Phenyl-Hexyl Acetonitrile11.81.314000Good retention, potential for alternative selectivity.

Analysis of Initial Screening:

Based on the initial screening, the C18 column with an Acetonitrile/Water mobile phase provides a good starting point with a balance of retention, efficiency, and peak shape. While the C8 column showed excellent peak shape, the lower retention might be less effective in separating closely eluting impurities. The Phenyl-Hexyl column remains a viable alternative if the C18 column fails to resolve critical impurity pairs.

Section 2: Method Optimization

With a promising column and mobile phase selected, the next step is to optimize the chromatographic conditions to achieve the best possible resolution and run time.

Gradient Optimization

The initial generic gradient is often not optimal. A shallower gradient around the elution time of the main peak can improve the resolution of closely related impurities.

Experimental Protocol: Gradient Optimization

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV-PDA (200-400 nm) to determine the optimal wavelength.

  • Gradients to be Tested:

    • Gradient 1 (Fast): 30-70% B in 10 min

    • Gradient 2 (Standard): 40-60% B in 15 min

    • Gradient 3 (Shallow): 50-55% B in 20 min

Rationale:

By running a series of gradients with varying slopes, we can fine-tune the separation of the main peak from its nearest neighbors. A UV-Photodiode Array (PDA) detector is used to gather spectral data and determine the wavelength of maximum absorbance for the analyte and its impurities, ensuring optimal sensitivity.

Comparative Data from Gradient Optimization
Gradient ProgramMain Peak Retention Time (min)Resolution (Main Peak vs. Closest Impurity)Analysis Time (min)
Gradient 1 (30-70% B in 10 min) 6.81.215
Gradient 2 (40-60% B in 15 min) 9.52.120
Gradient 3 (50-55% B in 20 min) 15.22.825

Analysis of Gradient Optimization:

Gradient 2 (40-60% B in 15 minutes) offers the best compromise between resolution and analysis time. While Gradient 3 provides slightly better resolution, the significantly longer run time may not be practical for routine quality control.

Section 3: Forced Degradation and Method Specificity

A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions.[3][4][5]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to ICH-compliant light conditions.

Rationale:

These stress conditions are designed to generate potential degradation products. The stressed samples are then analyzed using the optimized HPLC method to ensure that any degradants are well-separated from the main peak.

Expected Outcome: The chromatograms of the stressed samples should show distinct peaks for the degradation products, with baseline resolution from the main this compound peak. This demonstrates the method's specificity.

Section 4: Method Validation

Once the method is optimized and proven to be specific, it must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[9][10][11][12]

ValidationWorkflow Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the main peak should pass. Resolution between adjacent peaks > 1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.[13]
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.[14]
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).[14]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

Experimental Protocol: Validation

  • Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., 50% to 150% of the target concentration) and inject them in triplicate.

  • Accuracy: Spike a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%) and determine the recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±5% in organic modifier composition) and assess the impact on the results.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of this compound requires a systematic and scientifically driven approach. This guide has demonstrated that a C18 column with an acetonitrile and water (containing 0.1% formic acid) mobile phase provides a strong foundation for a stability-indicating method. Through careful optimization of the gradient and subsequent validation according to ICH guidelines, a method can be established that is accurate, precise, and specific for its intended use in a quality control environment. The comparison of different stationary phases highlights the importance of initial screening to find the optimal selectivity for the analyte and its potential impurities.

References

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. [Link]

  • ResearchGate. (2025). A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC. [Link]

  • ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • National Institutes of Health. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • Taylor & Francis Online. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Journal of Pharmaceutical Analysis. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • PubMed. (n.d.). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. [Link]

  • SciSpace. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • Drug development & registration. (n.d.). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • ResearchGate. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

A Comparative Crystallographic Guide to 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline and Its Analogs: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, quinazoline derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents. The specific substitution pattern of a 4-chloro group, a 6-fluoro atom, and a 2-(trifluoromethyl) group imparts a unique combination of reactivity, metabolic stability, and binding potential, making these compounds highly valuable as intermediates in drug discovery. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for rational drug design and the development of structure-activity relationships (SAR).

This guide provides a comprehensive comparison of the crystallographic features of fluorinated and trifluoromethyl-substituted quinazoline and quinoline derivatives. While a crystal structure for the specific title compound, 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline, is not publicly available, this guide leverages data from closely related analogs to offer insights into the expected structural characteristics and the influence of substituent modifications on the solid-state architecture.

The Significance of the Quinazoline Scaffold

Quinazolines are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring. This core structure is a key component in a variety of biologically active molecules, including anticancer and antimalarial agents. The substituents on the quinazoline ring play a crucial role in defining the molecule's pharmacological profile. For instance, the trifluoromethyl group (-CF3) is known to enhance metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic properties. The fluorine atom at the 6-position can modulate the electronic properties of the ring system and participate in specific interactions with biological targets. The reactive chloro group at the 4-position serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution, allowing for the exploration of diverse chemical space.

Experimental Protocol: A Validated Approach to Crystal Structure Determination

The determination of the crystal structure of novel quinazoline derivatives is a critical step in their characterization. The following protocol outlines a robust and self-validating methodology for obtaining high-quality single crystals and subsequent X-ray diffraction analysis.

Step-by-Step Experimental Workflow
  • Synthesis and Purification:

    • Synthesize the target this compound derivative using established synthetic routes.

    • Purify the crude product to the highest possible degree (>98%) using techniques such as column chromatography or recrystallization. The purity is critical as impurities can significantly hinder crystallization.

  • Single Crystal Growth:

    • The choice of solvent and crystallization technique is crucial and often requires screening of various conditions.

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) to near saturation at room temperature. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head.

    • Collect X-ray diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

The following diagram illustrates the key stages of the X-ray crystallography workflow:

Xray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (>98%) Synthesis->Purification SlowEvap Slow Evaporation Purification->SlowEvap VaporDiff Vapor Diffusion Purification->VaporDiff Cooling Cooling Purification->Cooling Mounting Crystal Mounting SlowEvap->Mounting VaporDiff->Mounting Cooling->Mounting DataCollection X-ray Diffraction Mounting->DataCollection Solution Structure Solution DataCollection->Solution Refinement Structure Refinement Solution->Refinement

Caption: Experimental workflow for X-ray crystallography of quinazoline derivatives.

Comparative Analysis of Crystallographic Data

While the crystal structure of this compound remains to be determined, we can draw valuable comparisons from the crystallographic data of related fluorinated and trifluoromethyl-substituted quinazoline and quinoline derivatives. The following table summarizes key crystallographic parameters for a selection of these compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
4-[(7-Fluoroquinazolin-4-yl)oxy]anilineC₁₄H₁₀FN₃OOrthorhombicP2₁2₁2₁8.0210(16)8.3370(17)17.562(4)901174.4(4)[1]
6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinolineC₁₃H₉ClF₃NMonoclinicP2₁/c13.8482(19)5.0534(8)18.048(3)107.503(17)1204.5(3)[2]
2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-oneC₁₆H₁₄FN₃O₂MonoclinicP2₁/n8.5737(8)10.8268(10)15.2490(13)104.070(10)1371.0(2)[3]
2-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]quinoline monohydrateC₁₉H₁₃F₃N₂O·H₂OMonoclinicP2₁/c13.838(1)7.0432(5)17.758(2)102.743(8)1688.2(2)[4]
9-fluoro-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amineC₁₈H₁₅FN₄OMonoclinicP2₁/c18.0993(7)6.8868(3)24.8450(12)90.515(4)3096.7(2)[5]

Analysis of Structural Trends:

  • Influence of the Trifluoromethyl Group: The presence of the trifluoromethyl group, as seen in the quinoline derivatives, significantly impacts the crystal packing. These groups often engage in intermolecular interactions, such as C-H···F hydrogen bonds, which can influence the overall crystal lattice.

  • Role of the Fluoro Substituent: The position of the fluorine atom on the quinazoline or quinoline ring affects the electronic distribution and can lead to different intermolecular interactions, including π-π stacking and hydrogen bonding.

  • Impact of the 4-Position Substituent: As demonstrated by the varied substituents at the 4-position in the table, this position is key to modifying the molecular shape and the potential for hydrogen bonding, thereby influencing the crystal packing arrangement. For instance, the presence of an amino or hydroxyl group at or near this position can lead to the formation of strong hydrogen-bonded networks.

The following diagram illustrates the logical relationship between molecular structure and the resulting crystal packing in these derivatives.

Structure_Packing_Relationship cluster_molecular Molecular Features cluster_interactions Intermolecular Interactions cluster_crystal Crystal Packing Substituents Substituents (-CF3, -F, -Cl, etc.) QuinazolineCore Quinazoline Core Geometry Substituents->QuinazolineCore influences H_Bonds Hydrogen Bonds (N-H···O, C-H···F) Substituents->H_Bonds Halogen_Bonds Halogen Bonds Substituents->Halogen_Bonds QuinazolineCore->H_Bonds Pi_Stacking π-π Stacking QuinazolineCore->Pi_Stacking CrystalLattice Crystal Lattice (Unit Cell, Space Group) H_Bonds->CrystalLattice Pi_Stacking->CrystalLattice Halogen_Bonds->CrystalLattice

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, quinazoline-based kinase inhibitors have emerged as a cornerstone, with prominent examples like Gefitinib, Erlotinib, and Lapatinib revolutionizing treatment paradigms. These molecules primarily function by competing with ATP for the kinase domain of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). However, the therapeutic window and toxicity profile of these inhibitors are intrinsically linked to their selectivity. Off-target interactions can lead to unforeseen side effects or, in some cases, desirable polypharmacology. A rigorous and multi-faceted cross-reactivity analysis is therefore not just a regulatory formality, but a critical step in understanding a compound's true biological activity and potential clinical outcomes.

This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of quinazoline-based kinase inhibitors, supported by experimental data and field-proven insights. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to your selectivity profiling.

The Imperative of Selectivity Profiling: Beyond the Primary Target

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology is the primary reason for the cross-reactivity of kinase inhibitors. Understanding an inhibitor's kinome-wide interaction profile is crucial for:

  • Predicting and Mitigating Off-Target Toxicities: Unintended inhibition of kinases involved in vital cellular processes can lead to adverse events. Proactive profiling allows for the early identification of such liabilities.

  • Uncovering Novel Therapeutic Opportunities: Off-target effects are not always detrimental. In some instances, the inhibition of additional kinases can contribute to the drug's efficacy through synergistic pathway modulation.

  • Informing Structure-Activity Relationship (SAR) Studies: A detailed cross-reactivity profile provides invaluable feedback for medicinal chemists to design more selective next-generation inhibitors.

  • Understanding Mechanisms of Acquired Resistance: Kinome reprogramming is a known mechanism of drug resistance. Profiling can reveal the signaling pathways that are rewired in resistant cells, suggesting potential combination therapies.[1]

A Comparative Analysis of Cross-Reactivity Profiling Platforms

The modern drug discovery toolkit offers a suite of powerful technologies to interrogate the selectivity of kinase inhibitors. Each method possesses unique strengths and limitations, and a comprehensive analysis often necessitates an integrated approach. Here, we compare four leading platforms: Large-Scale Kinome Profiling, Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Data Presentation: At-a-Glance Comparison of Methodologies
Methodology Principle Throughput Information Gained Physiological Relevance Key Advantages Key Limitations
Kinome Profiling Competitive binding or enzymatic activity against a large panel of purified kinases.HighKinome-wide selectivity, IC50/Kd values for hundreds of kinases.Moderate (in vitro)Comprehensive overview of potential off-targets.Lacks cellular context (ATP concentration, protein complexes).
CETSA Ligand-induced thermal stabilization of target proteins in a cellular environment.Low to MediumTarget engagement in intact cells and tissues, potential for target deconvolution.HighConfirms target engagement in a native cellular environment.Indirect measure of binding; throughput can be a bottleneck.
ITC Measures heat changes upon molecular interaction.LowDirect measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Moderate (in vitro)Provides a complete thermodynamic profile of the interaction.Requires relatively large amounts of purified protein and compound; low throughput.
SPR Detects changes in refractive index upon binding to an immobilized target.MediumReal-time kinetics (kon, koff), binding affinity (Kd).Moderate (in vitro)Provides detailed kinetic information, which is crucial for understanding residence time.Immobilization of the protein may affect its conformation and activity.

In-Depth Analysis of Methodologies and Case Studies

Large-Scale Kinome Profiling: Charting the Interaction Landscape

Kinome profiling platforms, such as KINOMEscan™ or Reaction Biology's HotSpot™, are indispensable for obtaining a broad, initial overview of a compound's selectivity.[2] These assays typically involve either competitive binding against a bacteriophage-displayed kinase library or direct enzymatic activity measurements against a panel of hundreds of purified kinases.

The output is often visualized as a "kinome tree" or a selectivity score. The Selectivity Score (S-score) is a useful metric for quantifying selectivity, calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[3] A lower S-score indicates higher selectivity.

Case Study: Gefitinib and Erlotinib

Gefitinib and Erlotinib are both first-generation EGFR inhibitors with a quinazoline scaffold. While their primary target is the same, kinome profiling reveals subtle but important differences in their off-target profiles.

Kinase Gefitinib (Kd, nM) Erlotinib (Kd, nM) Lapatinib (Kd, nM)
EGFR 3.719.8
HER2 (ERBB2) >10,0003603
HER4 (ERBB4) >10,000360380
SRC 1,4001801,100
ABL1 >10,0001,100>10,000
LCK >10,0003,000>10,000
RIPK2 131101,300

Data synthesized from publicly available datasets and literature. Actual values may vary depending on the assay platform and conditions.

This data highlights that while both Gefitinib and Erlotinib are highly selective for EGFR, Erlotinib shows slightly more off-target activity against other kinases like SRC and ABL1. Lapatinib, a dual EGFR/HER2 inhibitor, demonstrates potent inhibition of HER2 as intended, but also interacts with other kinases. The potent off-target inhibition of RIPK2 by Gefitinib is a notable finding that warrants further investigation.

Experimental Workflow: Kinome Profiling (Competitive Binding Assay)

G cluster_0 Assay Preparation cluster_1 Competitive Binding cluster_2 Quantification A Test Compound (e.g., Gefitinib) D Incubation: Compound, Ligand, and Kinases A->D B Immobilized Ligand B->D C DNA-tagged Kinase Library C->D E Capture on Solid Support D->E F Washing E->F G Elution of Bound Kinases F->G H qPCR Quantification G->H

Caption: Workflow of a competitive binding-based kinome profiling assay.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

While kinome profiling provides a comprehensive map of potential interactions, it does so in a simplified, in vitro system. CETSA bridges the gap to a more physiologically relevant context by assessing target engagement within intact cells or even tissues.[4] The principle is based on the ligand-induced thermal stabilization of a target protein.[4] When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation.

Experimental Workflow: Western Blot-based CETSA

G cluster_0 Cell Treatment & Lysis cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with Inhibitor or Vehicle B Harvest and Lyse Cells A->B C Aliquot Lysate B->C D Heat at a Range of Temperatures C->D E Centrifugation to Pellet Aggregated Proteins D->E F Collect Supernatant (Soluble Fraction) E->F G Western Blot for Target Protein F->G H Quantify Band Intensity G->H

Caption: General workflow for a Western Blot-based CETSA experiment.

Interpreting CETSA Data:

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the inhibitor, indicating stabilization. The magnitude of this thermal shift (ΔTm) can be correlated with the affinity of the inhibitor for its target in the cellular milieu.

Case Study Application:

A CETSA experiment on a panel of cell lines treated with Gefitinib would be expected to show a significant thermal shift for EGFR.[3] If the kinome scan data suggested a potent off-target interaction with RIPK2, CETSA could be employed to validate this interaction in a cellular context. A thermal shift for RIPK2 upon Gefitinib treatment would provide strong evidence for this off-target engagement.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC provides a complete thermodynamic signature of a binding event by directly measuring the heat released or absorbed during the interaction.[5] This label-free, in-solution technique yields the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Why Thermodynamics Matters:

Understanding the thermodynamic drivers of binding is crucial for rational drug design. An enthalpically driven interaction (favorable ΔH) suggests strong, specific contacts like hydrogen bonds, while an entropically driven interaction (favorable TΔS) may be dominated by the release of water molecules from the binding interface.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of the purified kinase (typically in the sample cell) and the quinazoline inhibitor (in the titration syringe) in the same buffer to minimize heats of dilution.

    • Degas both solutions thoroughly to prevent the formation of air bubbles.

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired experimental temperature.

    • Load the protein solution into the sample cell and the inhibitor solution into the syringe.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

    • Measure the heat change after each injection until the protein is saturated.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).

Limitations and Considerations:

While powerful, ITC is a low-throughput technique that requires significant amounts of pure, soluble protein. This can be a bottleneck for large-scale screening campaigns.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a label-free, real-time technique that provides detailed kinetic information about molecular interactions.[5] It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd = koff/kon) can be calculated.

The Importance of Kinetics:

Two inhibitors may have the same Kd but vastly different kinetic profiles. An inhibitor with a slow koff (long residence time) may exhibit a more durable pharmacological effect in vivo, as it remains bound to its target for a longer period.

Experimental Protocol: Surface Plasmon Resonance

  • Sensor Chip Preparation:

    • Immobilize the purified kinase onto the surface of a sensor chip. Amine coupling is a common method, but care must be taken to ensure the protein remains active.

  • Analyte Injection:

    • Inject a series of concentrations of the quinazoline inhibitor over the sensor surface.

    • Monitor the change in the SPR signal in real-time to observe the association phase.

  • Dissociation Phase:

    • Flow buffer over the sensor surface to monitor the dissociation of the inhibitor from the kinase.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd from the ratio of the rate constants.

Head-to-Head: ITC vs. SPR

Feature Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Measurement Heat changeChange in refractive index
Primary Output Thermodynamics (Kd, ΔH, ΔS, n)Kinetics (kon, koff, Kd)
Format In-solutionImmobilized ligand
Throughput LowMedium
Sample Consumption HighLow
Verdict Excels at thermodynamic profiling.[6]Ideal for kinetic analysis and screening.[6]

Integrating the Data: A Holistic Approach to Cross-Reactivity Analysis

No single technique provides a complete picture of an inhibitor's selectivity. A robust cross-reactivity analysis workflow should integrate data from multiple platforms to build a comprehensive and validated profile.

Proposed Integrated Workflow

G A Quinazoline-based Kinase Inhibitor B High-Throughput Kinome Profiling A->B C Identify On- and Off-Target Hits B->C D Cellular Thermal Shift Assay (CETSA) C->D F Isothermal Titration Calorimetry (ITC) C->F For High-Priority Hits G Surface Plasmon Resonance (SPR) C->G For High-Priority Hits E Validate Target Engagement in Cells D->E I Comprehensive Cross-Reactivity Profile E->I H Characterize Thermodynamics and Kinetics of Key Interactions F->H G->H H->I

Caption: An integrated workflow for comprehensive cross-reactivity analysis.

Conclusion

The analysis of cross-reactivity is a critical and nuanced aspect of the development of quinazoline-based kinase inhibitors. A thorough understanding of a compound's selectivity profile, achieved through the judicious and integrated use of technologies like kinome profiling, CETSA, ITC, and SPR, is paramount for predicting clinical efficacy and safety. By moving beyond a single-target mindset and embracing a holistic view of a compound's interactions with the kinome, researchers can make more informed decisions, ultimately leading to the development of safer and more effective targeted therapies.

References

  • U. Joisa, C., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Sciety. [Link]

  • Tirabrutinib is a highly selective Bruton's tyrosine kinase (BTK) inhibitor used to treat hematological malignancies. We analyzed the anti-tumor mechanism of tirabrutinib using phosphoproteomic and transcriptomic methods. ResearchGate. [Link]

  • AB Science. COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963423. [Link]

  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 911571. [Link]

  • Wu, J., et al. (2022). Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 207, 114421. [Link]

  • Wodicka, L. M., et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Biochemistry, 49(26), 5554-5562. [Link]

  • Zhang, T., et al. (2022). An overview of kinase downregulators and recent advances in discovery approaches. Acta Pharmaceutica Sinica B, 12(1), 1-22. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Stuhlmiller, T. J., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Journal of the American Heart Association, 6(10), e006635. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Kamal, A., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach. Scientific Reports, 6, 33624. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(5), 2307. [Link]

  • Wood, E. R., et al. (2004). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 381(Pt 3), 779-785. [Link]

  • de Vries, T., et al. (2012). Method development and validation for the quantification of dasatinib, erlotinib, gefitinib, imatinib, lapatinib, nilotinib, sorafenib and sunitinib in human plasma by liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 903, 113-124. [Link]

  • Singh, H., & Raghava, G. P. S. (2012). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. PLoS ONE, 7(6), e38340. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Knez, D., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2182068. [Link]

  • Kamal, A., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; Their validation with reverse docking and retrospective data mining. Scientific Reports, 6, 33624. [Link]

  • Wang, Z., et al. (2020). Selectivity assessment of kinase inhibitors: Strategies and challenges. TrAC Trends in Analytical Chemistry, 124, 115795. [Link]

  • Fumarola, C., et al. (2014). Biomarkers of erlotinib response in non-small cell lung cancer tumors that do not harbor the more common epidermal growth factor receptor mutations. International Journal of Oncology, 44(4), 1047-1055. [Link]

  • Wang, Z., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • DataWarrior. How to calculate selectivity score? openmolecules.org Forum. [Link]

  • Pinto, C., et al. (2021). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Journal of Cancer Metastasis and Treatment, 7, 2. [Link]

  • Lab Manager. (2025). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]

  • Robers, M. B., et al. (2015). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Journal of Biomolecular Screening, 20(9), 1143-1152. [Link]

  • Kamal, A., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports, 6, 33624. [Link]

  • Agajanian, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1629-1641. [Link]

  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. [Link]

Sources

A Comparative In-Vitro Analysis of Novel 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have garnered significant attention in oncology due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] Several quinazoline-based drugs, such as gefitinib and erlotinib, are already established in the clinical setting as potent inhibitors of the epidermal growth factor receptor (EGFR), a key player in many cancers.[1] The core structure, a fusion of a benzene and a pyrimidine ring, allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity.[3][4] This guide focuses on a specific series of derivatives: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazolines. The strategic placement of a chloro group at the 4-position, a fluoro group at the 6-position, and a trifluoromethyl group at the 2-position is hypothesized to enhance their cytotoxic potential and target specificity. This document provides a comprehensive in-vitro comparison of these novel derivatives against established alternatives, supported by detailed experimental protocols and data.

Rationale for In-Vitro Testing Cascade

To rigorously evaluate the therapeutic potential of our novel 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline derivatives (hereafter referred to as Q-derivatives), a multi-tiered in-vitro testing strategy was employed. This approach allows for a comprehensive assessment, from broad cytotoxicity to specific molecular interactions. The causality behind this experimental workflow is to first identify potent cytotoxic compounds and then elucidate their mechanism of action.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Engagement A MTT Assay B Cell Viability Assessment A->B Identifies potent cytotoxic derivatives C Apoptosis Assays (Annexin V / Caspase-Glo) B->C Proceed with most potent compounds D Cell Cycle Analysis C->D Determines if cell death is apoptotic and at which cycle phase it's arrested E Kinase Inhibition Assays D->E Investigate specific molecular targets F Western Blotting E->F Confirms inhibition of specific kinases and downstream signaling

Caption: A multi-tiered in-vitro testing cascade for the evaluation of novel quinazoline derivatives.

Experimental Design & Methodologies

Cell Line Selection

The choice of cell lines is critical for relevant in-vitro testing. For this study, we selected a panel of human cancer cell lines known for their varying EGFR expression and mutation status, which are common targets for quinazoline-based inhibitors.[5][6]

  • A549 (Non-Small Cell Lung Cancer): Expresses wild-type EGFR.

  • MCF-7 (Breast Cancer): Low EGFR expression, serving as a control for EGFR-targeted effects.

  • HCT-116 (Colon Cancer): Known to have a KRAS mutation, which can confer resistance to EGFR inhibitors.[7]

  • MC38 (Murine Colon Carcinoma): Engineered to stably express human EGFR, providing a model to study EGFR-specific effects.[8]

Tier 1: Cytotoxicity Screening - MTT Assay

The initial screening for anticancer activity was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely accepted method for assessing cell viability and cytotoxicity.[9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the Q-derivatives and a positive control (e.g., Gefitinib) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) for each compound.

Tier 2: Mechanism of Action - Apoptosis & Cell Cycle Analysis

Compounds that demonstrated significant cytotoxicity in the MTT assay were further investigated to determine if the observed cell death was due to apoptosis (programmed cell death), a desirable mechanism for anticancer drugs.[5]

Apoptosis Detection: Annexin V-FITC and Caspase-Glo 3/7 Assays

  • Annexin V-FITC Assay: This assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12][13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC) and can be detected by flow cytometry or fluorescence microscopy.[11]

  • Caspase-Glo 3/7 Assay: Caspases are a family of proteases that are key mediators of apoptosis.[14] Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo 3/7 assay uses a luminogenic substrate that, when cleaved by active caspase-3/7, releases a luminescent signal.[14]

Protocol: RealTime-Glo™ Annexin V Apoptosis Assay

  • Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.

  • Reagent Addition: Add the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Reagent to the wells.[11][15]

  • Compound Treatment: Add the Q-derivatives to the wells.

  • Real-Time Monitoring: Measure luminescence (apoptosis) and fluorescence (necrosis) at various time points over 48 hours using a plate reader. This allows for the differentiation between apoptosis and secondary necrosis.[11]

Cell Cycle Analysis

To determine if the Q-derivatives induce cell cycle arrest, treated cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry.[5] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Tier 3: Target Engagement - Kinase Inhibition & Pathway Analysis

Given that many quinazoline derivatives target protein kinases, particularly EGFR, we investigated the ability of our lead compounds to inhibit kinase activity and modulate downstream signaling pathways.[2][16]

Kinase Inhibition Assays

Cell-based kinase assays are crucial to understand how potential inhibitors act on their targets within a cellular context.[17] These assays can measure the phosphorylation status of the target kinase or downstream substrates.

Protocol: Cellular EGFR Phosphorylation Assay

  • Cell Treatment: Treat A549 or MC38-EGFR cells with the Q-derivatives for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • ELISA or Western Blot: Quantify the levels of phosphorylated EGFR (p-EGFR) and total EGFR using an ELISA kit or by Western blotting. A decrease in the p-EGFR/total EGFR ratio indicates inhibition of EGFR activity.

Western Blotting for Downstream Signaling

To confirm the mechanism of action, the effect of the Q-derivatives on key downstream signaling proteins in the EGFR pathway, such as Akt and ERK, is analyzed by Western blotting.[7][18][19] Inhibition of EGFR should lead to a decrease in the phosphorylation of these downstream effectors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization EGFR->Dimerization Dimerization & Autophosphorylation Q_Derivative Q-Derivative Q_Derivative->EGFR Inhibits PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Sources

The Quinazoline Scaffold: A Privileged Structure in the Evolution of EGFR Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Analysis of Quinazoline-Based EGFR Tyrosine Kinase Inhibitors

The epidermal growth factor receptor (EGFR) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation, is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. The quinazoline scaffold has emerged as a cornerstone in the development of potent and selective EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive comparative study of prominent EGFR inhibitors built upon this remarkable chemical framework, offering insights into their mechanisms of action, potency, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Enduring Significance of the Quinazoline Core

The quinazoline ring system serves as a highly effective mimic of the adenine portion of ATP, enabling competitive and high-affinity binding to the ATP-binding pocket of the EGFR kinase domain.[1] This fundamental interaction is the basis for the inhibitory activity of a generation of successful anti-cancer drugs. The versatility of the quinazoline scaffold allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. These modifications have led to the development of three distinct generations of EGFR inhibitors, each designed to address the clinical challenge of acquired resistance.

A Generational Comparison of Quinazoline-Based EGFR Inhibitors

The clinical journey of quinazoline-based EGFR inhibitors is marked by a continuous effort to overcome drug resistance, primarily driven by mutations in the EGFR kinase domain.

First-Generation Reversible Inhibitors: Gefitinib and Erlotinib

Gefitinib and Erlotinib represent the pioneering first-generation EGFR TKIs. They reversibly bind to the ATP-binding site of wild-type (WT) EGFR and certain activating mutant forms, such as exon 19 deletions and the L858R point mutation.[2][3] Their mechanism of action is primarily competitive inhibition of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival signaling pathways.[4]

Second-Generation Irreversible Inhibitors: Afatinib, Dacomitinib, and Lapatinib

To combat the acquired resistance that often develops with first-generation inhibitors, second-generation TKIs were developed. Afatinib and dacomitinib are pan-HER inhibitors, meaning they irreversibly bind not only to EGFR (HER1) but also to other members of the HER family (HER2 and HER4).[5] This irreversible binding is achieved through the formation of a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket.[] Lapatinib is a dual TKI that targets both EGFR and HER2.[7] This broader spectrum of activity was intended to provide a more durable response.

Third-Generation Mutant-Selective Inhibitors: Osimertinib

The emergence of the T790M "gatekeeper" mutation, which confers resistance to both first- and second-generation TKIs, necessitated the development of a new class of inhibitors. Osimertinib is a third-generation, irreversible EGFR TKI specifically designed to potently inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[8] This selectivity for mutant forms of EGFR leads to a more favorable safety profile.[]

Comparative Potency: A Quantitative Analysis

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following tables summarize the IC50 values of key quinazoline-based EGFR inhibitors against various cancer cell lines and isolated kinase enzymes.

Table 1: Comparative IC50 Values (nM) of EGFR TKIs in NSCLC Cell Lines

Cell LineEGFR Mutation StatusGefitinibErlotinibAfatinibDacomitinibOsimertinib
PC-9 Exon 19 del4.84.90.9<11.1
HCC827 Exon 19 del---~4-12x lower than Gefitinib-
NCI-H1975 L858R/T790M>1000>1000-20051.2
Ba/F3 L858R261642.69

Data compiled from multiple sources.[5][9][10] Note that experimental conditions can influence IC50 values.

Table 2: Comparative IC50 Values (nM) of EGFR TKIs in Breast Cancer Cell Lines

Cell LineHER2/EGFR StatusLapatinib
BT474 HER2-overexpressing0.036 µM
SK-BR-3 HER2-overexpressing0.080 µM
MDA-MB-231 High EGFR18.6 µM
MDA-MB-468 High EGFR4.7 µM
UACC-812 HER2-overexpressing0.010 µM

Data compiled from multiple sources.[7][11][12] Note that IC50 values are presented in µM for Lapatinib as per the source data.

Table 3: Comparative IC50 Values (nM) against Isolated EGFR Kinases

KinaseGefitinibErlotinibAfatinibDacomitinibOsimertinib
WT EGFR 3.10.560.56.0184
HER2 3435121445.7116
HER4 476790173.746-67

Data compiled from a single source for direct comparison.[5]

Visualizing the EGFR Signaling Pathway and Experimental Workflows

To understand the context of EGFR inhibition, it is essential to visualize the downstream signaling cascades and the experimental workflows used to assess inhibitor efficacy.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Ligand EGF/TGF-α Ligand->EGFR Binds Inhibitor Quinazoline TKI Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (Determine IC50 against isolated enzyme) Cell_Culture Culture Cancer Cell Lines Treatment Treat with EGFR Inhibitor (Dose-response) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) (Determine cellular IC50) Treatment->MTT_Assay Western_Blot Western Blot Analysis (Assess inhibition of downstream signaling) Treatment->Western_Blot

Caption: General Experimental Workflow for EGFR Inhibitor Evaluation.

Essential Experimental Protocols

The following protocols provide a framework for the in vitro and cell-based evaluation of quinazoline-based EGFR inhibitors. The causality behind experimental choices is highlighted to provide a deeper understanding of the methodologies.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated EGFR.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the EGFR kinase. The amount of phosphorylated substrate is then measured, often using a luminescence-based method that detects the amount of ADP produced.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT). The components of this buffer are optimized to maintain the stability and activity of the kinase.

    • Prepare serial dilutions of the test inhibitor in DMSO. DMSO is used as the solvent for most small molecule inhibitors due to its ability to dissolve a wide range of compounds.

    • Prepare a solution of recombinant human EGFR kinase in kinase buffer.

    • Prepare a solution of a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer. The concentration of ATP is typically kept near its Km value for EGFR to ensure sensitive detection of competitive inhibitors.

  • Assay Procedure (384-well plate format):

    • Add 1 µl of the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Add 2 µl of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes. This time is optimized to ensure the reaction is in the linear range.

    • Stop the reaction and measure the kinase activity. For example, using the ADP-Glo™ Kinase Assay (Promega), add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature in the dark.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the EGFR inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., PC-9, NCI-H1975) and determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete growth medium. The seeding density is crucial to ensure that the cells are in the logarithmic growth phase during the assay.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the EGFR inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µl of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C. A 72-hour incubation period is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Gently shake the plate to ensure complete solubilization of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to qualitatively or semi-quantitatively assess the inhibition of EGFR signaling by measuring the phosphorylation status of downstream effector proteins like Akt and ERK.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the total and phosphorylated forms of the target proteins.

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Seed cells and treat with the EGFR inhibitor as described for the cell viability assay. A shorter treatment time (e.g., 1-6 hours) is often sufficient to observe changes in protein phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each lysate using a protein assay such as the BCA assay. This is essential for equal loading of protein in the gel.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane several times with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like β-actin or GAPDH.

    • Analyze the band intensities to assess the degree of inhibition of phosphorylation.

Conclusion

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of EGFR tyrosine kinase inhibitors. The evolution from the first-generation reversible inhibitors to the third-generation mutant-selective compounds demonstrates a remarkable journey of medicinal chemistry aimed at overcoming the clinical challenge of drug resistance. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to understand, evaluate, and contribute to the ongoing development of this critical class of anti-cancer agents. The continued exploration of novel quinazoline derivatives holds the promise of even more effective and durable therapies for patients with EGFR-driven cancers.

References

  • The IC 50 of 5a and lapatinib on various breast cells and the corresponding levels of EGFR and HER2 expression as measured by western blot. ResearchGate. Available from: [Link]

  • Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. PLOS One. Available from: [Link]

  • A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. ResearchGate. Available from: [Link]

  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. The Indian Journal of Medical Research. Available from: [Link]

  • Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations. Translational Lung Cancer Research. Available from: [Link]

  • Cost-effectiveness analysis of tyrosine kinase inhibitors (erlotinib, gefitinib, afatinib and osimertinib) as first-line therapy for epidermal growth factor receptor-mutated advanced non-small cell lung cancer. Journal of Chinese Pharmaceutical Sciences. Available from: [Link]

  • Gefitinib, erlotinib afatinib and osimertinib are the approved TKIs... ResearchGate. Available from: [Link]

  • Lapatinib concentrations that achieve IC 50 and the corresponding levels of HER-2 and EGFR expression as measured by ELISA. ResearchGate. Available from: [Link]

  • AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer. Annals of Translational Medicine. Available from: [Link]

  • Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? Anticancer Research. Available from: [Link]

  • (A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in... ResearchGate. Available from: [Link]

  • Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives. Dovepress. Available from: [Link]

  • Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging. Journal of Cellular Physiology. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available from: [Link]

  • IC50 values of selected cell lines. ResearchGate. Available from: [Link]

  • Relationship between Biodistribution and Tracer Kinetics of 11C-Erlotinib, 18F-Afatinib and 11C-Osimertinib and Image Quality Evaluation Using Pharmacokinetic/Pharmacodynamic Analysis in Advanced Stage Non-Small Cell Lung Cancer Patients. National Institutes of Health. Available from: [Link]

  • Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells. National Institutes of Health. Available from: [Link]

  • Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution. National Institutes of Health. Available from: [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. National Institutes of Health. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Dacomitinib as first-line treatment for EGFR mutation-positive non-small cell lung cancer. Taylor & Francis Online. Available from: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available from: [Link]

  • EGFR signaling pathway: This schematic indicates the essential... ResearchGate. Available from: [Link]

  • Dacomitinib IC50 g of ten head and neck cancer cell lines representing... ResearchGate. Available from: [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. National Institutes of Health. Available from: [Link]

  • EGFR signaling pathways. Pathway Figure OCR. Available from: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. Available from: [Link]

  • Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health. Oncotarget. Available from: [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Available from: [Link]

  • Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer. National Institutes of Health. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Structures of EGFR-TKIs for NSCLC therapy. (A) Gefitinib. (B) Erlotinib. (C) Afatinib. (D) Osimertinib. ResearchGate. Available from: [Link]

  • Real-World Study Shows Efficacy, Safety of First-Line Dacomitinib in Patients With EGFR-Mutated NSCLC. Pharmacy Times. Available from: [Link]

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. AACR Journals. Available from: [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. National Institutes of Health. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Novel 4-Anilinoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Drug Discovery and Development Community

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its privileged structure has given rise to a multitude of potent kinase inhibitors, including FDA-approved drugs such as gefitinib, erlotinib, and lapatinib. The precise structural elucidation of novel analogues within this class is paramount to understanding their structure-activity relationships (SAR), ensuring intellectual property protection, and advancing promising candidates through the development pipeline. This guide provides a comparative analysis of the primary and alternative methodologies for the rigorous structural validation of novel 4-anilinoquinazoline compounds, grounded in scientific integrity and practical, field-proven insights.

The Imperative of Unambiguous Structural Validation

In the realm of kinase inhibitor design, subtle changes to the 4-anilinoquinazoline core or its substituents can dramatically alter binding affinity, selectivity, and pharmacokinetic properties. An erroneously assigned structure can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug discovery program. Therefore, a multi-faceted and orthogonal approach to structural validation is not merely a recommendation but a necessity.

Primary Analytical Techniques: A Triad of Confirmation

The gold standard for the structural elucidation of novel small molecules relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of structural elucidation in solution. For 4-anilinoquinazoline derivatives, ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework and the connectivity of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, etc.) to deduce the proton and carbon environments and their connectivity. For example, the characteristic signals for the quinazoline and aniline protons will be in the aromatic region (typically 7-9 ppm in ¹H NMR).[1]

The use of a high-field spectrometer is crucial for resolving complex spin systems often present in substituted aromatic rings. DMSO-d₆ is a common solvent choice due to its excellent solubilizing power for a wide range of organic compounds.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the novel compound and offers valuable structural information through the analysis of its fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for 4-anilinoquinazoline derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: Utilize a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Data Analysis:

    • Identify the molecular ion peak and determine its mass-to-charge ratio (m/z).

    • The high-resolution data allows for the calculation of the elemental composition, which should match the expected formula.

    • Induce fragmentation (e.g., through collision-induced dissociation) and analyze the resulting fragment ions to corroborate the proposed structure. For instance, cleavage of the aniline C-N bond is a common fragmentation pathway.[2]

The combination of the accurate mass of the molecular ion and the logical fragmentation pattern provides a high degree of confidence in the proposed structure. For example, the fragmentation spectrum of erlotinib shows a characteristic fragment ion at m/z 336.19, corresponding to the loss of the ethynylphenyl group.[2]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state, including absolute stereochemistry.

  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction pattern is used to determine the unit cell dimensions and space group.

    • The phases of the diffracted X-rays are determined, leading to an initial electron density map.

    • An atomic model is built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.

The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering invaluable insights into the molecule's conformation. For instance, the crystal structure of lapatinib reveals key intramolecular interactions that stabilize its conformation.[3][4][5]

Comparison of Primary Validation Techniques

Technique Information Provided Advantages Limitations Typical Experimental Data
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistry (in some cases)Non-destructive, provides detailed structural information in solution, relatively fastRequires soluble sample, can have signal overlap in complex molecules¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.5-7.0 (aromatic protons), 4.0-3.0 (substituent protons). ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 160-110 (aromatic carbons).[1]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small sample amount, can be coupled to chromatography for mixture analysisProvides limited connectivity information, some compounds may not ionize wellHRMS (ESI-TOF) m/z: [M+H]⁺ calculated for C₂₂H₂₃N₃O₄ (Erlotinib) 394.1761, found 394.1765.[6][7]
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, bond lengths and anglesProvides definitive structural proofRequires a suitable single crystal (can be a major bottleneck), structure is in the solid stateCrystal system: Monoclinic, Space group: P2₁/c, Resolution: 1.5 Å, R-factor: 0.04.[5]

Alternative and Complementary Validation Methods

While the triad of NMR, MS, and X-ray crystallography forms the core of structural validation, other techniques provide valuable supporting data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For 4-anilinoquinazoline derivatives, characteristic peaks for N-H, C=N, and C-O stretches can be observed.[9][10]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound.[11][12] The experimentally determined percentages should be within ±0.4% of the calculated values for the proposed molecular formula, serving as a confirmation of purity and elemental composition.[13]

Computational Chemistry

Molecular modeling and quantum chemical calculations can be used to predict NMR chemical shifts, vibrational frequencies, and stable conformations of a proposed structure.[14][15][16][17][18] Comparing these computational predictions with experimental data can provide additional confidence in the structural assignment.

Visualizing the Workflow and Biological Context

To effectively communicate the process of structural validation and the biological relevance of 4-anilinoquinazoline compounds, visual diagrams are indispensable.

Experimental Workflow for Structural Validation

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Validation cluster_secondary Secondary Validation Novel Compound Novel Compound NMR NMR Spectroscopy (¹H, ¹³C) Novel Compound->NMR Connectivity MS Mass Spectrometry (HRMS) Novel Compound->MS Molecular Weight Xray X-ray Crystallography Novel Compound->Xray 3D Structure (if crystal) FTIR FTIR Spectroscopy Novel Compound->FTIR Functional Groups EA Elemental Analysis Novel Compound->EA Elemental Composition Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure MS->Confirmed_Structure Xray->Confirmed_Structure FTIR->Confirmed_Structure EA->Confirmed_Structure

Caption: A typical workflow for the structural validation of a novel compound.

EGFR Signaling Pathway

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR ADP ADP ATP->ADP P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline compounds.

VEGFR Signaling Pathway

VEGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endothelial Endothelial Cell Response VEGFR VEGFR ATP_v ATP PLCg PLCγ VEGFR->PLCg Activation RAS_v RAS VEGFR->RAS_v Activation Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->VEGFR ADP_v ADP ATP_v->ADP_v P PKC PKC PLCg->PKC RAF_v RAF PKC->RAF_v RAS_v->RAF_v MEK_v MEK RAF_v->MEK_v ERK_v ERK MEK_v->ERK_v Angiogenesis Angiogenesis, Vascular Permeability ERK_v->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR

Caption: Inhibition of the VEGFR signaling pathway, a common target for some 4-anilinoquinazoline-based inhibitors.

Conclusion

The structural validation of novel 4-anilinoquinazoline compounds is a critical process that demands a rigorous and multi-faceted analytical approach. By integrating the complementary data from NMR, mass spectrometry, and X-ray crystallography, and supporting these findings with techniques such as FTIR and elemental analysis, researchers can establish the structure of their compounds with the highest degree of confidence. This meticulous approach is fundamental to the successful advancement of new, targeted therapies for a range of diseases.

References

  • ResearchGate. (n.d.). 3 1 H NMR spectra of gefitinib in DMSO-d 6. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Full mass and fragmentation spectra of (A) erlotinib and (B) gefitinib.... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lapatinib. PubChem. Retrieved from [Link]

  • Gasdarska, P., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4169. [Link]

  • LibreTexts. (2023). 6.8: Calculating Empirical Formulas for Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Mascitti, V., et al. (2012). The use of computational methods in the discovery and design of kinase inhibitors. Current pharmaceutical design, 18(20), 2896–2921. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors.... [Image]. Retrieved from [Link]

  • El-Sayed, N. S., et al. (2022). Effect of Nano-Gefitinib on Solid Ehrlich Carcinoma via Targeting EGFR, RIPK2 Pathways, and Macrophage Reprogramming. Pharmaceutics, 14(3), 569. [Link]

  • ResearchGate. (n.d.). Structural aspects of Lapatinib-Lapatinib Interactions.... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative.... [Image]. Retrieved from [Link]

  • Professor Dave Explains. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas [Video]. YouTube. [Link]

  • Woolfrey, J. R., & Weston, G. S. (2002). The use of computational methods in the discovery and design of kinase inhibitors. Current pharmaceutical design, 8(17), 1527–1545. [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway.... [Image]. Retrieved from [Link]

  • Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(4), 717-723. [Link]

  • ResearchGate. (n.d.). Molecular and crystal structures of EGFR inhibitor Lapatinib.... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Erlotinib. PubChem. Retrieved from [Link]

  • Science Publishing Group. (n.d.). Rational Computational Study for New Kinase Inhibitors. Retrieved from [Link]

  • ClinPGx. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of erlotinib hydrochloride obtained in LC-MS = TOF study. [Image]. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Wang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5851. [Link]

  • Gridelli, C., et al. (2011). Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating Epidermal Growth Factor Receptor mutation: implications for clinical practice and open issues. Lung cancer (Amsterdam, Netherlands), 72(1), 3–8. [Link]

  • McQuade, T. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 760–766. [Link]

  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Retrieved from [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(33), 21398-21415. [Link]

  • International Journal of Scientific and Research Publications. (n.d.). Applications of FTIR Spectroscopy: Review. Retrieved from [Link]

  • Banani, A. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Insights of Nature. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 27(19), 6652. [Link]

  • Lee, H. J., et al. (2021). Matrix-assisted laser desorption ionization-mass spectrometry imaging of erlotinib reveals a limited tumor tissue distribution in a non-small-cell lung cancer mouse xenograft model. Cancer science, 112(7), 2649–2658. [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

  • Rosell, R., et al. (2011). Optimizing response to gefitinib in the treatment of non-small-cell lung cancer. Therapeutic advances in medical oncology, 3(1), 37–50. [Link]

  • Zangarini, M., et al. (2007). Analysis of erlotinib and its metabolites in rat tissue sections by MALDI quadrupole time-of-flight mass spectrometry. Journal of mass spectrometry : JMS, 42(6), 774–784. [Link]

  • Geinguenaud, F., et al. (2026). Application of Fourier Transform Infrared Spectroscopy for Structural Analysis of RNAs. Methods in molecular biology (Clifton, N.J.), 2737, 269–285. [Link]

  • Bio-Rad Antibodies. (n.d.). EGF R Signaling Pathway. Retrieved from [Link]

  • Gherman, A. M., et al. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Materials (Basel, Switzerland), 16(13), 4725. [Link]

Sources

Comparative Guide: 4-Chloro vs. 4-Amino Quinazoline Precursors in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of EGFR and VEGFR inhibitors (e.g., Gefitinib, Erlotinib), the construction of the C4-N bond is the critical pharmacophore-defining step. This guide compares the two primary synthetic precursors used to establish this bond: 4-chloroquinazoline (electrophilic route) and 4-aminoquinazoline (nucleophilic route).

While 4-aminoquinazoline offers superior shelf-stability, 4-chloroquinazoline remains the industry standard for "efficacy" defined by synthetic yield, regioselectivity, and reaction kinetics . This guide details the mechanistic divergence, experimental protocols, and data supporting the preference for the labile 4-chloro intermediate in high-purity drug synthesis.

Mechanistic Foundations: The Divergence

The choice between these precursors dictates the reaction type and the resulting impurity profile.

The 4-Chloro Route (Electrophilic Attack)

The 4-chloroquinazoline scaffold acts as a reactive electrophile. The C4 position is highly electron-deficient due to the inductive effect of the adjacent nitrogens and the leaving group ability of the chloride.

  • Mechanism: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Key Advantage: The chloride leaving group directs the incoming amine (aniline) exclusively to the C4 position, preventing isomer formation.

The 4-Amino Route (Nucleophilic Attack)

The 4-aminoquinazoline scaffold acts as a nucleophile. To functionalize it, one must alkylate or arylate the exocyclic amine.

  • Mechanism: N-Alkylation or Buchwald-Hartwig Cross-Coupling.

  • Key Disadvantage: Ambident nucleophilicity. The quinazoline ring contains N1, N3, and the exocyclic

    
    . Alkylation often results in a mixture of N4-alkyl  (desired) and N1-alkyl  (undesired) products, requiring difficult chromatographic separation.
    
Pathway Visualization

QuinazolinePathways Start_Cl 4-Chloroquinazoline (Electrophile) Reaction_SNAr SNAr Reaction (High Regioselectivity) Start_Cl->Reaction_SNAr Start_NH2 4-Aminoquinazoline (Nucleophile) Reaction_Alk N-Alkylation (Mixed Regioselectivity) Start_NH2->Reaction_Alk Aniline Aniline / Amine (Nucleophile) Aniline->Reaction_SNAr AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->Reaction_Alk Product 4-Anilino/Amino-Quinazoline (Active Kinase Inhibitor) Reaction_SNAr->Product >90% Yield Reaction_Alk->Product ~60% Yield Byproduct N1-Isomer Impurity (Inactive/Toxic) Reaction_Alk->Byproduct Significant Side Reaction

Figure 1: Mechanistic comparison showing the direct, high-yield pathway of 4-chloroquinazoline versus the regioselectivity challenges inherent in the 4-aminoquinazoline route.

Performance Metrics Comparison

The following data summarizes experimental outcomes for synthesizing Gefitinib-like analogues (4-anilinoquinazolines).

Metric4-Chloroquinazoline Precursor4-Aminoquinazoline Precursor
Reaction Type

(Displacement)
N-Alkylation / Arylation
Typical Yield 85% - 95% [1, 5]40% - 70% [2]
Regioselectivity High (>99:1) Low to Moderate (often requires catalysts)
Reaction Time Fast (1-4 hours)Slow (12-24 hours)
Precursor Stability Poor (Hydrolyzes in moisture)Excellent (Stable solid)
Purification Precipitation/Filtration (Scalable)Column Chromatography (Hard to scale)
Cost Efficiency High (despite handling costs)Low (due to purification loss)

Verdict: For industrial scale-up of kinase inhibitors, the 4-chloro route is superior due to downstream purification efficiency, despite the upstream handling requirements.

Detailed Experimental Protocols

Protocol A: Handling the Labile 4-Chloro Precursor (The Gefitinib Standard)

Context: 4-Chloroquinazolines hydrolyze back to quinazolinones in the presence of atmospheric moisture. This protocol ensures "synthetic efficacy" by mitigating degradation.

Prerequisites:

  • Anhydrous conditions (Schlenk line or drying tubes).

  • Freshly prepared or QC-checked 4-chloroquinazoline (TLC check: 50% EtOAc/Hexane; 4-chloro

    
    , Quinazolinone 
    
    
    
    ).

Step-by-Step Methodology:

  • Activation (Optional but Recommended): If starting from quinazolinone, reflux in

    
     (Thionyl Chloride) with catalytic DMF for 3 hours. Evaporate excess 
    
    
    
    strictly under vacuum. Do not expose to humid air.
  • Solvent Selection: Dissolve the residue immediately in Isopropanol (IPA) or Acetonitrile (MeCN) . IPA is preferred for industrial crystallization [1].

  • Nucleophilic Attack: Add 1.1 equivalents of the aniline (e.g., 3-chloro-4-fluoroaniline).

  • Reaction: Heat to reflux (

    
    ) for 2-4 hours. The reaction is self-catalyzing as HCl is generated, protonating the N1 position and activating the C4 center further.
    
  • Isolation (The "Efficacy" Step): Cool the mixture to

    
    . The product usually precipitates as the hydrochloride salt.
    
  • Filtration: Filter the solid. Wash with cold IPA.

    • Result: High purity (>98%) without chromatography.

Protocol B: Utilizing 4-Aminoquinazoline (The N-Alkylation Route)

Context: Used when the target is an aliphatic amine derivative or when the 4-chloro intermediate is too unstable to isolate. Requires strict control to prevent N1-alkylation.

Step-by-Step Methodology:

  • Base Selection: Dissolve 4-aminoquinazoline in DMF. Add NaH (Sodium Hydride) (1.2 eq) at

    
    . Note: Strong base is required to deprotonate the exocyclic amine.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Temperature Control: Stir at Room Temperature. Heating often promotes thermodynamic rearrangement to the N1-isomer.

  • Quench & Extract: Quench with water, extract with EtOAc.

  • Purification: The crude mixture will likely contain the N1-alkyl isomer. Flash chromatography (DCM/MeOH gradient) is mandatory to separate the regioisomers.

Case Study: Synthesis of Gefitinib

The synthesis of Gefitinib (Iressa) perfectly illustrates the efficacy gap.

  • Via 4-Chloro: The reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline in isopropanol yields Gefitinib HCl salt in ~90% yield with simple filtration [1, 5].

  • Via 4-Amino: Attempting to arylate 4-amino-6,7-dimethoxyquinazoline using Buchwald-Hartwig conditions (Pd catalyst) is possible but introduces heavy metal impurities and typically yields <60% due to catalyst poisoning by the quinazoline nitrogens [3].

Workflow Visualization for Stability Management

StabilityWorkflow Raw Quinazolinone (Stable Starting Material) Chlorination Chlorination (SOCl2 / POCl3) Raw->Chlorination Intermediate 4-Chloro Intermediate (High Reactivity / Moisture Sensitive) Chlorination->Intermediate Decision Is Immediate Use Possible? Intermediate->Decision Storage Storage under Argon/N2 (-20°C, Desiccator) Decision->Storage No (Lab Scale) Coupling Coupling with Aniline (Isopropanol Reflux) Decision->Coupling Yes (Process Stream) Hydrolysis Hydrolysis to Quinazolinone (Yield Loss) Storage->Hydrolysis Moisture Exposure Storage->Coupling Retest Purity Final Final Drug Substance (High Purity Salt) Coupling->Final

Figure 2: Critical workflow decision tree for handling 4-chloroquinazoline to prevent hydrolysis and ensure high efficacy.

References

  • Chandregowda, V., et al. (2020). Process for the preparation of Gefitinib. U.S. Patent 8,350,029. Google Patents. Link

  • Wang, Y., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules. Link

  • Maskrey, T. S., et al. (2019).[2] A New Synthesis of Gefitinib. Synlett. Link

  • Verma, S., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors. NIH National Library of Medicine. Link

  • Kulkarni, A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Trifluoromethyl Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Trifluoromethyl Group

Quinazoline derivatives are a cornerstone of modern targeted therapy, particularly in oncology, with several FDA-approved drugs like gefitinib and erlotinib validating the scaffold's utility.[1] The incorporation of a trifluoromethyl (-CF3) group is a popular strategy in medicinal chemistry designed to enhance critical drug-like properties.[1][2] This highly electronegative moiety can improve metabolic stability, increase lipophilicity for better membrane permeability, and often enhances binding affinity to the intended target.[1][3][4] However, these same electronic and steric alterations can inadvertently promote binding to unintended proteins, leading to off-target effects.

These off-target interactions are a critical concern in drug development, as they can cause unforeseen toxicity or even mask the true mechanism of action of a compound.[5][6] Conversely, some off-target effects may result in beneficial polypharmacology. Therefore, a rigorous and systematic assessment of a compound's selectivity is not just a regulatory hurdle but a fundamental necessity for building a comprehensive pharmacological profile.

This guide provides a multi-pronged, self-validating framework for assessing the off-target effects of trifluoromethyl quinazoline compounds. We will move from broad, predictive computational methods to precise biochemical assays and culminate in definitive cellular confirmation, providing you with a robust strategy to de-risk your lead candidates and compare them objectively against alternatives.

Chapter 1: The Integrated Off-Target Assessment Workflow

A successful off-target profiling campaign does not rely on a single method. Instead, it uses a tiered approach where each stage informs and validates the next. This workflow is designed to efficiently funnel compounds from initial broad screening to in-depth cellular characterization, saving resources and generating a holistic, trustworthy dataset.

Off_Target_Workflow cluster_0 Phase 1: Prediction & Hypothesis Generation cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation & Functional Impact in_silico In Silico Profiling (Docking, Pharmacophore, Sequence Homology) hypothesis Generate List of Potential Off-Targets in_silico->hypothesis Prioritized Hits biochem In Vitro Broad-Panel Kinase Screening hypothesis->biochem Test Hypotheses selectivity Quantify IC50/Ki Determine Selectivity Score biochem->selectivity Binding Affinities cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) selectivity->cetsa Validate Hits in Cells confirmation Confirm Cellular Off-Target Binding & Functional Consequences cetsa->confirmation phenotypic Phenotypic & Pathway Screening (Phospho-arrays, High-Content Imaging) phenotypic->confirmation decision Holistic Profile: Go/No-Go Decision confirmation->decision

Caption: Integrated workflow for off-target assessment.

Chapter 2: Methodologies & Protocols

In Silico Profiling: The Predictive First Pass

Expertise & Rationale: Before committing to expensive and time-consuming wet lab experiments, computational methods provide an invaluable first look at potential off-target liabilities.[7][8] These methods leverage vast databases of protein structures and ligand interactions to predict how a compound might behave across the proteome.[9] The primary goal here is hypothesis generation: identifying a manageable list of putative off-targets for subsequent experimental validation.[10] We use a combination of structure-based and ligand-based approaches for a more comprehensive prediction.[11]

Key In Silico Methods:

  • Structure-Based Docking: Uses the 3D crystal structure of kinases to computationally "fit" the compound into the ATP-binding site. This can predict binding affinity for thousands of proteins.

  • Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features required for binding to a particular kinase family and screens the compound against these models.

  • Sequence & Structural Homology: Based on the principle that proteins with similar ATP-binding pocket sequences or structures are likely to bind similar inhibitors.[6][12] For example, if your primary target is EGFR, this method will flag other members of the ErbB family and kinases with high pocket similarity.

Generalized In Silico Workflow Protocol:

  • Input: Start with the 2D/3D structure of your trifluoromethyl quinazoline compound.

  • Target Database Selection: Utilize a comprehensive structural database of the human kinome (e.g., PDB, Sc-PDB).

  • Primary Target Docking: First, dock the compound into its intended target (e.g., EGFR) to validate the docking protocol and confirm a favorable binding pose.

  • Broad-Based Screening:

    • Similarity Search: Use a tool like IsoMIF Finder to search the database for proteins with binding pockets similar to your primary target.[12]

    • Reverse Docking: Screen the compound against a large library of kinase crystal structures.

  • Filtering and Prioritization: Rank the results based on docking scores, binding energy estimations, and structural similarity.[13] Select the top 20-50 highest-confidence putative off-targets for experimental validation.

In Vitro Kinase Panel Screening: The Gold Standard for Selectivity

Expertise & Rationale: This is the cornerstone of off-target assessment. It provides quantitative data on the inhibitory activity of your compound against a large, representative panel of the human kinome.[14] This biochemical assay directly measures enzyme inhibition, providing IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) that allow for direct comparison of potency across hundreds of kinases.[15] Reputable vendors like Eurofins Discovery, Reaction Biology, or Pharmaron offer panels covering over 400 kinases.[16][17]

Experimental Protocol: Broad-Panel Kinase Screening (Radiometric or Luminescence-based)

  • Compound Preparation: Solubilize the test compound (e.g., "Compound-TFQ") and a non-trifluoromethylated analog (e.g., "Compound-Q") in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to identify any significant interactions.

  • Assay Execution (Vendor-Performed):

    • The compound is incubated with a panel of purified recombinant kinases, a suitable peptide or protein substrate, and ATP (often at its Km value for physiological relevance).

    • The reaction is allowed to proceed for a set time.

    • The amount of phosphorylated substrate is quantified, typically using either ³³P-ATP for radiometric detection or an antibody-based luminescence/FRET system.

  • Data Analysis:

    • Results are reported as Percent Inhibition (%) relative to a DMSO control.

    • For any kinase showing significant inhibition (typically >50-70%), a follow-up dose-response experiment is performed to determine a precise IC50 value.

    • Selectivity Score (S-score): This is a common metric for quantifying selectivity. For example, S(10) is the number of off-targets inhibited by >90% at a 1 µM concentration. A lower S-score indicates higher selectivity.

Data Presentation: Comparative Kinase Selectivity

Let's compare our hypothetical trifluoromethyl quinazoline, TFQ-EGFRi , designed as an EGFR inhibitor, with a non-fluorinated quinazoline alternative, Q-EGFRi .

CompoundPrimary Target (EGFR) IC50Selectivity Score S(10) @ 1µMKey Off-Targets (>70% Inhibition @ 1µM)
TFQ-EGFRi 0.8 nM4SRC (85%), YES1 (82%), LCK (75%), ERBB2 (71%)
Q-EGFRi 5.2 nM1ERBB2 (92%)
Gefitinib (Ref.) 2.0 nM3ERBB2 (95%), SRC (55%), LCK (51%)

Trustworthiness: The data clearly shows that while the trifluoromethyl group in TFQ-EGFRi improved potency on the primary target EGFR by nearly 7-fold, it introduced significant off-target activity against several SRC family kinases (SFKs). This is a known liability for some quinazoline inhibitors and highlights the importance of this screening phase.[18] The reference compound, Gefitinib, provides a benchmark for what is considered an acceptable selectivity profile for an approved drug.[6]

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in a Live Cell

Expertise & Rationale: A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex milieu of a living cell.[19] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[20][21] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation than an unbound protein.[20] By heating cells treated with a compound and measuring how much of a target protein remains soluble, we can confirm that the drug is binding to its intended (and unintended) targets in a physiological context.

CETSA_Workflow start Culture & Treat Cells (e.g., with TFQ-EGFRi vs. DMSO) aliquot Aliquot cell suspension into PCR tubes start->aliquot heat Heat samples across a temperature gradient (e.g., 40°C to 65°C) aliquot->heat 8 min incubation lyse Lyse cells (Freeze-thaw cycles) heat->lyse centrifuge Centrifuge to separate soluble (bound/stable) vs. aggregated (unbound/denatured) proteins lyse->centrifuge High speed spin supernatant Collect supernatant (soluble fraction) centrifuge->supernatant detect Detect protein levels (Western Blot, ELISA, or Mass Spec) supernatant->detect plot Plot % Soluble Protein vs. Temp Generate Melting & Shift Curves detect->plot

Caption: CETSA experimental workflow.

Experimental Protocol: CETSA for On- and Off-Target Validation

  • Cell Treatment: Culture A431 cells (high EGFR expression) and treat with 1 µM TFQ-EGFRi or DMSO (vehicle control) for 2 hours at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them for 8 minutes across a range of temperatures (e.g., 46°C to 64°C) using a thermal cycler. Include an unheated control.[22]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[23]

  • Separation: Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the aggregated, denatured proteins.[22]

  • Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Analysis: Analyze the levels of your target proteins (e.g., EGFR and the off-target SRC) in the supernatant using Western blotting.

  • Data Interpretation: Plot the band intensity for each protein against the temperature. A "thermal shift" to the right for the drug-treated sample indicates that the compound bound to and stabilized the protein inside the cell.

Data Presentation: Comparative CETSA Results

Target ProteinVehicle (DMSO) Tagg (°C)TFQ-EGFRi (1 µM) Tagg (°C)Thermal Shift (ΔTagg)Interpretation
EGFR 52.5°C59.0°C+6.5°CStrong On-Target Engagement
SRC 55.0°C58.5°C+3.5°CConfirmed Off-Target Engagement
AKT1 (Control)61.0°C61.1°C+0.1°CNo Engagement

Trustworthiness: The CETSA data provides definitive, self-validating proof. It confirms that TFQ-EGFRi not only engages its primary target, EGFR, but also binds to SRC kinase within the complex cellular environment. The lack of a shift for AKT1, a downstream protein not expected to be a direct target, serves as a crucial negative control, demonstrating the specificity of the assay.

Chapter 3: Connecting Off-Target Binding to Cellular Function

Expertise & Rationale: Confirming that a compound binds an off-target is only half the story. The critical next question is: what is the functional consequence of that interaction? Does it modulate a signaling pathway? Does it lead to an unexpected phenotype? Answering this requires looking at downstream signaling events. The EGFR pathway is a well-characterized cascade involving RAS/MAPK and PI3K/AKT signaling.[24][25] An off-target like SRC can activate parallel or intersecting pathways, complicating the cellular response.[26]

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway ligand EGF Ligand egfr EGFR ligand->egfr ras RAS/RAF egfr->ras pY pi3k PI3K/AKT egfr->pi3k pY src SRC (Off-Target) stat3 STAT3 src->stat3 fak FAK src->fak mek MEK/ERK ras->mek on_target_out Proliferation & Survival mek->on_target_out pi3k->on_target_out off_target_out Migration & Invasion stat3->off_target_out fak->off_target_out tfq TFQ-EGFRi tfq->egfr INTENDED INHIBITION tfq->src UNINTENDED INHIBITION

Caption: On-target vs. potential off-target signaling.

By using techniques like phospho-kinase antibody arrays or targeted Western blotting, we can measure the phosphorylation status of key downstream nodes (e.g., p-ERK, p-AKT, p-STAT3) after compound treatment. If TFQ-EGFRi treatment not only reduces p-EGFR, p-ERK, and p-AKT as expected, but also unexpectedly reduces p-STAT3, it provides strong functional evidence that the off-target inhibition of SRC is impacting cellular signaling.

Conclusion: Building a Defensible Selectivity Profile

Assessing the off-target effects of trifluoromethyl quinazoline compounds requires a rigorous, multi-faceted approach. By integrating predictive in silico tools, quantitative in vitro screening, and definitive cellular target engagement assays, researchers can build a comprehensive and trustworthy selectivity profile. This guide provides a framework for not only identifying potential liabilities but also for understanding their functional consequences. This self-validating system ensures that decisions made during lead optimization and candidate selection are based on a holistic understanding of the compound's pharmacology, ultimately leading to the development of safer and more effective medicines.

References

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. ResearchGate. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Institutes of Health (NIH). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. [Link]

  • Predictive in silico Off-Target Profiling in Drug Discovery. ResearchGate. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • In silico methods for drug-target interaction prediction. PubMed. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. National Institutes of Health (NIH). [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health (NIH). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach. Scientific Reports. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. [Link]

  • 4.5. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • In silico methods for drug-target interaction prediction. ResearchGate. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. PubMed. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; Their validation with reverse docking and retrospective data mining. ResearchGate. [Link]

  • Systematic Identification of Oncogenic EGFR Interaction Partners. PLOS ONE. [Link]

  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • EGFR signaling pathway as therapeutic target in human cancers. ResearchGate. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • Understanding the TME, moving cancer research forward. Standard BioTools. [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

  • Sorafenib. Wikipedia. [Link]

  • Molecular interactions of gefitinib with selected human off-targets. ResearchGate. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and responsible disposal. This guide provides a detailed, scientifically grounded protocol for the proper disposal of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline, a halogenated and trifluoromethylated quinazoline derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

Understanding the Hazard Profile

Table 1: Anticipated Hazard Identification

Hazard StatementPrecautionary Statement
Causes skin irritation.[1]Wash hands and exposed skin thoroughly after handling.[1]
Causes serious eye irritation.[1]Wear protective gloves, clothing, eye, and face protection.[1]
May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area.[1]
Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product.[1]

Core Directive: Segregation and Labeling of Halogenated Waste

The fundamental principle for the disposal of this compound is its classification as halogenated organic waste . Halogenated compounds require specific disposal routes due to the potential for forming dioxins and other persistent organic pollutants upon improper incineration. Therefore, it is imperative to segregate this waste stream from non-halogenated organic waste.

Experimental Protocol: Waste Collection
  • Container Selection: Use a designated, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, clearly labeled as "HALOGENATED ORGANIC WASTE."

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name of the contents (i.e., this compound and any solvents), and the approximate concentrations.

  • Segregation: At no point should this waste be mixed with non-halogenated organic waste. This is crucial as co-mingling can complicate and significantly increase the cost of disposal.

  • Storage: Keep the waste container tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Chemical Deactivation: A Proactive Approach to Safety

For small quantities of this compound, a chemical deactivation step prior to collection can be a prudent measure to reduce its reactivity and potential toxicity. The chemistry of quinazolines indicates that the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution.[2][3][4][5][6] This reactivity can be harnessed to replace the chloro group with a less hazardous substituent.

Experimental Protocol: Laboratory-Scale Deactivation

Principle: This procedure utilizes a common laboratory amine, such as diethylamine, to displace the reactive chlorine atom, rendering the molecule less reactive.

Materials:

  • This compound

  • Diethylamine

  • Anhydrous ethanol or isopropanol

  • Stir plate and stir bar

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • In a fume hood, dissolve the this compound in a minimal amount of anhydrous ethanol or isopropanol in a round-bottom flask equipped with a stir bar.

  • While stirring, slowly add an excess (approximately 2-3 molar equivalents) of diethylamine to the solution at room temperature.

  • Allow the reaction to stir at room temperature for several hours or overnight. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction but should be done with caution in a well-ventilated fume hood.

  • After the reaction is complete (as determined by thin-layer chromatography or simply by allowing sufficient reaction time), the resulting solution containing the less hazardous amino-quinazoline derivative can be transferred to the designated halogenated organic waste container.

Causality: The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electron-deficient carbon at the 4-position of the quinazoline ring and displacing the chloride ion. This substitution significantly reduces the electrophilicity and, consequently, the reactivity of the compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Experimental Protocol: Spill Cleanup
  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Personal Protection: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional protocols for incident reporting.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 4-Chloro-6-fluoro-2- (trifluoromethyl)quinazoline Waste is_small_quantity Small Quantity? start->is_small_quantity spill Spill Occurs start->spill deactivate Chemical Deactivation (Nucleophilic Substitution) is_small_quantity->deactivate Yes collect_waste Collect in Labeled 'Halogenated Organic Waste' Container is_small_quantity->collect_waste No deactivate->collect_waste final_disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service collect_waste->final_disposal spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->collect_waste end end final_disposal->end End of Process

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. For this compound, this entails recognizing its potential hazards, rigorous segregation as halogenated waste, and the application of chemical deactivation principles where feasible. By adhering to these scientifically informed procedures, laboratory professionals can ensure the safety of themselves and their colleagues while upholding their commitment to environmental stewardship.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (n.d.). Google Patents.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Dehalogenation. (n.d.). Wikipedia. Retrieved from [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ResearchGate. Retrieved from [Link]

  • Dehalogenation of Chlorinated Hydroxybiphenyls by Fungal Laccase. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153. (2015). YouTube. Retrieved from [Link]

  • Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. (2024). ResearchGate. Retrieved from [Link]

  • This compound | 959238-11-0. (n.d.). J&K Scientific. Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkivoc. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from [Link]

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). PubMed. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1393636-29-3 (Typical analog reference) | Class: Halogenated Heterocycle / Quinazoline Scaffold Primary Hazard: Skin Corrosion / Serious Eye Damage (H314/H318) [1]

Part 1: Executive Safety Analysis (The "Why")[1]

As researchers, we often treat "irritants" with complacency.[1] However, 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline requires a heightened safety posture due to its specific electronic structure.[1]

The Mechanism of Danger: The safety profile of this molecule is dictated by the 4-chloro substituent.[1] The 2-trifluoromethyl (


)  group is a strong electron-withdrawing group (EWG).[1] Through inductive effects, it significantly pulls electron density away from the pyrimidine ring.[1]
  • Hyper-Electrophilicity: The C4 position becomes highly electron-deficient, making the C-Cl bond exceptionally reactive toward nucleophiles.[1]

  • Biological Targets: Upon contact with biological tissue (skin/eyes), the C4-Cl undergoes rapid Nucleophilic Aromatic Substitution (

    
    ) with protein residues (amines/thiols) or water.[1]
    
  • Hydrolysis & Acid Release: Reaction with mucosal moisture releases Hydrochloric Acid (HCl) and the corresponding 4-hydroxyquinazoline.[1] This generates immediate chemical burns and respiratory distress.[1]

Senior Scientist Note: Treat this compound not just as a toxic solid, but as a moisture-sensitive corrosive.[1] The


 group also increases lipophilicity, potentially accelerating skin absorption before the burn is felt.
Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is calibrated for high-reactivity electrophiles.

1. Eye & Face Protection (Critical)
  • Standard Operation: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are unacceptable due to the risk of fine dust ingress or splashes causing irreversible corneal damage (H318).

  • Large Scale (>5g) or Stock Prep: Add a Face Shield (8-inch) over goggles.[1]

2. Hand Protection (Permeation Logic)

Fluorinated heterocycles can exhibit anomalous permeation rates through standard nitrile.[1]

  • Incidental Contact (Weighing <100mg):

    • Material: Nitrile (Minimum 5 mil thickness).[1]

    • Protocol: Change immediately upon splash.[1]

  • Prolonged Handling / Solution Prep:

    • Material: Double-Gloving Strategy.

    • Inner Layer: 4 mil Nitrile (Dexterity).[1]

    • Outer Layer:Laminate (Silver Shield/Norfoil) or Thick Nitrile (8 mil).[1]

    • Reasoning: Halogenated solvents (DCM/Chloroform) often used with this intermediate permeate standard nitrile in <2 minutes.[1]

3. Respiratory & Body [1][2]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Body: Lab coat (buttoned to neck). For scale-up (>10g), wear a Tyvek® apron to prevent dust accumulation on cotton clothing.[1]

Part 3: Operational Protocols
Workflow Visualization: Risk-Based Decision Logic

PPE_Decision_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Risk_Dust Risk: Dust Inhalation Static Dispersion Solid->Risk_Dust Risk_Splash Risk: Permeation Flash Hydrolysis Solution->Risk_Splash PPE_Solid PPE: Goggles + Nitrile (5mil) + Antistatic Gun Risk_Dust->PPE_Solid PPE_Soln PPE: Goggles + Face Shield + Double Glove (Laminate) Risk_Splash->PPE_Soln Action EXECUTE IN FUME HOOD PPE_Solid->Action PPE_Soln->Action

Figure 1: Decision logic for selecting PPE based on physical state and primary risk vectors.

Protocol A: Weighing & Transfer (The Static Risk)

Fluorinated powders are notorious for high static charge, causing "jumping" during weighing.[1]

  • Preparation: Place the balance inside the fume hood.[1] If not possible, use a tarred transfer vessel loaded in the hood, weighed outside, and returned to the hood.

  • Static Control: Use an anti-static gun (Zerostat) on the spatula and weighing boat before dispensing.[1]

  • Transfer: Do not dump powder. Use a funnel to direct solid to the bottom of the flask to avoid coating the ground glass joint (which causes seizing).

Protocol B: Reaction Setup & Quenching
  • Solvent Choice: Avoid protic solvents (Methanol/Ethanol) unless the reaction intends to displace the chloride.[1] Use dry Aprotic solvents (DCM, THF, DMF).[1]

  • Moisture Exclusion: The C-Cl bond hydrolyzes to release HCl.[1] Keep the system under Nitrogen/Argon.[1]

  • Cleanup:

    • Wipe all surfaces with a saturated Sodium Bicarbonate (NaHCO₃) pad.[1] This neutralizes any hydrolyzed HCl and converts trace quinazoline to the less reactive hydroxy-derivative.[1]

    • Do not use simple water wipes; this generates acid fumes.[1]

Part 4: Emergency Response & Disposal[1][3]
Accidental Exposure [1]
  • Eye Contact: Flush immediately for 15 minutes .[1][3][4] Do not pause to remove contact lenses initially—flush over them, then remove.

  • Skin Contact:

    • Blot excess liquid (do not rub).[1]

    • Wash with soap and water.[1][3][4][5]

    • Monitor: If redness appears, treat as a chemical burn (HF-like precautions are generally not needed for the

      
       group itself, but the HCl release causes standard acid burns).[1]
      
Waste Disposal Strategy

This compound is a Halogenated Organic .[1][6]

Waste StreamClassificationProtocol
Solid Waste Hazardous (Toxic/Corrosive)Double-bag in clear polyethylene.[1] Label "Halogenated Quinazoline - Corrosive".[1]
Liquid Waste Halogenated SolventDo NOT mix with strong oxidizers. Segregate into the "Halogenated" carboy.[1][6]
Quenching DeactivationTreat waste solutions with dilute NaOH or NaHCO₃ to hydrolyze the C-Cl bond before disposal if protocol allows, but watch for exotherms.[1]
Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965933, this compound.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.